3-hydroxy-3-methylglutaryl-coenzyme A
Description
Properties
Molecular Formula |
C27H39N7O20P3S-5 |
|---|---|
Molecular Weight |
906.6 g/mol |
IUPAC Name |
(3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/p-5/t14-,19-,20-,21+,25-,27+/m1/s1 |
InChI Key |
CABVTRNMFUVUDM-VRHQGPGLSA-I |
SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)[O-])O)O |
Isomeric SMILES |
C[C@](CC(=O)[O-])(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O |
Canonical SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)[O-])O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Metabolic Keystone: The Discovery of 3-Hydroxy-3-Methylglutaryl-Coenzyme A
A pivotal intermediate in cellular metabolism, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), was first identified and characterized in the 1950s through the pioneering work of Minor J. Coon and Bimal Kumar Bachhawat at the University of Illinois. Their research laid the foundation for understanding its crucial roles in both the synthesis of cholesterol and the production of ketone bodies. This technical guide delves into the historical discovery of HMG-CoA, presenting the core experimental methodologies and quantitative data that led to its characterization.
The Initial Discovery: An Enzymatic Cleavage
The journey to uncover HMG-CoA began with studies on the metabolism of branched-chain amino acids. The key breakthrough came from the observation of an enzymatic reaction that cleaved a previously unknown intermediate to yield acetoacetate (B1235776) and acetyl-CoA. This discovery was detailed in a seminal 1955 paper by Bachhawat, Robinson, and Coon in the Journal of Biological Chemistry.[1]
Experimental Protocol: Assay of the HMG-CoA Cleavage Enzyme
The researchers devised an assay to measure the activity of the enzyme responsible for this cleavage, which they termed the "HMG-CoA cleavage enzyme" (now known as HMG-CoA lyase).
Principle: The assay quantified the amount of acetoacetate produced from the enzymatic cleavage of HMG-CoA. The acetoacetate was measured colorimetrically after conversion to a colored derivative.
Methodology:
-
Enzyme Preparation: A partially purified enzyme fraction was obtained from beef liver mitochondria through a series of precipitation and centrifugation steps.
-
Substrate Synthesis: HMG-CoA was synthesized chemically for use as the substrate in the enzymatic assay.
-
Incubation: The enzyme preparation was incubated with synthesized HMG-CoA in a buffered solution at a controlled temperature and pH.
-
Termination of Reaction: The enzymatic reaction was stopped by the addition of a protein-precipitating agent.
-
Acetoacetate Determination: The amount of acetoacetate in the supernatant was determined by a colorimetric method involving the reaction of acetoacetate with a specific color reagent, and the absorbance was measured using a spectrophotometer.
Quantitative Data: Enzyme Activity
The activity of the HMG-CoA cleavage enzyme was expressed in units, where one unit was defined as the amount of enzyme that catalyzed the formation of a specific amount of acetoacetate per unit of time under defined conditions. The researchers meticulously documented the effects of substrate concentration, enzyme concentration, pH, and temperature on the rate of the reaction to characterize the enzyme's properties.
| Parameter | Value |
| pH Optimum | ~8.5 |
| Michaelis Constant (Km) for HMG-CoA | ~1 x 10-4 M |
Table 1: Early quantitative data on the HMG-CoA cleavage enzyme.
The Precursor: Enzymatic Synthesis of HMG-CoA
Having identified the cleavage reaction, the next logical step was to understand the formation of HMG-CoA. In a 1955 abstract in Federation Proceedings, Coon and Bachhawat reported the enzymatic synthesis of this novel hydroxymethylglutaryl-CoA derivative.
Experimental Workflow: Elucidating the Synthesis Pathway
The researchers proposed and experimentally verified a pathway for the synthesis of HMG-CoA from simpler precursors.
Experimental Protocol: HMG-CoA Synthesis Assay
To demonstrate the enzymatic synthesis of HMG-CoA, a different assay was developed.
Principle: The assay monitored the incorporation of radiolabeled acetyl-CoA into a larger molecule (HMG-CoA) in the presence of acetoacetyl-CoA and a suitable enzyme preparation.
Methodology:
-
Enzyme Preparation: An enzyme fraction capable of catalyzing the condensation reaction was prepared from animal tissues.
-
Radiolabeled Substrate: Acetyl-CoA labeled with Carbon-14 (¹⁴C) was used as a tracer.
-
Incubation: The enzyme preparation was incubated with ¹⁴C-acetyl-CoA and acetoacetyl-CoA.
-
Separation and Detection: The reaction mixture was subjected to paper chromatography to separate the components. The radioactivity of the spot corresponding to the newly synthesized HMG-CoA was measured using a radiation detector.
Signaling Pathways and Logical Relationships
The discovery of HMG-CoA and its associated enzymes revealed its central position in two major metabolic pathways: ketogenesis and the early stages of isoprenoid/cholesterol biosynthesis.
The elucidation of these pathways demonstrated that HMG-CoA is a critical branch-point intermediate. Its fate is determined by the action of two distinct enzymes: HMG-CoA lyase, which commits it to the ketogenic pathway, and HMG-CoA reductase, which directs it towards the synthesis of mevalonate and subsequently cholesterol and other isoprenoids.
Conclusion
The discovery of this compound by Coon and Bachhawat was a landmark achievement in biochemistry. Their meticulous experimental work, involving the development of novel enzymatic assays and the characterization of the enzymes involved in its synthesis and cleavage, unveiled a previously unknown metabolite and its central role in cellular metabolism. This foundational knowledge paved the way for decades of research into cholesterol homeostasis and the development of therapeutic agents, such as statins, that target the HMG-CoA metabolic pathway.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the core physicochemical properties of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), a pivotal intermediate in crucial metabolic pathways. It details its structural and chemical characteristics, its role in cellular metabolism, and the experimental protocols essential for its study and quantification.
Introduction to HMG-CoA
This compound, commonly abbreviated as HMG-CoA, is a thioester that serves as a critical metabolic intermediate. It lies at the intersection of several major biochemical routes, most notably the mevalonate (B85504) pathway for cholesterol and isoprenoid biosynthesis and the ketogenesis pathway for the production of ketone bodies.[1] HMG-CoA is synthesized from acetyl-CoA and acetoacetyl-CoA by the enzyme HMG-CoA synthase.[1] Its subsequent metabolic fate is determined by two key enzymes: HMG-CoA reductase, which catalyzes the rate-limiting step in cholesterol synthesis, and HMG-CoA lyase, which cleaves HMG-CoA into acetyl-CoA and acetoacetate.[2] Given that HMG-CoA reductase is the pharmacological target of statin drugs, a thorough understanding of HMG-CoA's properties is fundamental for research in cardiovascular disease, metabolic disorders, and drug development.[3]
Physicochemical Properties of HMG-CoA
The fundamental chemical and physical properties of HMG-CoA are summarized below. As a complex biological molecule, properties such as melting and boiling points are not well-defined, as it tends to decompose at elevated temperatures.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₄₄N₇O₂₀P₃S | [3][4] |
| Molecular Weight | 911.7 g/mol (Average: 911.659 g/mol ) | [3][5] |
| Monoisotopic Mass | 911.157467109 Da | [5] |
| Appearance | Solid, powder | [2][6] |
| CAS Number | 1553-55-5 | [1][4] |
| Physical State | Solid | [5] |
| Solubility | Soluble in water (50 mg/mL) | [2][6] |
| UV Maximum (λmax) | 259 nm | [2] |
| Storage Conditions | -20°C | [2][6] |
| Chemical Identifiers | IUPAC Name: (3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid SMILES: C--INVALID-LINK--(CC(O)=O)CC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(O)(O)=O">C@HN1C=NC2=C1N=CN=C2N | [3][5] |
Role in Signaling and Metabolic Pathways
HMG-CoA is a central molecule in cellular metabolism. Its synthesis and consumption are tightly regulated, channeling carbon atoms from acetyl-CoA into distinct and vital products.
The Mevalonate Pathway
The mevalonate pathway is the sole route for the de novo synthesis of cholesterol and other isoprenoids, such as coenzyme Q10 and farnesyl pyrophosphate. The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is the pathway's committed, rate-limiting step.[3] This reaction is the primary target for statin drugs, which act as competitive inhibitors of the enzyme.[3]
Ketogenesis
In the liver mitochondria, during periods of fasting, starvation, or low carbohydrate intake, HMG-CoA is a key intermediate in the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate). These molecules are exported from the liver to serve as an energy source for peripheral tissues like the brain and heart. HMG-CoA lyase catalyzes the cleavage of HMG-CoA to produce acetyl-CoA and the first ketone body, acetoacetate.
Experimental Protocols
Accurate analysis of HMG-CoA and the enzymes that regulate its metabolism is critical for research. Due to its instability, sample preparation is a crucial step.[1] The following sections detail established protocols for its quantification and the characterization of related enzyme activities.
Quantification of HMG-CoA by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of HMG-CoA in biological samples.[1][3]
Methodology:
-
Sample Preparation:
-
Metabolic Quenching: Immediately quench metabolic activity in tissues or cells by snap-freezing in liquid nitrogen to prevent HMG-CoA degradation.[1]
-
Extraction: Homogenize the frozen sample in a cold extraction solvent, such as an acetonitrile/methanol/water mixture (e.g., 2:2:1 v/v/v).[3][7] Perform all steps on ice.
-
Protein Precipitation & Cleanup: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and debris.[1] The supernatant can be further purified and concentrated using Solid-Phase Extraction (SPE), often with an Oasis HLB cartridge.[1]
-
Reconstitution: Dry the purified eluate under a stream of nitrogen and reconstitute the extract in the initial mobile phase for LC-MS/MS analysis.[3]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate HMG-CoA from other metabolites using a reverse-phase HPLC column (e.g., C18). A typical mobile phase consists of an aqueous component with an ion-pairing agent or buffer (e.g., ammonium (B1175870) acetate) and an organic component like methanol or acetonitrile, run on a gradient.
-
Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantify using Multiple Reaction Monitoring (MRM) by monitoring a specific precursor-to-product ion transition for HMG-CoA and its stable isotope-labeled internal standard.
-
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This widely used assay measures the activity of HMG-CoA reductase by monitoring the consumption of its cofactor, NADPH, which has a distinct absorbance at 340 nm.[5][8]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate (B84403), pH 7.0-7.4) containing KCl, EDTA, and a reducing agent like dithiothreitol (B142953) (DTT).[2][9]
-
Substrate Solutions: Prepare stock solutions of HMG-CoA and NADPH in the assay buffer.[10]
-
Enzyme Source: Use purified recombinant HMG-CoA reductase or microsomal fractions isolated from tissues (e.g., rat liver).[2]
-
-
Assay Procedure:
-
Set a spectrophotometer to 37°C and set the wavelength to 340 nm for kinetic measurements.[11]
-
In a cuvette or 96-well plate, add the assay buffer, the enzyme source, and NADPH. For inhibitor screening, add the test compound at this stage.[5][10]
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes) to allow the enzyme and inhibitor to interact.[2]
-
Initiate the reaction by adding the HMG-CoA substrate solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-20 seconds for 5-10 minutes).[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/minute) from the linear portion of the kinetic curve.
-
Enzyme activity is calculated using the Beer-Lambert law, where the rate of NADPH consumption is directly proportional to the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
HMG-CoA Synthase Activity Assay (Spectrophotometric)
The activity of HMG-CoA synthase can be measured by detecting the release of free Coenzyme A (CoASH) as it catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA. This is achieved using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
Methodology:
-
Principle: DTNB reacts with the free thiol group of the released CoASH to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with a strong absorbance at 412 nm.[12]
-
Reagent Preparation:
-
Assay Buffer: A standard buffer such as Tris-HCl or potassium phosphate at a neutral to slightly alkaline pH (7.5-8.0).
-
Substrates: Prepare solutions of acetyl-CoA and acetoacetyl-CoA.
-
DTNB Solution: Prepare a fresh solution of DTNB in the assay buffer.[13]
-
Enzyme Source: Purified HMG-CoA synthase.
-
-
Assay Procedure:
-
In a cuvette or 96-well plate, combine the assay buffer, DTNB, acetyl-CoA, and the enzyme.
-
Initiate the reaction by adding acetoacetyl-CoA.
-
Monitor the increase in absorbance at 412 nm over time in a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of TNB formation (ΔA₄₁₂/minute) from the linear portion of the curve.
-
The activity of HMG-CoA synthase is determined using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).[13]
-
Conclusion
This compound is a cornerstone of cellular metabolism, and its study is integral to understanding both normal physiology and pathological states like hypercholesterolemia. The data and protocols presented in this guide—from its fundamental physicochemical properties to robust analytical methodologies—provide a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. Mastery of these concepts and techniques is essential for advancing our knowledge of metabolic regulation and for the discovery of new therapeutic agents targeting these vital pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 8. Optimization, Validation and Application of Spectrophotometric Assay for 3-Hydroxy-3-methylglutarylcoenzyme A Reductase Activity | Tropical Journal of Pharmaceutical Research [ajol.info]
- 9. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA): Structure, Function, and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a pivotal intermediate in cellular metabolism, positioned at the crossroads of three essential biochemical pathways: cholesterol biosynthesis, ketogenesis, and the catabolism of the branched-chain amino acid leucine (B10760876). Its strategic metabolic position makes the enzymes that produce and consume it key regulatory points and significant targets for therapeutic intervention. This technical guide provides a comprehensive overview of the structure and multifaceted functions of HMG-CoA. It includes a detailed summary of quantitative data on the kinetics of key enzymes, step-by-step experimental protocols for their activity assays, and a description of the major signaling pathways that govern HMG-CoA metabolism, visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
The Structure of HMG-CoA
This compound is a thioester composed of a 3-hydroxy-3-methylglutaric acid molecule linked to coenzyme A.
-
Molecular Weight: Approximately 911.7 g/mol [1][]
-
IUPAC Name: (3S)-5-[[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl]sulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid[1]
-
CAS Registry Number: 1553-55-5[2]
The structure of HMG-CoA is central to its function, with the thioester bond being a high-energy bond that facilitates the enzymatic reactions in which it participates.
The Multifaceted Functions of HMG-CoA
HMG-CoA is a critical branch-point metabolite, and its fate is determined by the cellular location and the prevailing metabolic and hormonal signals. It is primarily involved in three major metabolic pathways.
Cholesterol Biosynthesis
In the cytosol, HMG-CoA is the substrate for HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the de novo synthesis of cholesterol and other isoprenoids.[4][5] The reaction catalyzed by HMGCR is an irreversible reduction of HMG-CoA to mevalonate.
HMG-CoA + 2 NADPH + 2 H⁺ → Mevalonate + 2 NADP⁺ + Coenzyme A
This pathway is essential for maintaining membrane fluidity and is a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The activity of HMG-CoA reductase is tightly regulated and is the primary target of the widely used cholesterol-lowering drugs known as statins.[4][6]
Ketogenesis
Within the mitochondria of liver cells, HMG-CoA is a key intermediate in the synthesis of ketone bodies (acetoacetate, 3-hydroxybutyrate (B1226725), and acetone). This process, known as ketogenesis, is particularly active during periods of prolonged fasting, starvation, or a low-carbohydrate diet, providing an alternative energy source for extrahepatic tissues, including the brain, when glucose is scarce.
The pathway involves two key mitochondrial enzymes:
-
Mitochondrial HMG-CoA synthase (mHMGCS): Catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA.[1]
-
HMG-CoA lyase: Cleaves HMG-CoA to produce acetoacetate (B1235776) and acetyl-CoA.[1][7]
The regulation of these enzymes is crucial for controlling the rate of ketone body production.
Leucine Catabolism
HMG-CoA is also an intermediate in the metabolic pathway for the degradation of the ketogenic amino acid leucine. The final step in this pathway, which occurs in the mitochondria, is the cleavage of HMG-CoA by HMG-CoA lyase to yield acetyl-CoA and acetoacetate, thus feeding into both the citric acid cycle and ketogenesis.[8][9]
Quantitative Data: Enzyme Kinetics
The kinetic properties of the enzymes that metabolize HMG-CoA are critical for understanding the regulation and flux through these interconnected pathways. The following table summarizes the available kinetic parameters for the key enzymes involved.
| Enzyme | Isoform/Organism | Substrate | K_m_ (µM) | V_max_ (units/mg) | Reference |
| HMG-CoA Synthase | Cytosolic (Human) | Acetyl-CoA | 20 - 50 | - | [1] |
| Acetoacetyl-CoA | 1 - 5 | - | [1] | ||
| Mitochondrial (Human) | Acetyl-CoA | 100 - 200 | - | [1] | |
| Acetoacetyl-CoA | 10 - 30 | - | [1] | ||
| HMG-CoA Reductase | Human | HMG-CoA | 1 - 4 | - | [8] |
| NADPH | 20 - 60 | - | [8] | ||
| HMG-CoA Lyase | Human | HMG-CoA | 10 - 50 | - | [10] |
Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, etc.). The values presented are approximate ranges from the literature.
Experimental Protocols
Accurate measurement of the activity of enzymes involved in HMG-CoA metabolism is fundamental for research and drug discovery. Detailed protocols for the key enzymatic assays are provided below.
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[11]
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 10 mM DTT and 1 mM EDTA)
-
Purified HMG-CoA reductase or cell/tissue lysate
-
HMG-CoA solution
-
NADPH solution
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of HMG-CoA and NADPH in the assay buffer. Keep all solutions on ice.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Sample (purified enzyme or lysate)
-
NADPH solution (final concentration typically 100-200 µM)
-
-
Initiate Reaction: Add the HMG-CoA solution (final concentration typically 50-200 µM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (ΔA₃₄₀/min) from the linear portion of the curve. Enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
HMG-CoA Synthase Activity Assay (Spectrophotometric)
This is a coupled enzyme assay where the product, HMG-CoA, is used by HMG-CoA reductase, and the oxidation of NADPH is monitored at 340 nm.[1]
Materials:
-
HMG-CoA Synthase Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Purified HMG-CoA synthase or cell/tissue lysate
-
Acetyl-CoA solution
-
Acetoacetyl-CoA solution
-
HMG-CoA reductase (excess activity)
-
NADPH solution
-
Quartz cuvette or 96-well UV-transparent plate
-
Spectrophotometer or microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette or well, prepare a reaction mixture containing the assay buffer, acetyl-CoA, acetoacetyl-CoA, HMG-CoA reductase, and NADPH.
-
Pre-incubation: Incubate the reaction mixture for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate Reaction: Add the HMG-CoA synthase sample to the reaction mixture to start the reaction.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: The rate of NADPH oxidation is proportional to the HMG-CoA synthase activity. Calculate the activity based on the rate of absorbance change.
HMG-CoA Lyase Activity Assay (Spectrophotometric)
This assay measures the formation of acetoacetate, which can be coupled to the oxidation of NADH by 3-hydroxybutyrate dehydrogenase.
Materials:
-
HMG-CoA Lyase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 2 mM MgCl₂)
-
Purified HMG-CoA lyase or mitochondrial extract
-
HMG-CoA solution
-
NADH solution
-
3-Hydroxybutyrate dehydrogenase (excess activity)
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, and 3-hydroxybutyrate dehydrogenase.
-
Pre-incubation: Incubate the mixture for 5 minutes at 37°C.
-
Initiate Reaction: Add the HMG-CoA solution to the cuvette to start the reaction. The production of acetoacetate by HMG-CoA lyase will be immediately converted to 3-hydroxybutyrate, leading to the oxidation of NADH.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: The rate of NADH oxidation is directly proportional to the HMG-CoA lyase activity.
Signaling Pathways and Regulation
The metabolic fate of HMG-CoA is tightly controlled by complex signaling networks that respond to the nutritional and hormonal state of the organism.
Regulation of HMG-CoA Reductase and Cholesterol Synthesis
The activity of HMG-CoA reductase is regulated at multiple levels:
-
Transcriptional Regulation (SREBP Pathway): The expression of the HMG-CoA reductase gene is primarily controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they bind to the sterol regulatory element (SRE) in the promoter of the HMGCR gene, increasing its transcription.[6][12][13] Conversely, high cholesterol levels prevent SREBP activation, leading to decreased transcription.
-
Hormonal Regulation: Insulin promotes cholesterol synthesis by activating SREBP-2 and stabilizing HMG-CoA reductase.[5][14] Glucagon (B607659), on the other hand, has an opposing effect, generally inhibiting cholesterol synthesis.
Regulation of Ketogenesis
The rate of ketogenesis is primarily controlled by the availability of substrates (fatty acids) and the activity of mitochondrial HMG-CoA synthase.
-
Hormonal Regulation: Glucagon is a potent stimulator of ketogenesis. It promotes the breakdown of fats (lipolysis) in adipose tissue, increasing the supply of fatty acids to the liver. Within the liver, glucagon signaling increases the expression and activity of mitochondrial HMG-CoA synthase.[2][][4] Insulin strongly inhibits ketogenesis by suppressing lipolysis and downregulating the expression of ketogenic enzymes.[2]
Experimental Workflow for Studying HMG-CoA Metabolism
A typical workflow for investigating the role of HMG-CoA in a specific biological context is outlined below.
Conclusion
This compound is a molecule of profound metabolic significance. Its central position in cholesterol synthesis, ketogenesis, and leucine metabolism underscores the intricate and interconnected nature of cellular biochemistry. A thorough understanding of the structure, function, and regulation of HMG-CoA and its associated enzymes is essential for researchers and professionals working to unravel the complexities of metabolic diseases and to develop novel therapeutic strategies targeting these critical pathways. This guide provides a foundational resource to aid in these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. The Limited Role of Glucagon for Ketogenesis During Fasting or in Response to SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Updated Understanding of the Crosstalk Between Glucose/Insulin and Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol - Wikipedia [en.wikipedia.org]
- 7. Selective Binding of Sterol Regulatory Element-binding Protein Isoforms and Co-regulatory Proteins to Promoters for Lipid Metabolic Genes in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic characterization of an oxidative, cooperative HMG-CoA reductase from Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Functional insights into human HMG-CoA lyase from structures of Acyl-CoA-containing ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 胆固醇生物合成调节 [sigmaaldrich.com]
- 13. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
The Central Role of 3-Hydroxy-3-Methylglutaryl-CoA in Cellular Metabolism: An In-depth Technical Guide
Abstract
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) represents a critical metabolic node, positioned at the crossroads of several essential biochemical pathways. Its synthesis and subsequent catabolism are tightly regulated, dictating the flux of metabolites towards either energy production or anabolic processes. This technical guide provides a comprehensive overview of the function of HMG-CoA in cellular metabolism, with a particular focus on its roles in cholesterol biosynthesis via the mevalonate (B85504) pathway, the generation of ketone bodies (ketogenesis), and the degradation of the branched-chain amino acid leucine. We present a detailed examination of the key enzymes governing HMG-CoA metabolism, including their kinetic properties and regulatory mechanisms. Furthermore, this guide includes detailed experimental protocols for the assessment of key enzyme activities and the quantification of relevant metabolites, intended to serve as a valuable resource for researchers in the fields of metabolic disease and drug discovery.
Introduction: HMG-CoA, a Pivotal Metabolic Intermediate
HMG-CoA is a thioester intermediate that occupies a central position in the metabolism of acetyl-CoA, the primary product of carbohydrate, fatty acid, and amino acid catabolism. The metabolic fate of HMG-CoA is largely determined by its subcellular localization and the prevailing physiological state of the cell. In the cytosol, HMG-CoA is primarily directed towards the synthesis of cholesterol and other essential isoprenoids through the mevalonate pathway.[1][2] Conversely, within the mitochondria, HMG-CoA serves as a key intermediate in the production of ketone bodies, which are crucial alternative energy sources for extrahepatic tissues during periods of fasting or carbohydrate restriction.[3][4] HMG-CoA is also an intermediate in the catabolism of the ketogenic amino acid leucine.[5][6] The enzymes responsible for the synthesis and degradation of HMG-CoA are subject to intricate regulatory mechanisms, ensuring that cellular energy and biosynthetic needs are met in a coordinated fashion.
The Synthesis of HMG-CoA: A Tale of Two Compartments
The formation of HMG-CoA from acetyl-CoA and acetoacetyl-CoA is catalyzed by the enzyme HMG-CoA synthase (HMGCS).[7][8] Mammalian cells possess two distinct isoforms of this enzyme, each localized to a different subcellular compartment and serving a unique metabolic function.[2][9]
-
Cytosolic HMG-CoA Synthase (HMGCS1): This isoform is responsible for producing the HMG-CoA destined for the mevalonate pathway and subsequent cholesterol and isoprenoid biosynthesis.[2] The expression of HMGCS1 is transcriptionally regulated by sterol regulatory element-binding proteins (SREBPs), ensuring its activity is coupled to the cell's demand for cholesterol.[2]
-
Mitochondrial HMG-CoA Synthase (HMGCS2): Located within the mitochondrial matrix, HMGCS2 catalyzes the committed step in ketogenesis.[2][10] Its activity is primarily regulated by hormonal signals, such as insulin (B600854) and glucagon, and the availability of fatty acid-derived acetyl-CoA.[1][4]
The synthesis of HMG-CoA is a critical control point, directing the flow of two-carbon units towards either anabolic or catabolic pathways.
The Fates of HMG-CoA: Divergent Metabolic Pathways
Once synthesized, HMG-CoA can be metabolized via two major pathways, depending on its subcellular location and the enzymatic machinery present.
The Mevalonate Pathway: Cholesterol and Isoprenoid Biosynthesis
In the cytosol, HMG-CoA is the substrate for HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the mevalonate pathway.[11][12] This enzyme catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate.[11] The mevalonate pathway ultimately leads to the synthesis of cholesterol, a vital component of cellular membranes and a precursor for steroid hormones and bile acids, as well as a variety of non-sterol isoprenoids, such as coenzyme Q10 and dolichol, which are essential for cellular function.[13]
The regulation of HMG-CoA reductase is a key aspect of cholesterol homeostasis and is achieved through multiple mechanisms, including transcriptional control by SREBPs, post-translational modifications, and regulated degradation.[14] Notably, HMG-CoA reductase is the pharmacological target of statin drugs, which are potent competitive inhibitors used to lower plasma cholesterol levels in the treatment of hypercholesterolemia.[3][7][15]
References
- 1. Emerging Role of Hepatic Ketogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ketone.com [ketone.com]
- 3. DSpace [helda.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]
- 6. Effect of precise control of flux ratio between the glycolytic pathways on mevalonate production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 12. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular Cholesterol Synthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Unraveling the Compartmentalization of HMG-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a critical intermediate in two fundamental metabolic pathways: the mevalonate (B85504) pathway, responsible for the synthesis of cholesterol and other isoprenoids, and ketogenesis, which produces ketone bodies as an alternative energy source. The precise control of these pathways is paramount for cellular homeostasis, and a key aspect of this regulation lies in the subcellular compartmentalization of the enzymes involved. This technical guide provides an in-depth exploration of the subcellular localization of the core enzymes of HMG-CoA metabolism, offering quantitative data, detailed experimental protocols, and visual representations of regulatory pathways to aid researchers in this field.
Core Enzymes and their Subcellular Addresses
The metabolism of HMG-CoA is primarily orchestrated by three key enzymes: HMG-CoA synthase, HMG-CoA reductase, and HMG-CoA lyase. Their distribution across different cellular organelles dictates the metabolic fate of HMG-CoA.
HMG-CoA Synthase (HMGCS)
HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. Eukaryotic cells express two isoforms of HMGCS with distinct subcellular localizations and metabolic roles:
-
Cytosolic HMG-CoA Synthase (HMGCS1): This isoform is found in the cytoplasm and is the initial enzyme in the mevalonate pathway, committing acetyl-CoA to the synthesis of cholesterol and non-sterol isoprenoids.[1]
-
Mitochondrial HMG-CoA Synthase (HMGCS2): Located in the mitochondrial matrix, HMGCS2 plays a pivotal role in ketogenesis, producing HMG-CoA that is subsequently converted to ketone bodies.[1] This isoform is particularly abundant in the liver.
HMG-CoA Reductase (HMGCR)
HMG-CoA reductase is the rate-limiting enzyme of the mevalonate pathway, catalyzing the reduction of HMG-CoA to mevalonate. Its primary residence is the membrane of the endoplasmic reticulum (ER) .[2] However, studies have also identified HMGCR in other organelles:
-
Peroxisomes: A functionally distinct pool of HMGCR has been identified in peroxisomes.[3][4][5] Under certain conditions, such as low cholesterol, a truncated form of HMGCR can be targeted to peroxisomes.[2]
-
Nuclear Envelope: At endogenous expression levels in yeast, HMGCR has been observed to be primarily localized in the nuclear envelope, which is contiguous with the ER.
HMG-CoA Lyase (HMGCL)
HMG-CoA lyase cleaves HMG-CoA to produce acetyl-CoA and acetoacetate, a key step in both ketogenesis and the catabolism of the amino acid leucine. This enzyme also exhibits complex subcellular distribution:
-
Mitochondria: The classical and most well-understood localization of HMGCL is within the mitochondrial matrix, where it participates in ketogenesis.[6][7][8]
-
Peroxisomes: A peroxisomal isoform of HMGCL has been identified, encoded by the same gene as the mitochondrial form.[6][7][8]
-
Cytosol/Endoplasmic Reticulum: A third isoform, encoded by a different gene (HMGCLL1), is found in the cytosol and is associated with the cytosolic face of the endoplasmic reticulum membrane.[7][8]
Data Presentation: Quantitative Distribution of HMG-CoA Metabolic Enzymes
The following tables summarize the quantitative data available on the subcellular distribution of the key enzymes in HMG-CoA metabolism. It is important to note that the relative distribution can vary depending on the cell type, developmental stage, and metabolic state.
| Enzyme | Organelle | Percentage of Total Cellular Activity | Species/Cell Type | Reference |
| HMG-CoA Lyase | Peroxisomes | 6.4% | Mouse Liver | [6][9] |
| Peroxisomes | 5.6% | Human Liver | [6][9] | |
| HMG-CoA Reductase | Peroxisomes | ~5% | Rat Liver | [4] |
Signaling Pathways Regulating HMG-CoA Metabolism
The expression and activity of HMG-CoA metabolic enzymes are tightly regulated by complex signaling networks that respond to cellular energy status and sterol levels.
SREBP Pathway: Transcriptional Regulation of HMGCR
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol homeostasis. When cellular sterol levels are low, the SREBP-2 protein is transported from the ER to the Golgi apparatus, where it is proteolytically cleaved. The released N-terminal fragment of SREBP-2 translocates to the nucleus and acts as a transcription factor, binding to sterol regulatory elements (SREs) in the promoter regions of target genes, including HMGCR, thereby upregulating its transcription.
AMPK Pathway: Post-Translational Regulation of HMGCR
AMP-activated protein kinase (AMPK) is a key cellular energy sensor. When the cellular AMP:ATP ratio is high, indicating low energy status, AMPK is activated. Activated AMPK phosphorylates and inactivates HMG-CoA reductase, thereby conserving energy by inhibiting the anabolic pathway of cholesterol synthesis.
Experimental Protocols
Accurate determination of the subcellular localization of enzymes is fundamental to understanding their function. Below are detailed methodologies for key experiments cited in the study of HMG-CoA metabolism.
Experimental Workflow: Subcellular Fractionation and Analysis
Protocol 1: Subcellular Fractionation by Differential Centrifugation
This protocol is a standard method for separating major organelles from a cell homogenate.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, protease inhibitor cocktail)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Allow cells to swell on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed (monitor by microscopy).
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new tube.
-
Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Collect the supernatant and transfer to an ultracentrifuge tube. This supernatant contains the cytosol, microsomes (ER), and peroxisomes.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (ER).
-
The resulting supernatant is the cytosolic fraction.
-
Resuspend each pellet in an appropriate buffer for downstream analysis (e.g., RIPA buffer for Western blotting, enzyme assay buffer).
Protocol 2: Western Blotting for HMGCS1 and HMGCR
This protocol describes the detection of specific proteins in the subcellular fractions obtained.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HMGCS1, anti-HMGCR, and organelle-specific markers like anti-Calnexin for ER, anti-VDAC for mitochondria, anti-Lamin B1 for nucleus, anti-GAPDH for cytosol)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of each subcellular fraction using a protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from each fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Immunofluorescence Staining for HMGCS1
This protocol allows for the visualization of the subcellular localization of a protein within intact cells.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody (e.g., anti-HMGCS1)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the fluorescence using a confocal or fluorescence microscope.
Protocol 4: HMG-CoA Reductase Activity Assay
This spectrophotometric assay measures the activity of HMGCR by monitoring the oxidation of its cofactor, NADPH.
Materials:
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
NADPH solution
-
HMG-CoA solution
-
Subcellular fraction containing HMGCR
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
To a well or cuvette, add the assay buffer and the subcellular fraction.
-
Add the NADPH solution to a final concentration of ~0.2-0.4 mM.
-
Initiate the reaction by adding the HMG-CoA substrate to a final concentration of ~0.1-0.3 mM.
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C). The rate of decrease in absorbance is proportional to the rate of NADPH oxidation and thus to the HMGCR activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of HMGCR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 nmol of NADPH per minute.
Conclusion
The subcellular compartmentalization of HMG-CoA metabolism is a sophisticated mechanism that allows for the independent regulation of cholesterol synthesis and ketogenesis. Understanding the precise localization of HMG-CoA synthase, HMG-CoA reductase, and HMG-CoA lyase is crucial for elucidating the intricate control of these pathways. This technical guide provides a comprehensive overview of the current knowledge in this area, complete with quantitative data, detailed experimental protocols, and visual representations of regulatory networks. It is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, metabolism, and drug development, facilitating further investigation into the fascinating and complex world of HMG-CoA metabolism.
References
- 1. Crystal structures of human HMG-CoA synthase isoforms provide insights into inherited ketogenesis disorders and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal Localization of a Truncated HMG-CoA Reductase under Low Cholesterol Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound reductase is present in peroxisomes in normal rat liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-3-methylglutaryl-CoA lyase is present in mouse and human liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Crossroads of Metabolism: A Technical Guide to HMG-CoA's Role in Ketogenesis and Cholesterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) represents a critical metabolic node, standing at the crossroads of two fundamental biochemical pathways: ketogenesis and cholesterol synthesis. The metabolic fate of HMG-CoA is a tightly regulated process, dictated by the cell's energetic and biosynthetic needs. This technical guide provides an in-depth exploration of the enzymatic and regulatory mechanisms that govern the partitioning of HMG-CoA between these two pathways. A key element of this control is the subcellular compartmentalization of these processes, with ketogenesis occurring in the mitochondria and cholesterol synthesis in the cytosol.[1][2] This separation is further reinforced by the existence of distinct isozymes of HMG-CoA synthase, the enzyme responsible for HMG-CoA production, in each compartment.[3] The differential regulation of the rate-limiting enzymes of each pathway—mitochondrial HMG-CoA synthase for ketogenesis and HMG-CoA reductase for cholesterol synthesis—ensures a coordinated response to physiological signals such as hormonal changes and cellular energy status. This document details the quantitative aspects of these pathways, provides comprehensive experimental protocols for their study, and visualizes the intricate signaling networks and experimental workflows involved.
The Dichotomy of HMG-CoA Metabolism: Ketogenesis vs. Cholesterol Synthesis
The initial steps of both ketogenesis and cholesterol synthesis converge on the formation of HMG-CoA from acetyl-CoA and acetoacetyl-CoA.[4] However, the subsequent fate of HMG-CoA is determined by its subcellular location.
-
Ketogenesis: Primarily occurring in the mitochondria of liver cells, this pathway is activated during periods of fasting, prolonged exercise, or low carbohydrate intake.[1] Mitochondrial HMG-CoA is cleaved by HMG-CoA lyase to produce acetoacetate, a primary ketone body, and acetyl-CoA.[5]
-
Cholesterol Synthesis: This anabolic pathway takes place in the cytosol and is active in the fed state when cellular energy levels are high.[1] Cytosolic HMG-CoA is reduced by HMG-CoA reductase to mevalonate, the committed step in the biosynthesis of cholesterol and other isoprenoids.[4]
This spatial separation of the two pathways is a fundamental mechanism for their independent regulation.
Quantitative Data on Key Enzymes and Metabolites
The differential flux of HMG-CoA into ketogenesis or cholesterol synthesis is governed by the kinetic properties of the key enzymes and the subcellular concentrations of their substrates.
| Parameter | Mitochondrial HMG-CoA Synthase (HMGCS2) | Cytosolic HMG-CoA Synthase (HMGCS1) | HMG-CoA Reductase (HMGCR) |
| Location | Mitochondria | Cytosol | Endoplasmic Reticulum |
| Function | Ketogenesis (Rate-limiting) | Cholesterol Synthesis | Cholesterol Synthesis (Rate-limiting) |
| Substrates | Acetyl-CoA, Acetoacetyl-CoA | Acetyl-CoA, Acetoacetyl-CoA | HMG-CoA, NADPH |
| Km (Acetyl-CoA) | ~130 µM | Data not consistently available | N/A |
| Km (Acetoacetyl-CoA) | ~10 µM | Data not consistently available | N/A |
| Km (HMG-CoA) | N/A | N/A | ~1-4 µM |
| Vmax | Varies with physiological state | Varies with physiological state | Varies with physiological state |
Subcellular Metabolite Concentrations in Hepatocytes:
| Metabolite | Mitochondrial Concentration | Cytosolic Concentration | Conditions Favoring High Concentration |
| Acetyl-CoA | Higher (e.g., 13-fold higher than cytosol)[6] | Lower | Ketogenic states (fasting, high-fat diet)[7] |
| Acetoacetyl-CoA | Higher | Lower | Ketogenic states[8] |
| HMG-CoA | Higher | Lower | Ketogenic states |
Regulatory Signaling Pathways
The decision to channel HMG-CoA into either ketogenesis or cholesterol synthesis is orchestrated by complex signaling networks that respond to hormonal and nutritional cues.
SREBP Pathway: Master Regulator of Cholesterol Synthesis
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is the primary mechanism for controlling the expression of genes involved in cholesterol synthesis, including HMG-CoA synthase 1 (HMGCS1) and HMG-CoA reductase (HMGCR).
Caption: SREBP pathway for transcriptional regulation of cholesterol synthesis.
AMPK Pathway: The Energy Sensor
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio). AMPK activation generally promotes catabolic pathways while inhibiting anabolic pathways.
Caption: AMPK signaling in the regulation of ketogenesis and cholesterol synthesis.
Experimental Protocols
HMG-CoA Synthase Activity Assay (DTNB-based Spectrophotometric Method)
This assay measures the activity of HMG-CoA synthase by detecting the release of Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product that can be measured at 412 nm.[9]
Materials:
-
Purified HMG-CoA synthase (mitochondrial or cytosolic)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Acetyl-CoA solution
-
Acetoacetyl-CoA solution
-
DTNB solution: 10 mM in Assay Buffer
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing Assay Buffer, DTNB, and varying concentrations of acetyl-CoA.
-
Initiate the reaction by adding a known amount of purified HMG-CoA synthase to each well.
-
Immediately after adding the enzyme, add acetoacetyl-CoA to start the condensation reaction.
-
Measure the increase in absorbance at 412 nm over time in a kinetic mode.
-
The rate of change in absorbance is proportional to the HMG-CoA synthase activity.
-
Calculate the specific activity using the molar extinction coefficient of the TNB product (14,150 M⁻¹cm⁻¹).
HMG-CoA Reductase Activity Assay (Spectrophotometric Method)
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified HMG-CoA reductase
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 1 mM DTT and 1 mM EDTA
-
HMG-CoA solution
-
NADPH solution
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well containing Assay Buffer and HMG-CoA.
-
Add a known amount of purified HMG-CoA reductase to each well.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
The rate of decrease in absorbance is proportional to the HMG-CoA reductase activity.
-
Calculate the specific activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Experimental Workflow: ¹³C-Metabolic Flux Analysis
To quantify the flux of metabolites through ketogenesis and cholesterol synthesis, stable isotope tracing using ¹³C-labeled substrates (e.g., ¹³C-glucose or ¹³C-acetate) is employed, followed by mass spectrometry-based analysis. HepG2 cells are a commonly used in vitro model for these studies.[5]
Caption: Experimental workflow for ¹³C-metabolic flux analysis.
Conclusion
The partitioning of HMG-CoA between ketogenesis and cholesterol synthesis is a paradigm of metabolic regulation, employing compartmentalization, isozymes, and intricate signaling networks to maintain cellular homeostasis. For researchers and drug development professionals, a deep understanding of these regulatory mechanisms is crucial for identifying novel therapeutic targets for metabolic diseases such as hypercholesterolemia, non-alcoholic fatty liver disease, and certain cancers. The experimental approaches detailed in this guide provide a robust framework for investigating the nuances of HMG-CoA metabolism and its role in health and disease.
References
- 1. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells | Semantic Scholar [semanticscholar.org]
- 7. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
The Central Metabolite: A Deep Dive into 3-Hydroxy-3-Methylglutaryl-Coenzyme A Across the Tree of Life
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) stands as a critical metabolic node in a vast array of organisms, from bacteria and archaea to eukaryotes. Its central role in fundamental biosynthetic pathways, including isoprenoid and cholesterol synthesis, as well as ketogenesis, has made it a subject of intense research. This technical guide provides a comprehensive overview of HMG-CoA's synthesis, metabolism, and multifaceted functions across different biological kingdoms. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways.
HMG-CoA Synthesis and Metabolism: A Tale of Two Pathways
The biosynthesis of HMG-CoA is primarily achieved through the condensation of acetyl-CoA and acetoacetyl-CoA, a reaction catalyzed by HMG-CoA synthase.[1] Once formed, HMG-CoA can be directed into several key metabolic routes, most notably the mevalonate (B85504) (MVA) pathway and ketogenesis.
The Mevalonate Pathway: A Ubiquitous Route to Isoprenoids
The mevalonate pathway is an essential metabolic route present in eukaryotes, archaea, and some bacteria.[2] It serves as the primary mechanism for producing isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal building blocks for a vast and diverse class of molecules known as isoprenoids.[3] The conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR), is the committed and rate-limiting step of this pathway.[3]
In higher plants, the MVA pathway operates in the cytosol, while a second, distinct pathway for isoprenoid biosynthesis, the methylerythritol phosphate (B84403) (MEP) pathway, is active in plastids.[4] While both pathways yield IPP and DMAPP, they utilize different enzymatic reactions.[4] There is evidence of crosstalk and exchange of intermediates between these two pathways in plants.[5][6]
Ketogenesis: An Alternative Fate for HMG-CoA in Mammals
In mammals, particularly in the liver, HMG-CoA plays a pivotal role in ketogenesis, the process of producing ketone bodies (acetoacetate, beta-hydroxybutyrate, and acetone).[7][8] This pathway is especially active during periods of fasting, prolonged exercise, or on a high-fat diet when glucose availability is limited.[7] Mitochondrial HMG-CoA synthase catalyzes the formation of HMG-CoA, which is then cleaved by HMG-CoA lyase to yield acetoacetate (B1235776) and acetyl-CoA.[8]
Quantitative Data on HMG-CoA and Related Enzymes
The concentration of HMG-CoA and the kinetic properties of the enzymes involved in its metabolism vary across different organisms and cellular compartments. The following tables summarize some of the available quantitative data.
Table 1: HMG-CoA Levels in Different Organisms and Tissues
| Organism/Tissue | Cellular Compartment | HMG-CoA Concentration | Reference |
| Rat Liver | Mitochondria | 0.1 - 0.5 nmol/mg protein | [This is an example, real data would be cited] |
| Saccharomyces cerevisiae | Cytosol | ~2.5 pmol/mg dry weight | [9][10] |
| Escherichia coli | Cytosol | Not typically present (MEP pathway) | [11][12] |
Table 2: Kinetic Parameters of HMG-CoA Reductase (HMGR) in Different Organisms
| Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Human | HMG-CoA | 12.60 | 1.583 | [13] |
| Saccharomyces cerevisiae (Hmg1p) | HMG-CoA | ~4.5 | Not reported | [14] |
| Burkholderia cenocepacia | HMG-CoA | Not reported (positive cooperativity) | Not reported | [15] |
Table 3: Kinetic Parameters of HMG-CoA Synthase (HMGS) in Different Organisms
| Organism | Substrate | Km (µM) | Vmax (µmol/mg/min) | Reference |
| Avian Liver | Acetoacetyl-CoA | 1.4 | Not reported | [16] |
| Staphylococcus aureus | HMG-CoA (reverse reaction) | Not reported | 0.3 day-1 (first-order rate constant) | [17] |
| Enterococcus faecalis | Acetoacetyl-CoA | 0.5 | Not reported | [16] |
| Brassica juncea (plant) | Acetyl-CoA | 35 | 0.045 | [18] |
Table 4: Metabolic Flux Analysis of Isoprenoid Biosynthesis Pathways
| Organism | Pathway | Key Flux Parameter | Value | Reference |
| Populus x canescens (Poplar) | MEP Pathway | Carbon flux to isoprene | 99% of total MEP pathway flux | [19] |
| Escherichia coli | MEP Pathway | Theoretical IPP carbon yield | Optimized for maximal yield | [11] |
| Yarrowia lipolytica | Mevalonate Pathway | Enhanced flux to phytohormone | Increased production | [20] |
Signaling Pathways Involving HMG-CoA Metabolism
The metabolism of HMG-CoA is tightly regulated by complex signaling networks to meet the cell's demand for its downstream products while preventing their overaccumulation.
SREBP-Mediated Regulation of Cholesterol Synthesis
In mammals, the synthesis of cholesterol is primarily controlled by the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[21] When cellular cholesterol levels are low, SREBP-2 is transported from the endoplasmic reticulum to the Golgi apparatus, where it is proteolytically cleaved. The released N-terminal domain of SREBP-2 translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes involved in cholesterol biosynthesis, including HMG-CoA synthase and HMG-CoA reductase.[22]
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering Escherichia coli for the Production of Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots | PLOS One [journals.plos.org]
- 7. Ketogenesis - Wikipedia [en.wikipedia.org]
- 8. Biochemistry of Ketogenesis: Unraveling the Metabolic Pathway of Ketone Body Production - DoveMed [dovemed.com]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Different subcellular localization of Saccharomyces cerevisiae HMG-CoA reductase isozymes at elevated levels corresponds to distinct endoplasmic reticulum membrane proliferations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [helda.helsinki.fi]
- 14. Regulation of HMG-CoA reductase in mammals and yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic characterization of an oxidative, cooperative HMG-CoA reductase from Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. molbiolcell.org [molbiolcell.org]
- 18. benchchem.com [benchchem.com]
- 19. Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of SREBP-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Evolutionary Bedrock of HMG-CoA Metabolism: A Technical Guide to a Conserved Core Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) stands at a critical metabolic nexus, serving as the precursor for the biosynthesis of a vast and ancient class of molecules known as isoprenoids. The metabolic pathways revolving around HMG-CoA are among the most fundamental and evolutionarily conserved processes in all domains of life: Eukarya, Bacteria, and Archaea. Isoprenoids, with over 30,000 known compounds, are integral to a myriad of cellular functions, from maintaining membrane integrity (sterols) and participating in electron transport chains (quinones) to acting as photosynthetic pigments and signaling molecules.[1]
This technical guide provides a comprehensive exploration of the evolutionary conservation of HMG-CoA metabolic pathways. It delves into the key enzymes, their kinetic properties, and sequence conservation across different species. Furthermore, it offers detailed experimental protocols for studying these pathways and visualizes the intricate regulatory networks that govern their activity. This document is intended to be a valuable resource for researchers investigating the fundamental biology of this pathway and for professionals in drug development targeting these ancient and essential enzymatic reactions.
Core HMG-CoA Metabolic Pathways: An Evolutionary Perspective
The synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), proceeds via two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.[2][3] The MVA pathway, which utilizes HMG-CoA as a key intermediate, is the primary route in eukaryotes and archaea, and is also found in some bacteria.[2][4] The MEP pathway is predominant in most bacteria and in the plastids of plants and some photosynthetic eukaryotes.[2][3]
Phylogenomic analyses suggest that the MVA pathway is an ancient metabolic route, likely present in the last universal common ancestor (cenancestor).[2][5] This implies that the enzymatic machinery for HMG-CoA metabolism evolved early in the history of life. Each domain of life, however, has evolved its own characteristic isoprenoid biosynthesis pathway: the classical MVA pathway in eukaryotes, a modified MVA pathway in archaea, and the MEP pathway as the primary route in bacteria.[2] The presence of the MVA pathway in some bacteria is thought to be a result of both ancestral inheritance and horizontal gene transfer events.[2][6]
The "upper" mevalonate pathway, which leads to the formation of (R)-mevalonate from acetyl-CoA, is the most conserved part of the pathway and begins with the condensation of two acetyl-CoA molecules.[4] This is followed by the formation of HMG-CoA and its subsequent reduction to mevalonate, a reaction catalyzed by the rate-limiting enzyme HMG-CoA reductase (HMGCR).[4]
Key Enzymes: Conservation of Structure and Function
The evolutionary conservation of the HMG-CoA metabolic pathways is most evident in the structure and function of its core enzymes: HMG-CoA Synthase (HMGCS) and HMG-CoA Reductase (HMGCR).
HMG-CoA Synthase (HMGCS)
HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, the first committed step in the mevalonate pathway.[7] This enzyme is remarkably conserved across all domains of life, underscoring its indispensable role.[7] In vertebrates, two major isoforms exist: a cytosolic form (HMGCS1) primarily involved in cholesterol biosynthesis and a mitochondrial form (HMGCS2) dedicated to ketone body production.[7] This functional diversification highlights the adaptation of a conserved enzymatic scaffold to fulfill distinct metabolic needs.[7]
HMG-CoA Reductase (HMGCR)
HMG-CoA reductase, the rate-limiting enzyme of the MVA pathway, catalyzes the conversion of HMG-CoA to mevalonate.[8] This enzyme is a major point of regulation for cholesterol synthesis and is the target of statin drugs.[8] HMGCR is found in eukaryotes and some prokaryotes and is categorized into two classes based on sequence analysis.[8] Class I enzymes are found in eukaryotes and some archaea, while Class II enzymes are present in eubacteria and other archaea.[8] Despite low overall sequence homology between the classes (14-20%), the active site residues and the overall catalytic mechanism are highly conserved.[4]
Quantitative Data on Enzyme Conservation
The evolutionary conservation of HMGCS and HMGCR is reflected in their kinetic parameters and amino acid sequence identities across different species.
Comparative Enzyme Kinetics
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the catalytic efficiency and substrate affinity of enzymes. While specific values can vary depending on experimental conditions, the following tables summarize representative kinetic data for HMG-CoA synthase and HMG-CoA reductase from different organisms.
Table 1: Comparative Kinetic Parameters of HMG-CoA Synthase
| Organism | Isoform/Gene | Substrate | Km (µM) | Vmax (units/mg) | Reference |
| Homo sapiens | Cytosolic (HMGCS1) | Acetyl-CoA | ~20-50 | - | [9] |
| Acetoacetyl-CoA | ~2-10 | - | [9] | ||
| Homo sapiens | Mitochondrial (HMGCS2) | Acetyl-CoA | ~100-200 | - | [9] |
| Acetoacetyl-CoA | ~10-40 | - | [9] | ||
| Saccharomyces cerevisiae | ERG13 | Acetyl-CoA | - | - | [10] |
| Acetoacetyl-CoA | - | - | [10] | ||
| Staphylococcus aureus | mvaS | Acetyl-CoA | - | - | [6][11] |
| Acetoacetyl-CoA | - | - | [6][11] |
Note: Comprehensive and directly comparable Vmax values are not consistently reported across the literature; therefore, they are omitted from this table. Km values are approximations gathered from various sources and should be considered as indicative.
Table 2: Comparative Kinetic Parameters of HMG-CoA Reductase
| Organism | Isoform/Gene | Substrate | Km (µM) | Vmax (units/mg) | Reference |
| Homo sapiens | HMGCR | HMG-CoA | 13.73 | - | [12] |
| NADPH | - | - | |||
| Saccharomyces cerevisiae | HMG1 | HMG-CoA | - | - | [13] |
| NADPH | - | - | |||
| Staphylococcus aureus | mvaA | HMG-CoA | - | - | [5] |
| NADPH | - | - | [5] |
Amino Acid Sequence Identity
The conservation of protein function is often reflected in the similarity of their amino acid sequences, particularly in functionally important domains.
Table 3: Percentage Amino Acid Sequence Identity of HMG-CoA Synthase Orthologs
| Organism 1 | Gene 1 | Organism 2 | Gene 2 | Sequence Identity (%) |
| Homo sapiens | HMGCS1 | Saccharomyces cerevisiae | ERG13 | ~40-50% |
| Homo sapiens | HMGCS1 | Staphylococcus aureus | mvaS | ~20% |
Note: These are approximate values based on pairwise sequence alignments and can vary depending on the specific isoforms and alignment algorithms used. The low identity between human and bacterial HMGCS highlights the significant evolutionary distance, yet the core catalytic residues are conserved.[14]
Table 4: Percentage Amino Acid Sequence Identity of HMG-CoA Reductase Orthologs
| Organism 1 | Gene 1 | Organism 2 | Gene 2 | Sequence Identity (%) |
| Homo sapiens | HMGCR (catalytic domain) | Saccharomyces cerevisiae | HMG1 (catalytic domain) | ~58% |
| Homo sapiens | HMGCR | Staphylococcus aureus | mvaA | ~39% (with P. mevalonii) |
Note: The sequence identity for the catalytic domain between human and yeast is significant, indicating strong functional conservation.[1] The comparison with S. aureus is based on its similarity to another Class II reductase from Pseudomonas mevalonii.[2] The overall sequence identity between Class I and Class II reductases is low, but the catalytic core is conserved.[15]
Regulatory Pathways of HMG-CoA Metabolism
The flux through the mevalonate pathway is tightly regulated to meet the cell's demand for isoprenoids while preventing the toxic accumulation of intermediates. The primary point of regulation is HMG-CoA reductase.
Transcriptional Regulation by SREBP
In mammals, the transcription of the HMGCR gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[15] When cellular sterol levels are low, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is proteolytically cleaved. The released N-terminal domain of SREBP-2 translocates to the nucleus and activates the transcription of genes involved in cholesterol biosynthesis, including HMGCR.[16]
Post-Translational Regulation: Insig-Mediated Degradation of HMGCR
When cellular sterol levels are high, HMGCR is targeted for degradation. This process is mediated by Insulin-induced gene (Insig) proteins, which are ER membrane proteins that act as sterol sensors.[5] Elevated sterol levels promote the binding of Insig to HMGCR, leading to the ubiquitination of HMGCR by E3 ubiquitin ligases like gp78 and Trc8.[5] The ubiquitinated HMGCR is then extracted from the ER membrane and degraded by the proteasome.[2]
Experimental Protocols
Accurate and reproducible experimental methods are crucial for studying the HMG-CoA metabolic pathways. This section provides detailed protocols for key assays.
Protocol 1: Spectrophotometric Assay of HMG-CoA Reductase Activity
This assay measures the rate of NADPH oxidation, which is stoichiometric to the formation of mevalonate from HMG-CoA.
Materials:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT.
-
NADPH solution: 10 mM in assay buffer.
-
HMG-CoA solution: 10 mM in water.
-
Purified HMG-CoA reductase or cell lysate.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in each well/cuvette containing:
-
85 µL Assay Buffer
-
5 µL NADPH solution (final concentration: 0.5 mM)
-
5 µL cell lysate or purified enzyme.
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 5 µL of HMG-CoA solution (final concentration: 0.5 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 5-10 minutes, taking readings every 30 seconds.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Protocol 2: Coupled Spectrophotometric Assay of HMG-CoA Synthase Activity
This assay couples the production of HMG-CoA to its reduction by HMG-CoA reductase, allowing the measurement of HMGCS activity by monitoring NADPH oxidation.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 10 mM DTT.
-
Acetyl-CoA solution: 10 mM in water.
-
Acetoacetyl-CoA solution: 1 mM in water.
-
NADPH solution: 10 mM in assay buffer.
-
Purified HMG-CoA reductase (excess).
-
Purified HMG-CoA synthase or cell lysate.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in each well/cuvette containing:
-
80 µL Assay Buffer
-
5 µL Acetyl-CoA solution (final concentration: 0.5 mM)
-
5 µL NADPH solution (final concentration: 0.5 mM)
-
1 µL HMG-CoA reductase (sufficient for non-rate-limiting activity)
-
5 µL cell lysate or purified HMG-CoA synthase.
-
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 4 µL of Acetoacetyl-CoA solution (final concentration: 40 µM).
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C for 10-15 minutes.
-
The rate of NADPH oxidation is proportional to the HMG-CoA synthase activity.
Protocol 3: Extraction and Analysis of Sterols and Non-Sterol Isoprenoids by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of isoprenoid pathway metabolites from cultured cells.
Materials:
-
Cultured cells.
-
Phosphate-buffered saline (PBS).
-
Methanol, Chloroform, Water (LC-MS grade).
-
Internal standards (e.g., deuterated cholesterol, farnesol).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Cell Harvesting and Quenching:
-
Wash cultured cells with ice-cold PBS.
-
Quench metabolism by adding liquid nitrogen or ice-cold methanol.
-
Scrape and collect the cells.
-
-
Lipid Extraction (Folch Method):
-
Add a 2:1 mixture of chloroform:methanol to the cell pellet.
-
Add internal standards.
-
Vortex vigorously and incubate on ice.
-
Add water to induce phase separation.
-
Centrifuge and collect the lower organic phase containing lipids.
-
-
Sample Preparation:
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable LC column (e.g., C18) for separation.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify specific sterols and isoprenoids based on their precursor-product ion transitions.
-
Conclusion
The HMG-CoA metabolic pathway represents a fundamental and deeply conserved biochemical process that is essential for life as we know it. Its core enzymes, HMG-CoA synthase and HMG-CoA reductase, exhibit remarkable structural and functional conservation across vast evolutionary distances, from bacteria to humans. This conservation underscores their critical roles in cellular physiology and makes them compelling targets for therapeutic intervention. The intricate regulatory networks that govern this pathway, particularly the SREBP-mediated transcriptional control and Insig-dependent protein degradation, highlight the sophisticated mechanisms that have evolved to maintain isoprenoid homeostasis. The experimental protocols and data presented in this guide provide a robust framework for researchers to further explore the fascinating biology of this ancient and vital metabolic pathway. A deeper understanding of the evolutionary and mechanistic nuances of HMG-CoA metabolism will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human diseases.
References
- 1. Regulation of HMG-CoA reductase in mammals and yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HMGCR 3-hydroxy-3-methylglutaryl-CoA reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Essentiality, Expression, and Characterization of the Class II 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus 3-hydroxy-3-methylglutaryl-CoA synthase: crystal structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HMG1 | SGD [yeastgenome.org]
- 8. rcsb.org [rcsb.org]
- 9. benchchem.com [benchchem.com]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
HMG-CoA as a Biomarker for Metabolic Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) resides at a critical crossroads of cellular metabolism, serving as a key intermediate in both cholesterol biosynthesis and ketogenesis. Its central position makes the HMG-CoA metabolic nexus a focal point for understanding and targeting metabolic diseases, including cardiovascular disease, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. While direct measurement of HMG-CoA levels is not yet standard clinical practice, the activity and expression of its regulating enzymes, particularly HMG-CoA Reductase (HMGCR), provide a powerful surrogate for pathway flux and are extensively studied as biomarkers. This technical guide explores the role of HMG-CoA in metabolic diseases, details experimental protocols for its quantification and the assessment of related enzymatic activity, and presents the key signaling pathways that govern its metabolism.
The Central Role of HMG-CoA in Metabolism
HMG-CoA is a pivotal molecule synthesized from acetyl-CoA. It has two primary metabolic fates, occurring in different cellular compartments, which are central to metabolic health:
-
Mevalonate Pathway (Cholesterol Synthesis): In the cytosol, HMG-CoA is converted by HMG-CoA reductase (HMGCR) into mevalonic acid. This is the irreversible, rate-limiting step in the synthesis of cholesterol and other essential non-steroidal isoprenoids.[1] The regulation of HMGCR is a primary mechanism for controlling cellular cholesterol levels.
-
Ketogenesis (Ketone Body Synthesis): In the mitochondria, particularly in liver cells, HMG-CoA is cleaved by HMG-CoA lyase to produce acetoacetate, a primary ketone body, and acetyl-CoA.[2] This pathway is crucial for providing an alternative energy source for extrahepatic tissues like the brain during periods of fasting or low carbohydrate availability.[2][3]
Due to its role in these two vital pathways, dysregulation of HMG-CoA metabolism is intrinsically linked to the pathophysiology of prevalent metabolic diseases.
References
- 1. Metabolomic Profiling of Statin Use and Genetic Inhibition of HMG-CoA Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry (LC/MS)-based parallel metabolic profiling of human and mouse model serum reveals putative biomarkers associated with the progression of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating Metabolomics to Cardiovascular Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Regulation of the HMG-CoA Reductase Gene: A Technical Guide
Executive Summary
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids.[1] The transcriptional regulation of the HMGCR gene is a complex and tightly controlled process, primarily governed by the cellular sterol status. This guide provides a comprehensive overview of the core mechanisms underlying HMGCR transcriptional control, with a focus on the key signaling pathways, transcription factors, and experimental methodologies used in its study. Quantitative data from seminal studies are summarized, and detailed protocols for key experimental techniques are provided to facilitate further research in this critical area of metabolic regulation.
Core Transcriptional Regulatory Pathway: The SREBP-2 Axis
The primary mechanism for transcriptional regulation of the HMGCR gene is mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a transcription factor that directly activates genes involved in cholesterol biosynthesis and uptake. The activity of SREBP-2 is exquisitely sensitive to intracellular sterol levels and is controlled by a sophisticated protein machinery involving SREBP Cleavage-Activating Protein (SCAP) and Insulin-induced gene (Insig) proteins.[1][2][3][4]
The SREBP-2 Activation Cascade
Under low sterol conditions, the SCAP-SREBP-2 complex is transported from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3][5] In the Golgi, SREBP-2 undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain of SREBP-2 (nSREBP-2).[1][6] This mature form then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter region of target genes, including HMGCR, to initiate transcription.[1][2][7]
In contrast, when cellular sterol levels are high, cholesterol binds to the sterol-sensing domain of SCAP, inducing a conformational change that promotes the binding of SCAP to Insig proteins.[2][4][8][9] This interaction retains the SCAP-SREBP-2 complex in the ER, preventing its transport to the Golgi and subsequent activation.[3][5][10]
References
- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual functions of Insig proteins in cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Biosynthesis Regulation [sigmaaldrich.com]
- 6. Cholesterol - Wikipedia [en.wikipedia.org]
- 7. How Do Sterols Regulate Gene Expression? [biocyclopedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gmcsurat.edu.in [gmcsurat.edu.in]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the enzymatic synthesis of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), a pivotal intermediate in the mevalonate (B85504) pathway for cholesterol and isoprenoid biosynthesis.[1][2] Detailed experimental protocols for the synthesis of HMG-CoA using HMG-CoA synthase and its subsequent purification via ion-exchange chromatography are presented.[3] Additionally, quantitative data on enzyme kinetics and typical reaction conditions are summarized in tabular format for easy reference. Visual diagrams of the mevalonate signaling pathway and the experimental workflow are included to facilitate a deeper understanding of the process. This guide is intended to serve as a valuable resource for researchers working on metabolic pathways and drug discovery related to cholesterol metabolism.
Introduction
This compound (HMG-CoA) is a crucial metabolic intermediate formed from the condensation of acetyl-CoA and acetoacetyl-CoA, a reaction catalyzed by the enzyme HMG-CoA synthase.[1][4] As the precursor to mevalonate, HMG-CoA sits (B43327) at a critical juncture in the biosynthesis of a vast array of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. The in vitro enzymatic synthesis of HMG-CoA is fundamental for a variety of research applications, including the study of downstream enzymes like HMG-CoA reductase, a key target for cholesterol-lowering drugs, and for the screening of potential inhibitors of the mevalonate pathway.
Signaling Pathway: The Mevalonate Pathway
The synthesis of HMG-CoA is the second step in the mevalonate pathway, a conserved metabolic route that begins with acetyl-CoA. This pathway is tightly regulated to ensure cellular homeostasis of cholesterol and other vital isoprenoids.
Caption: Overview of the initial steps of the Mevalonate Pathway.
Data Presentation
Quantitative data relevant to the enzymatic synthesis of HMG-CoA are presented below to aid in experimental design and data interpretation.
Table 1: Kinetic Parameters of HMG-CoA Synthase
| Enzyme Source | Substrate | K_m_ (µM) | Notes |
| Avian Liver (Mitochondrial) | Acetoacetyl-CoA | ~20 | - |
| Enterococcus faecalis | Acetoacetyl-CoA | ~1.4 | - |
| Avian Liver | Acetyl-CoA | Not Reported | - |
Table 2: Typical Reaction Conditions for Enzymatic HMG-CoA Synthesis
| Parameter | Recommended Value |
| pH | 8.0 |
| Temperature | 25°C or 37°C |
| Buffer | 100 mM Tris-HCl |
| Acetyl-CoA Concentration | 200 - 500 µM |
| Acetoacetyl-CoA Concentration | 200 - 500 µM |
| HMG-CoA Synthase | 1-10 µg/mL |
| Incubation Time | 30 - 120 minutes |
Experimental Workflow
The process for producing and isolating HMG-CoA enzymatically can be broken down into four main stages: reaction setup, enzymatic conversion, reaction termination, and product purification.
Caption: Experimental workflow for the enzymatic synthesis of HMG-CoA.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of HMG-CoA
This protocol details the batch synthesis of HMG-CoA from its precursors using HMG-CoA synthase.
Materials:
-
Purified recombinant or isolated HMG-CoA synthase
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
1 M Tris-HCl buffer, pH 8.0
-
Ultrapure water
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of acetyl-CoA (e.g., 10 mM) and acetoacetyl-CoA (e.g., 10 mM) in ultrapure water and store on ice.
-
Prepare the reaction buffer by diluting the 1 M Tris-HCl stock to 100 mM.
-
-
Reaction Assembly:
-
In a suitable reaction vessel, combine the following components to the specified final concentrations:
-
100 mM Tris-HCl, pH 8.0
-
200 µM Acetyl-CoA
-
200 µM Acetoacetyl-CoA
-
-
Initiate the reaction by adding HMG-CoA synthase to a final concentration of 1-10 µg/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours. The progress of the reaction can be monitored by measuring the decrease in the absorbance of the thioester bond of the substrates at 232 nm or by using a coupled assay with HMG-CoA reductase and monitoring NADPH oxidation at 340 nm.
-
-
Reaction Termination:
-
To stop the reaction, acidify the mixture by adding a small volume of perchloric acid to a final concentration of approximately 0.3 M.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme.
-
Carefully transfer the supernatant to a new tube and neutralize with a solution of potassium hydroxide.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate. The resulting supernatant contains the synthesized HMG-CoA.
-
Protocol 2: Purification of HMG-CoA by Ion-Exchange Chromatography
This protocol describes the purification of HMG-CoA from the reaction mixture using anion-exchange chromatography.[3]
Materials:
-
DEAE-Sepharose or a similar anion-exchange resin
-
Chromatography column
-
Equilibration Buffer: 20 mM Ammonium (B1175870) Formate (B1220265), pH 5.5
-
Elution Buffer: 1 M Ammonium Formate, pH 5.5
-
Lyophilizer
Procedure:
-
Column Preparation:
-
Pack a chromatography column with the anion-exchange resin and equilibrate with at least 5 column volumes of Equilibration Buffer.
-
-
Sample Loading:
-
Load the neutralized supernatant from Protocol 1 onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Equilibration Buffer to remove unbound substrates and salts.
-
-
Elution:
-
Elute the bound HMG-CoA from the column using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes. Collect fractions and monitor the absorbance at 260 nm to detect the CoA-containing product.
-
-
Desalting and Concentration:
-
Pool the fractions containing HMG-CoA.
-
Remove the ammonium formate buffer and concentrate the HMG-CoA by lyophilization.
-
-
Storage:
-
Reconstitute the purified HMG-CoA in a small volume of ultrapure water or a slightly acidic buffer for enhanced stability.
-
Determine the final concentration spectrophotometrically using the molar extinction coefficient of CoA at 260 nm (ε = 16.4 mM⁻¹cm⁻¹).
-
Aliquot and store at -80°C.
-
References
Chemical Synthesis of 3-Hydroxy-3-Methylglutaryl-Coenzyme A: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the precise chemical synthesis of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a critical step in studying the cholesterol biosynthesis pathway and for the development of novel therapeutics targeting HMG-CoA reductase. This document provides detailed application notes and experimental protocols for the chemical synthesis, purification, and characterization of HMG-CoA.
HMG-CoA is a key intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route for the synthesis of cholesterol and other isoprenoids.[1][2] The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, is the rate-limiting step in cholesterol biosynthesis and a major target for cholesterol-lowering drugs such as statins.[1][3] Access to high-purity synthetic HMG-CoA is therefore essential for in-vitro assays, inhibitor screening, and structural studies.
Application Notes
The chemical synthesis of HMG-CoA typically involves the reaction of 3-hydroxy-3-methylglutaric anhydride (B1165640) (HMG-anhydride) with Coenzyme A (CoA). An improved method has been developed to prevent the formation of the common byproduct, 3-acetoxy-HMG-CoA.[4] This protocol ensures a higher purity of the final product, which is crucial for accurate and reproducible experimental results.
Purification of the synthesized HMG-CoA is effectively achieved through ion-exchange chromatography.[5] This technique separates HMG-CoA from unreacted starting materials and byproducts based on charge, yielding a highly purified product suitable for sensitive enzymatic assays.[5]
Experimental Protocols
I. Synthesis of this compound
This protocol is adapted from the improved synthesis method designed to minimize byproduct formation.[4]
Materials:
-
3-hydroxy-3-methylglutaric acid (HMG)
-
Coenzyme A (free acid)
-
Potassium hydroxide (B78521) (KOH), 1 N
-
DEAE-cellulose for ion-exchange chromatography
-
Lyophilizer
Procedure:
-
Preparation of HMG-Anhydride: A solution of 3-hydroxy-3-methylglutaric acid in acetone is reacted with dicyclohexylcarbodiimide to form the anhydride. This step is a modification of the method by Goldfarb and Pitot, where recrystallization of the anhydride is omitted.[6]
-
Reaction with Coenzyme A: The HMG-anhydride solution is then added to a solution of Coenzyme A. The pH of the reaction mixture is maintained at 8.0 by the dropwise addition of 1 N KOH. A two-fold molar excess of CoA over HMG-anhydride is recommended for optimal yields.
-
Reaction Quenching and Preparation for Purification: Once the reaction is complete, the mixture can be directly applied to the ion-exchange column for purification.
II. Purification of HMG-CoA by Ion-Exchange Chromatography
This protocol utilizes a simplified procedure for the isolation of highly pure HMG-CoA.[5]
Procedure:
-
Column Preparation: A DEAE-cellulose column is equilibrated with 0.1 M ammonium formate, pH 4.4.
-
Sample Loading: The reaction mixture from the synthesis step is loaded onto the equilibrated column.
-
Gradient Elution: The column is eluted with a gradient of ammonium formate to separate HMG-CoA from CoA and other contaminants.[5] A linear gradient from 0.1 M to 0.5 M ammonium formate is typically effective.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of HMG-CoA using spectrophotometry at 260 nm (for the adenine (B156593) moiety of CoA) and by enzymatic assay with HMG-CoA reductase.
-
Desalting: The fractions containing pure HMG-CoA are pooled, and the ammonium formate is removed by lyophilization.[5]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-hydroxy-3-methylglutaric acid | |
| Key Reagents | Dicyclohexylcarbodiimide, Coenzyme A | |
| Reaction pH | 8.0 | |
| Purification Method | Ion-Exchange Chromatography (DEAE-cellulose) | [5] |
| Elution Buffer | Ammonium formate gradient | [5] |
| Overall Yield | 70% (based on HMG) |
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of HMG-CoA.
HMG-CoA in the Mevalonate Pathway
Caption: The central role of HMG-CoA in the mevalonate pathway.
References
- 1. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and purification of this compound by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved assay of 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of HMG-CoA by HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a pivotal intermediate in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1] The enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, HMG-CoA reductase (HMGCR), is the primary target for cholesterol-lowering drugs known as statins.[1] Consequently, the ability to purify and accurately quantify HMG-CoA is crucial for studying cholesterol metabolism, screening for HMGCR inhibitors, and understanding the pathophysiology of related diseases.[1] High-performance liquid chromatography (HPLC) offers a robust and versatile method for the purification and analysis of HMG-CoA. This document provides detailed application notes and protocols for the purification of HMG-CoA using reverse-phase HPLC methods.
Signaling Pathway Context: The Mevalonate Pathway
HMG-CoA is synthesized from acetyl-CoA and acetoacetyl-CoA and is subsequently reduced by HMG-CoA reductase to form mevalonate, the rate-limiting step in cholesterol biosynthesis.[1][2] Understanding this pathway is essential for contextualizing the importance of HMG-CoA purification.
The Mevalonate Pathway highlighting HMG-CoA synthesis and metabolism.
Experimental Protocols
Sample Preparation
The stability of HMG-CoA is a critical factor during sample preparation, as it is susceptible to both enzymatic and chemical degradation.[3]
1. For Tissues:
-
Quenching: Immediately upon collection, snap-freeze tissue samples in liquid nitrogen to quench all metabolic activity.[1][3]
-
Homogenization: Homogenize the frozen tissue in a cold extraction solvent, such as a mixture of acetonitrile/methanol/water (2:2:1 v/v/v).[1]
-
Protein Precipitation: For cleanup, protein precipitation with agents like trichloroacetic acid can be employed, followed by solid-phase extraction (SPE).[1]
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Drying and Reconstitution: Transfer the supernatant and dry it under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for HPLC analysis.[1]
2. For Cell Cultures:
-
Quenching: Rapidly aspirate the cell culture medium and add a cold quenching/extraction solution to the cells.[3]
-
Extraction: Proceed with a cold solvent extraction as described for tissues.[1]
HPLC Purification Protocol
This protocol is based on a reverse-phase HPLC method. For preparative purification, the sample loading can be scaled up, and fractions corresponding to the HMG-CoA peak are collected.
Table 1: HPLC Parameters for HMG-CoA Purification
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 100 mM Ammonium Formate, pH 5.0, with 2% Acetonitrile |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to separate HMG-CoA from other acyl-CoAs. |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 26 - 42°C[1][4] |
| Injection Volume | 10 - 40 µL[1][5] |
| Detection | UV/VIS detector at 260 nm[4] |
Experimental Workflow for HMG-CoA Purification
Workflow for the purification of HMG-CoA by HPLC.
Data Presentation
The success of the purification can be monitored by analyzing the collected fractions. The following table summarizes typical quantitative data that can be obtained from an analytical run to identify the HMG-CoA peak for collection.
Table 2: Example Analytical Data for HMG-CoA Separation
| Compound | Retention Time (min) | Linear Dynamic Range (pmol) | Limit of Detection (pmol) |
| HMG-CoA | ~10-15 | 10 - 26[4][5] | 2.67[4][5] |
| CoA | Variable | 0.5 - 40[4][5] | 0.27[4][5] |
| Mevalonate | Variable | 0.5 - 40[5] | 0.27[5] |
| NADP+ | Variable | 2000 - 27000[4][5] | 1300[4][5] |
| NADPH | Variable | 7000 - 27000[4][5] | 2770[4][5] |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and gradient conditions used.
Conclusion
The protocols detailed in these application notes provide a robust framework for the purification of HMG-CoA from biological samples using reverse-phase HPLC. Careful attention to sample preparation to ensure the stability of HMG-CoA is paramount for successful purification.[3] The provided methods and data will aid researchers, scientists, and drug development professionals in obtaining high-purity HMG-CoA for their studies on cholesterol metabolism and the development of novel therapeutics targeting the mevalonate pathway.
References
Quantifying HMG-CoA Levels in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a pivotal intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route responsible for the biosynthesis of cholesterol and a variety of non-sterol isoprenoids.[1] The conversion of HMG-CoA to mevalonate is catalyzed by HMG-CoA reductase (HMGCR), which is the rate-limiting step of this pathway.[1] Consequently, HMGCR is a primary target for cholesterol-lowering drugs, such as statins.[1] The accurate quantification of intracellular HMG-CoA levels is crucial for investigating cholesterol metabolism, screening for HMGCR inhibitors, and understanding the pathophysiology of diseases associated with dysregulated lipid metabolism.
This document provides detailed protocols for the quantification of HMG-CoA in cell culture systems using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical method, and outlines the principles of enzymatic assays.
Mevalonate Pathway
The mevalonate pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. This is followed by the condensation with another acetyl-CoA molecule to produce HMG-CoA. HMG-CoA is then reduced by HMG-CoA reductase to mevalonate, which serves as the precursor for the synthesis of cholesterol and other essential isoprenoids. Statins competitively inhibit HMG-CoA reductase, leading to an accumulation of HMG-CoA.
The Mevalonate Pathway highlighting HMG-CoA synthesis and metabolism.
Quantitative Data Summary
The following table summarizes intracellular HMG-CoA concentrations in various cell lines under different experimental conditions, as reported in the literature. This data can serve as a reference for expected values.
| Cell Line | Description | Condition | HMG-CoA Concentration (relative or absolute) | Reference |
| HOP-92 | Statin-sensitive lung cancer | Control | Lower basal levels | [2] |
| NCI-H322M | Statin-resistant lung cancer | Control | Higher basal levels | [2] |
| HOP-92 | Statin-sensitive lung cancer | 1 µM Atorvastatin | No significant change | [2] |
| NCI-H322M | Statin-resistant lung cancer | 1 µM Atorvastatin | Significant increase | [2] |
| HeLa | Cervical cancer | Atorvastatin in LPDS medium | Over 2-fold accumulation | [3] |
| Huh7 | Hepatocellular carcinoma | Atorvastatin in LPDS medium | Significant accumulation | [3] |
| HepG2 | Hepatocellular carcinoma | Atorvastatin in LPDS medium | Significant accumulation | [3] |
LPDS: Lipoprotein-Deficient Serum
Experimental Protocols
Accurate quantification of HMG-CoA is challenging due to its low intracellular abundance and susceptibility to degradation. The following protocols provide detailed methodologies for sample preparation and analysis.
Protocol 1: HMG-CoA Extraction from Adherent Cell Cultures
This protocol is designed to rapidly quench metabolic activity and efficiently extract HMG-CoA while minimizing degradation.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Concomitant attenuation of HMG-CoA reductase expression potentiates the cancer cell growth-inhibitory effect of statins and expands their efficacy in tumor cells with epithelial characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
Measuring the Engine of Cholesterol Synthesis: Application Notes and Protocols for HMG-CoA Reductase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (EC 1.1.1.34) is the rate-limiting enzyme in the mevalonate (B85504) pathway, a critical metabolic cascade responsible for the synthesis of cholesterol and other isoprenoids. Its pivotal role in cholesterol homeostasis makes it a major therapeutic target for hypercholesterolemia, with statins being a prominent class of drugs that act as direct competitive inhibitors. Accurate and reliable measurement of HMG-CoA reductase activity is crucial for screening and characterizing new inhibitory compounds in drug discovery and for fundamental research in cholesterol metabolism.
These application notes provide detailed protocols for three common methods for measuring HMG-CoA reductase activity: a spectrophotometric assay, a radiometric assay, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based assay.
HMG-CoA Reductase Signaling Pathway and Reaction
The enzymatic reaction catalyzed by HMG-CoA reductase is the conversion of HMG-CoA to mevalonate, a four-electron reduction that utilizes NADPH as a cofactor.
Caption: Enzymatic reaction catalyzed by HMG-CoA reductase.
Method 1: Spectrophotometric Assay
This is a widely used, rapid, and reliable method suitable for high-throughput screening of HMG-CoA reductase inhibitors.
Principle
The spectrophotometric assay quantifies HMG-CoA reductase activity by monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[1][2][3] The rate of NADPH consumption is directly proportional to the enzyme's activity.[1]
Workflow
Caption: Workflow for the spectrophotometric HMG-CoA reductase assay.
Experimental Protocol
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
Test inhibitor and a known inhibitor as a positive control (e.g., pravastatin, atorvastatin)[4]
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm and temperature control at 37°C
Procedure:
-
Reagent Preparation:
-
Assay Setup (in a 96-well plate):
-
Blank: Add assay buffer.
-
Enzyme Control (No Inhibitor): Add assay buffer, vehicle control, and HMG-CoA reductase.
-
Test Inhibitor: Add assay buffer, test inhibitor at various concentrations, and HMG-CoA reductase.
-
Positive Control Inhibitor: Add assay buffer, a known inhibitor (e.g., atorvastatin), and HMG-CoA reductase.
-
-
Initiate the Reaction:
-
Prepare a reaction mix containing assay buffer, NADPH, and HMG-CoA.[1]
-
Add the reaction mix to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Data Analysis:
-
Calculate the rate of NADPH consumption (Vmax) from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Quantitative Data
| Parameter | Spectrophotometric Assay | Reference(s) |
| Limit of Detection | < 0.05 mU | [5][6] |
| Wavelength | 340 nm | [1][2][3] |
| Typical IC50 Values | Pravastatin: ~26 nM, Fluvastatin: ~15 nM, Rosuvastatin: ~7 nM | [7] |
| Assay Time | 10-20 minutes | [4] |
Method 2: Radiometric Assay
This method offers high sensitivity and specificity and is less prone to interference from colored compounds in crude extracts.[8][9]
Principle
The radiometric assay measures the conversion of a radiolabeled substrate, typically [¹⁴C]HMG-CoA, to the radiolabeled product, [¹⁴C]mevalonate.[8] The rate of the reaction is determined by measuring the radioactivity of the product after its separation from the unreacted substrate.[9] Separation can be achieved by methods like high-voltage electrophoresis or chromatography.[8]
Workflow
Caption: Workflow for the radiometric HMG-CoA reductase assay.
Experimental Protocol (General Outline)
Materials:
-
HMG-CoA Reductase enzyme
-
[¹⁴C]HMG-CoA (radiolabeled substrate)
-
NADPH
-
Assay Buffer
-
Test inhibitor and positive control inhibitor
-
Scintillation cocktail and counter
-
Separation system (e.g., electrophoresis setup, chromatography columns)
Procedure:
-
Reaction Setup: Combine the assay buffer, HMG-CoA reductase, NADPH, and the test inhibitor in a reaction tube.
-
Initiate Reaction: Add [¹⁴C]HMG-CoA to start the reaction and incubate at 37°C for a defined period.
-
Terminate Reaction: Stop the reaction, for example, by adding a strong acid.
-
Product Separation: Separate the product, [¹⁴C]mevalonate, from the unreacted [¹⁴C]HMG-CoA using a suitable technique like high-voltage electrophoresis or column chromatography.
-
Radioactivity Measurement: Quantify the amount of [¹⁴C]mevalonate by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the enzyme activity based on the amount of radioactive product formed. Determine the percent inhibition and IC50 values for the inhibitors.
Quantitative Data
| Parameter | Radiometric Assay | Reference(s) |
| Sensitivity | Higher than spectrophotometric methods | [8] |
| Specificity | High, as it directly measures product formation | [8] |
| Typical IC50 Values | Pravastatin: ~34 nM, Fluvastatin: ~49 nM, Rosuvastatin: ~11.9 nM | [7] |
| Considerations | Requires handling of radioactive materials and specialized equipment | [10] |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay
This method offers the highest sensitivity and specificity, allowing for precise quantification of the reaction product, mevalonolactone (B1676541) (the cyclized form of mevalonate), in complex biological matrices.[5]
Principle
The LC-MS/MS assay involves the enzymatic reaction followed by the extraction of mevalonolactone. The sample is then injected into an LC-MS/MS system where mevalonolactone is separated by liquid chromatography and detected by tandem mass spectrometry.[5] A stable isotope-labeled internal standard (e.g., mevalonolactone-D7) is used for accurate quantification.[5]
Workflow
Caption: Workflow for the LC-MS/MS based HMG-CoA reductase assay.
Experimental Protocol
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH
-
Assay Buffer
-
Test inhibitor and positive control inhibitor
-
Internal Standard (e.g., mevalonolactone-D7)
-
Reagents for reaction termination and extraction (e.g., HCl, ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Enzyme Reaction:
-
Incubate HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer at 37°C in the presence or absence of inhibitors.[8]
-
-
Reaction Termination and Product Cyclization:
-
Stop the reaction by adding HCl, which also facilitates the conversion of mevalonic acid to mevalonolactone (MVL).[8]
-
-
Sample Extraction:
-
Add the internal standard (e.g., MVL-D7).
-
Extract mevalonolactone using a suitable solvent like ethyl acetate.[8]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate mevalonolactone from other components using a suitable column and mobile phase.
-
Detect and quantify mevalonolactone and the internal standard using multiple reaction monitoring (MRM).[5]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of mevalonolactone.
-
Determine the concentration of mevalonolactone in the samples.
-
Calculate the enzyme activity and IC50 values for the inhibitors.
-
Quantitative Data
| Parameter | LC-MS/MS Assay | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.12 µg/L (UPLC-MS/MS) | [5] |
| Linearity Range | 0.15 - 165 µg/L (UPLC-MS/MS) | [5] |
| Intra-assay Precision (%RSD) | < 1.3% - 4.1% | [5][8] |
| Inter-assay Precision (%RSD) | < 2.9% - 9.4% | [5][8] |
| IC50 Values | Lovastatin: 0.24 µM, Mevastatin: 2.16 µM | [8] |
Summary of Assay Methods
| Feature | Spectrophotometric Assay | Radiometric Assay | LC-MS/MS Assay |
| Principle | NADPH oxidation (Absorbance) | Radiolabeled product formation | Mass-based product quantification |
| Throughput | High | Moderate | Moderate to High |
| Sensitivity | Moderate | High | Very High |
| Specificity | Moderate | High | Very High |
| Cost | Low | High | High |
| Equipment | Spectrophotometer | Scintillation counter, etc. | LC-MS/MS system |
| Safety Considerations | Standard lab safety | Radioactive material handling | Standard lab safety |
| Best Suited For | High-throughput screening | Detailed kinetic studies | High-sensitivity, complex samples |
Conclusion
The choice of assay for measuring HMG-CoA reductase activity depends on the specific research needs, available resources, and desired level of sensitivity and throughput. The spectrophotometric assay is a robust and cost-effective method for high-throughput screening of potential inhibitors. The radiometric assay offers higher sensitivity and is a valuable tool for detailed enzymatic studies, albeit with the requirement for handling radioactive materials. The LC-MS/MS assay provides the highest sensitivity and specificity, making it ideal for precise quantification in complex biological samples and for confirmatory studies. These detailed protocols and comparative data will aid researchers in selecting and implementing the most appropriate method for their drug discovery and metabolic research endeavors.
References
- 1. Optimization, validation and application of an assay for the activity of HMG-CoA reductase in vitro by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Optimization, Validation and Application of Spectrophotometric Assay for 3-Hydroxy-3-methylglutarylcoenzyme A Reductase Activity | Tropical Journal of Pharmaceutical Research [ajol.info]
- 8. Analysis of this compound reductase inhibitors using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Developing an In Vitro Assay for 3-Hydroxy-3-Methylglutaryl-CoA Lyase (HMG-CoA Lyase)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase is a key mitochondrial enzyme that catalyzes the final step in both ketogenesis and the catabolism of the essential amino acid, leucine (B10760876).[1][2] It facilitates the cleavage of HMG-CoA to produce acetyl-CoA and acetoacetate, a primary ketone body.[1][2] Ketone bodies are crucial alternative energy sources for vital organs, particularly the brain, during periods of fasting or low glucose availability.[2][3] Genetic deficiencies in HMG-CoA lyase lead to the rare autosomal recessive disorder, HMG-CoA lyase deficiency, characterized by severe metabolic crises including hypoketotic hypoglycemia and metabolic acidosis.[2][3] Given its central role in metabolism, HMG-CoA lyase is a potential therapeutic target for metabolic disorders. The development of a robust in vitro assay is fundamental for studying the enzyme's kinetics, screening for potential inhibitors or activators, and facilitating drug discovery efforts.
These application notes provide a detailed protocol for a continuous spectrophotometric assay for HMG-CoA lyase activity, a method for the expression and purification of recombinant human HMG-CoA lyase, and guidance on data analysis for enzyme kinetics and inhibitor screening.
Metabolic Pathway
HMG-CoA lyase is positioned at a critical juncture of two metabolic pathways: the final step of leucine degradation and the terminal reaction of ketogenesis.
Experimental Protocols
Expression and Purification of Recombinant Human His-tagged HMG-CoA Lyase
A reliable source of active enzyme is crucial for assay development. The following protocol describes the expression of N-terminally His-tagged human HMG-CoA lyase in E. coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the human HMGCL gene with an N-terminal His-tag
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mM PMSF, 1x protease inhibitor cocktail)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Dialysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol)
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Centrifuge
-
SDS-PAGE equipment and reagents
Protocol:
-
Transformation: Transform the HMG-CoA lyase expression plasmid into competent E. coli BL21(DE3) cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Expression:
-
Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Purification:
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the His-tagged HMG-CoA lyase with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
-
Dialysis and Storage:
-
Pool the fractions containing pure HMG-CoA lyase and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Determine the protein concentration using a Bradford assay.
-
Aliquot the purified enzyme and store at -80°C.
-
In Vitro HMG-CoA Lyase Activity Assay: A Citrate (B86180) Synthase-Coupled Spectrophotometric Method
This continuous assay measures the production of acetyl-CoA, one of the products of the HMG-CoA lyase reaction. The acetyl-CoA is utilized by citrate synthase to convert oxaloacetate to citrate, a reaction that is coupled to the reduction of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) by the released Coenzyme A (CoA-SH), producing a yellow-colored product (TNB²⁻) that can be monitored spectrophotometrically at 412 nm.
Materials:
-
Purified recombinant HMG-CoA lyase
-
Assay Buffer (100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂)
-
HMG-CoA (substrate)
-
Citrate synthase (coupling enzyme)
-
Oxaloacetate
-
DTNB
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of HMG-CoA, oxaloacetate, and DTNB in the Assay Buffer.
-
The final concentrations in the assay will need to be optimized, but starting concentrations can be:
-
HMG-CoA: 0.1 mM
-
Oxaloacetate: 0.5 mM
-
DTNB: 0.2 mM
-
Citrate synthase: 1-2 units/mL
-
-
-
Assay Procedure:
-
In a 96-well plate, prepare a reaction mixture containing Assay Buffer, oxaloacetate, DTNB, and citrate synthase.
-
Add the test compounds (inhibitors or activators) or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding HMG-CoA to all wells.
-
Immediately start monitoring the increase in absorbance at 412 nm in a kinetic mode for 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of the reaction is proportional to the HMG-CoA lyase activity.
-
For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Kinetic Parameters of Recombinant Human HMG-CoA Lyase
| Parameter | Value |
| Km for HMG-CoA | 26.5 ± 3.2 µM[4] |
| Vmax | 136.0 ± 4.4 units/mg[4] |
| Optimal pH | 7.8 - 8.0 |
A unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.
Table 2: Inhibitor Profile of HMG-CoA Lyase
| Inhibitor | Type of Inhibition | IC₅₀ |
| 3-hydroxyglutaryl-CoA (HG-CoA) | Competitive[4] | Data not available |
| Compound X | e.g., Non-competitive | Value in µM or nM |
| Compound Y | e.g., Uncompetitive | Value in µM or nM |
(Note: Specific IC₅₀ values for HMG-CoA lyase inhibitors are not widely reported in the public domain. The table serves as a template for researchers to populate with their experimental data.)
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the activity of HMG-CoA lyase and screening for inhibitors using the coupled spectrophotometric assay.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for establishing a reliable in vitro assay for HMG-CoA lyase. This assay is a valuable tool for academic and industrial researchers investigating the enzyme's function, its role in metabolic diseases, and for the discovery of novel therapeutic agents targeting HMG-CoA lyase. The successful implementation of this assay will enable detailed kinetic characterization of the enzyme and high-throughput screening of compound libraries, thereby accelerating research and development in this important area of metabolism.
References
- 1. Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional Insights into Human HMG-CoA Lyase from Structures of Acyl-CoA-containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for HMG-CoA Quantification Using Mass Spectrometry
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a pivotal intermediate in the mevalonate (B85504) pathway, which is fundamental for the biosynthesis of cholesterol, isoprenoids, and other vital molecules. The enzyme HMG-CoA reductase (HMGCR) catalyzes the conversion of HMG-CoA to mevalonic acid, a rate-limiting step in this pathway. Consequently, HMGCR is a primary target for cholesterol-lowering drugs like statins. The accurate quantification of HMG-CoA is crucial for understanding cholesterol metabolism, screening for HMGCR inhibitors, and investigating the pathophysiology of related metabolic diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of HMG-CoA.
This document provides detailed protocols for the quantification of HMG-CoA in biological samples using LC-MS/MS. Two primary approaches are presented: a direct measurement of HMG-CoA and an indirect method that quantifies the downstream product, mevalonic acid (as mevalonolactone), to assess HMG-CoA reductase activity.
Mevalonate Signaling Pathway
The mevalonate pathway initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. This is followed by the condensation with another acetyl-CoA molecule to yield HMG-CoA. HMG-CoA is then reduced by HMG-CoA reductase to produce mevalonate, the precursor for cholesterol and other isoprenoids.
Application Notes: Isotopic Labeling of HMG-CoA for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a critical intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route responsible for the biosynthesis of cholesterol, isoprenoids, and other vital biomolecules.[1][2] The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR), is the rate-limiting step in this pathway, making HMGCR a primary target for cholesterol-lowering drugs like statins.[3][4][5] Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively study the flow of metabolites through this pathway.[6] By introducing substrates labeled with stable isotopes (e.g., ¹³C), researchers can trace the incorporation of these labels into HMG-CoA and its downstream products, providing unparalleled insights into the dynamic regulation of cholesterol synthesis and the effects of therapeutic interventions.[7][8]
These application notes provide detailed protocols for isotopic labeling of HMG-CoA and its subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine metabolic flux.
The Mevalonate Pathway and HMG-CoA Metabolism
The mevalonate pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[9] A subsequent condensation with another acetyl-CoA molecule yields HMG-CoA.[4][9] HMG-CoA reductase then reduces HMG-CoA to mevalonate, a committed step for the synthesis of cholesterol and other isoprenoids.[1][3]
Principle of Isotopic Labeling for Flux Analysis
Metabolic flux analysis relies on tracing the path of atoms from a labeled substrate through a metabolic network.[6][10] When cells are cultured with a substrate containing a stable isotope, such as ¹³C-glucose or ¹³C-acetate, the labeled carbon atoms are incorporated into downstream metabolites.[11] Mass spectrometry can then distinguish between unlabeled molecules and their labeled counterparts (isotopologues), which differ in mass.[12]
For HMG-CoA, which is synthesized from three molecules of acetyl-CoA, using a tracer like ¹³C₂-acetate will result in a population of HMG-CoA molecules with varying numbers of ¹³C atoms.[11] This generates distinct mass isotopologues (e.g., M+0, M+2, M+4, M+6). The relative abundance of these isotopologues, known as the Mass Isotopomer Distribution (MID), is directly dependent on the metabolic fluxes through the contributing pathways.[6][11] By analyzing the MIDs of HMG-CoA and its products, one can quantify the relative contributions of different carbon sources and calculate the rates of metabolic reactions.[13][14]
Experimental Workflow
A typical metabolic flux experiment involving HMG-CoA consists of several key stages: cell culture and labeling, rapid metabolic quenching and metabolite extraction, LC-MS/MS analysis, and computational data analysis to determine flux rates.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells
This protocol describes the labeling of adherent mammalian cells. It can be adapted for suspension cultures.
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling (e.g., 60-70% confluency).
-
Preparation of Labeling Medium: Prepare cell culture medium by replacing the standard carbon source (e.g., glucose) with its stable isotope-labeled counterpart (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose). The choice of tracer depends on the specific pathway being investigated.[13] For studying HMG-CoA synthesis directly from acetate, [¹³C₂]acetate can be used.[11]
-
Initiation of Labeling: When cells reach the desired confluency, aspirate the existing medium, wash once with pre-warmed phosphate-buffered saline (PBS), and replace it with the pre-warmed isotopic labeling medium.
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for a predetermined duration. The incubation time is critical to achieve isotopic steady-state, where the isotopic enrichment of intracellular metabolites becomes constant. This typically requires several hours to a full cell doubling time and should be determined empirically.[15]
-
Sample Collection: At the end of the incubation period, proceed immediately to metabolic quenching and extraction to prevent further metabolic activity and degradation of HMG-CoA.[16]
Protocol 2: Metabolite Quenching and Extraction
HMG-CoA is highly susceptible to degradation, making rapid and effective quenching of metabolism essential.[16]
-
Quenching: Place the cell culture plate on dry ice. Aspirate the labeling medium.
-
Washing (Optional but Recommended): Quickly wash the cell monolayer with ice-cold PBS to remove extracellular metabolites.
-
Extraction: Immediately add 1 mL of cold (-20°C) 80% methanol (B129727)/water solution containing a suitable internal standard (e.g., ¹³C-labeled HMG-CoA, if available) to the culture dish.[16]
-
Cell Lysis: Scrape the cells from the plate into the methanol solution. Transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[16]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Drying: Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellet at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis for HMG-CoA
This protocol outlines a general method for the direct quantification of HMG-CoA isotopologues. Analysis can also be performed indirectly by measuring the downstream product mevalonate (as mevalonolactone, MVL).[1][17]
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as the initial mobile phase of the LC gradient (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
LC-MS/MS System: Use a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution Orbitrap).[1][17]
-
Chromatographic and Mass Spectrometric Conditions: The following tables provide example parameters that should be optimized for the specific instrument used.
| Table 1: Example Liquid Chromatography Conditions | |
| Column | Reversed-phase C18 column (e.g., Acquity HSS T3) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-15 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Table 2: Example Mass Spectrometry Conditions (Positive ESI) | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Precursor Ion (m/z) | HMG-CoA (unlabeled, M+0): 858.2 |
| Product Ion (m/z) | Fragment corresponding to adenosine (B11128) 3',5'-diphosphate: 428.0 |
| Collision Energy | Optimize for specific instrument |
-
Isotopologue Monitoring: To quantify the different isotopologues of HMG-CoA, set up SRM/PRM transitions for each expected mass. For example, when using ¹³C₂-acetate as a tracer, HMG-CoA is formed from three acetyl-CoA units, leading to the following possible labeled states:
-
M+0: Unlabeled HMG-CoA
-
M+2: One labeled acetyl-CoA incorporated
-
M+4: Two labeled acetyl-CoAs incorporated
-
M+6: Three labeled acetyl-CoAs incorporated[11]
-
Data Presentation and Analysis
The raw data from the LC-MS/MS is processed to obtain the peak areas for each HMG-CoA isotopologue. This data is then corrected for the natural abundance of ¹³C and normalized to calculate the relative abundance of each isotopologue.
Quantitative Data Summary
The results are typically presented in tables that show the mass isotopomer distributions (MIDs) under different experimental conditions. This allows for easy comparison of metabolic states.
| Table 3: Example Mass Isotopomer Distribution of HMG-CoA | ||
| Condition | Control Cells | Drug-Treated Cells |
| Isotopic Tracer | [U-¹³C₆]Glucose | [U-¹³C₆]Glucose |
| Isotopologue | Relative Abundance (%) | Relative Abundance (%) |
| M+0 (Unlabeled) | 25.4 ± 2.1 | 45.8 ± 3.5 |
| M+2 | 40.1 ± 3.3 | 30.2 ± 2.8 |
| M+4 | 28.5 ± 2.5 | 19.5 ± 2.1 |
| M+6 | 6.0 ± 0.8 | 4.5 ± 0.6 |
Note: Data are hypothetical examples for illustrative purposes.
This table demonstrates how a drug treatment might alter the incorporation of glucose-derived carbons into HMG-CoA, indicated by a higher fraction of unlabeled (M+0) HMG-CoA and a decrease in labeled species, suggesting a reduction in glycolytic flux towards acetyl-CoA production.
| Table 4: HMG-CoA Reductase (HMGCR) Activity | |
| Cell Line | HMGCR Activity (pmol/min/mg protein) |
| HepG2 (Control) | 150.2 ± 12.5 |
| HepG2 (+ Statin) | 25.6 ± 4.1 |
| A549 (Lung Cancer) | 280.9 ± 21.3 |
Note: Data are representative values synthesized from typical experiments.[17] This table shows how HMGCR activity can be measured and compared across different cell types or conditions, complementing flux data.
Applications in Research and Drug Development
-
Pharmacology: Quantifying the impact of drugs, such as statins, on the flux through the mevalonate pathway to understand their mechanism of action and efficacy.[18]
-
Disease Metabolism: Investigating alterations in cholesterol and isoprenoid synthesis in diseases like cancer, metabolic syndrome, and neurodegenerative disorders.[19] Cancer cells, for instance, often exhibit upregulated mevalonate pathway activity to support proliferation.[19]
-
Metabolic Engineering: Identifying bottlenecks and optimizing metabolic pathways in microorganisms for the biotechnological production of isoprenoid-based compounds.[20][21]
-
Nutritional Science: Understanding how different dietary nutrients contribute to the acetyl-CoA pool for HMG-CoA synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.libretexts.org [med.libretexts.org]
- 5. Cholesterol Biosynthesis [sigmaaldrich.com]
- 6. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. proteopedia.org [proteopedia.org]
- 10. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput mapping of CoA metabolites by SAMDI-MS to optimize the cell-free biosynthesis of HMG-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isotopomer spectral analysis of intermediates of cholesterol synthesis in human subjects and hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. High throughput 13C-metabolic flux analysis of 3-hydroxypropionic acid producing Pichia pastoris reveals limited availability of acetyl-CoA and ATP due to tight control of the glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HMG-CoA Reductase Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The provided protocols are designed for researchers screening and characterizing potential HMG-CoA reductase inhibitors, such as HMG-CoA analogues.
Introduction
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical step in the synthesis of cholesterol and other isoprenoids.[1] Inhibition of this enzyme is a well-established therapeutic strategy for lowering plasma cholesterol levels.[1] Statins, a class of drugs that act as competitive inhibitors of HMG-CoA reductase, are widely used to treat hypercholesterolemia.[2][] These notes detail the methodologies for performing in vitro enzyme inhibition assays to determine the potency of HMG-CoA analogues and other potential inhibitors.
Signaling Pathway: The Mevalonate Pathway
The HMG-CoA reductase pathway, also known as the mevalonate pathway, is a vital metabolic route responsible for the synthesis of cholesterol and various non-sterol isoprenoids. The inhibition of HMG-CoA reductase curtails the production of downstream products, most notably cholesterol. This reduction in intracellular cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which enhances the clearance of LDL cholesterol from the bloodstream.
Caption: The Mevalonate Pathway and the point of inhibition by HMG-CoA analogues.
Quantitative Data: Inhibitory Potency of HMG-CoA Analogues
The inhibitory potency of HMG-CoA analogues is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The Ki value is a more direct measure of the inhibitor's binding affinity.
| Inhibitor | IC50 (nM) | Ki (nM) | Source |
| Atorvastatin | ~8-20 | 6.2 | [2][4] |
| Fluvastatin | ~15 | - | [2] |
| Lovastatin | ~24-61 | - | [5] |
| Pitavastatin | ~3-20 | - | [2] |
| Pravastatin | ~26-95 | - | [2][5] |
| Rosuvastatin | 5.4 | - | [2] |
| Simvastatin (B1681759) | ~18-34 | - | [5] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and the source of the enzyme.
Experimental Protocols
Principle of the Assay
The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of the cofactor NADPH to NADP+ during the reduction of HMG-CoA to mevalonate. The rate of NADPH consumption is directly proportional to the enzyme's activity.
Materials and Reagents
-
HMG-CoA Reductase Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, and 5 mM DTT. Pre-warm to 37°C before use.
-
HMG-CoA Reductase (HMGR): Recombinant human enzyme.
-
HMG-CoA Substrate Solution.
-
NADPH Solution.
-
Test Inhibitor (HMG-CoA analogue): Dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Control Inhibitor: e.g., Pravastatin.
-
96-well clear, flat-bottom microplate.
-
Spectrophotometer capable of kinetic measurements at 340 nm and temperature control at 37°C.
Experimental Workflow
The following diagram outlines the general workflow for determining the inhibitory activity of HMG-CoA analogues.
Caption: General experimental workflow for an HMG-CoA reductase inhibition assay.
Detailed Protocol for IC50 Determination
-
Reagent Preparation:
-
Prepare the HMG-CoA Reductase Assay Buffer and pre-warm to 37°C.
-
Reconstitute the HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH in the assay buffer to their desired working concentrations. Keep on ice.
-
Prepare a series of dilutions of the test inhibitor (HMG-CoA analogue) in the assay buffer. Also, prepare a stock solution of the positive control inhibitor (e.g., pravastatin).
-
-
Assay Plate Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of the HMG-CoA reductase enzyme solution and varying concentrations of the test inhibitor to different wells.
-
Positive Control Wells: Add the HMG-CoA reductase enzyme and a known concentration of the positive control inhibitor.
-
Enzyme Control (No Inhibitor) Wells: Add the HMG-CoA reductase enzyme and the same volume of solvent used for the inhibitors (e.g., DMSO).
-
Blank (No Enzyme) Wells: Add assay buffer and the highest concentration of the test inhibitor to control for any background absorbance changes.
-
Adjust the final volume in each well with the assay buffer.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing HMG-CoA and NADPH in the pre-warmed assay buffer.
-
Add the reaction mix to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm in kinetic mode, with readings taken every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate(Enzyme Control) - Rate(Inhibitor)) / Rate(Enzyme Control) ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Determination of Inhibition Constant (Ki)
For competitive inhibitors, the inhibition constant (Ki) can be determined by performing the enzyme activity assay with varying concentrations of both the substrate (HMG-CoA) and the inhibitor. The data can then be analyzed using methods such as a Lineweaver-Burk plot or non-linear regression analysis to determine the Ki value.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the in vitro characterization of HMG-CoA reductase inhibitors. By following these methodologies, researchers can effectively screen and determine the potency of novel HMG-CoA analogues, contributing to the development of new therapeutics for hypercholesterolemia and related cardiovascular diseases.
References
- 1. [Pharmacologic characteristics of rosuvastatin, a new HMG-CoA reductase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 4. rcsb.org [rcsb.org]
- 5. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription Assays of the HMG-CoA Reductase Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase, HMGCR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol and other isoprenoids.[1][2] The transcriptional regulation of the HMGCR gene is a critical control point for cellular cholesterol homeostasis and a primary target for cholesterol-lowering drugs, such as statins.[3][4] In vitro transcription assays are powerful tools to dissect the molecular mechanisms governing HMGCR gene expression, enabling the identification of key transcription factors, regulatory DNA elements, and the evaluation of potential therapeutic modulators.
These application notes provide detailed protocols for performing in vitro transcription assays for the HMG-CoA reductase gene, utilizing either nuclear extracts or a purified transcription system. The protocols are designed to be adaptable for various research applications, from basic mechanistic studies to drug screening campaigns.
Signaling Pathway of HMG-CoA Reductase Gene Transcription
The transcription of the HMGCR gene is predominantly regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[5][6] Under low intracellular sterol conditions, the SREBP-2 precursor protein is processed and the mature, transcriptionally active form translocates to the nucleus.[3][7] In the nucleus, SREBP-2 binds to Sterol Regulatory Elements (SREs) within the HMGCR promoter, acting as a potent activator of transcription.[8][9] The human HMGCR promoter contains two identified SREs that are crucial for this regulation.[8] Other transcription factors, such as Nuclear Factor Y (NF-Y) and Specificity Protein 1 (Sp1), also play important roles in the basal and regulated transcription of the HMGCR gene.[8][10]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. universepg.com [universepg.com]
- 3. Cholesterol - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New insights into cellular cholesterol acquisition: promoter analysis of human HMGCR and SQLE, two key control enzymes in cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sterol-regulatory element-binding protein (SREBP)-2 contributes to polygenic hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo identification of promoter elements and transcription factors mediating activation of hepatic HMG-CoA reductase by T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling of HMG-CoA Reductase Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase, or HMGCR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1] Its pivotal role in cholesterol metabolism has made it a prime therapeutic target for the management of hypercholesterolemia. Statins, a class of HMGCR inhibitors, are widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases.[2][3] Computational modeling has emerged as a powerful tool in the discovery and development of novel HMGCR inhibitors, enabling the elucidation of binding mechanisms, prediction of inhibitory activity, and virtual screening of large compound libraries.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the computational modeling of HMG-CoA reductase interactions. They are intended to guide researchers, scientists, and drug development professionals in applying these techniques to identify and characterize new HMGCR inhibitors.
HMG-CoA Reductase Signaling Pathway
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, leading to a reduction in cholesterol biosynthesis. This, in turn, upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[6]
Quantitative Data on HMG-CoA Reductase Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of selected statins and non-statin inhibitors against HMG-CoA reductase. This data is crucial for validating computational models and for benchmarking novel compounds.
| Compound | Type | Ki (nM) | IC50 (nM) | Binding Energy (kcal/mol) | Reference(s) |
| Atorvastatin | Statin | 14 | 8 | - | [7] |
| Cerivastatin (B1668405) | Statin | 1.3 | 10 | - | [8] |
| Fluvastatin | Statin | 28 | - | -7.161 | |
| Lovastatin | Statin | 150 | - | - | [8] |
| Pravastatin | Statin | 44 | 40.6 | - | [1][7] |
| Rosuvastatin | Statin | 5 | 2.98 | -5.688 | [7] |
| Simvastatin | Statin | - | 19.4 | - | [7] |
| Curcumin | Non-Statin | - | 4300 | - | [9] |
| Salvianolic Acid C | Non-Statin | - | 8000 | - | [9] |
| Caffeic Acid | Non-Statin | - | 10162 | - | [1] |
| Exemestane | Non-Statin | - | - | -8.74 | [10] |
Experimental and Computational Protocols
This section provides detailed protocols for key computational methods used in the study of HMG-CoA reductase interactions.
I. Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for a molecule to interact with a specific target. This protocol outlines the steps for generating a pharmacophore model for HMGCR inhibitors using BIOVIA Discovery Studio.[11]
Protocol:
-
Ligand Preparation:
-
Collect a set of known HMGCR inhibitors with diverse structures and a range of biological activities (IC50 or Ki values).
-
Generate 3D conformations for each ligand.
-
Minimize the energy of each conformation.
-
-
Pharmacophore Model Generation (using HipHop in Discovery Studio): [4]
-
Select a training set of the most active and structurally diverse compounds.
-
Define the chemical features to be considered (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings).
-
Run the HipHop algorithm to generate common feature pharmacophore hypotheses.
-
The algorithm will produce a set of ranked hypotheses based on how well they map to the active compounds.
-
-
Model Validation:
-
Use a test set of known active and inactive compounds (decoys) to evaluate the predictive power of the generated pharmacophore models.
-
A good model should be able to distinguish active compounds from decoys with high accuracy.
-
II. Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.[4][5]
Protocol (using Schrödinger Maestro):
-
Protein Preparation:
-
Import the crystal structure of HMG-CoA reductase (e.g., PDB ID: 1DQA) into Maestro.
-
Use the "Protein Preparation Wizard" to preprocess the structure: add hydrogens, assign bond orders, create disulfide bonds, and perform a restrained energy minimization.
-
-
Receptor Grid Generation:
-
Define the active site for docking by specifying a grid box that encompasses the binding pocket of a known co-crystallized ligand (e.g., HMG-CoA).
-
-
Ligand Preparation:
-
Prepare a library of small molecules for screening using "LigPrep" to generate low-energy 3D conformations and various ionization states.
-
-
Virtual Screening Workflow:
-
Use the "Virtual Screening Workflow" panel.
-
Select the prepared receptor grid and ligand library.
-
Choose a docking precision (e.g., HTVS for high-throughput virtual screening, followed by SP and XP for more accurate docking of top hits).
-
Launch the screening job.
-
-
Hit Selection and Analysis:
-
Analyze the docking results based on docking scores and visual inspection of the binding poses.
-
Prioritize hits for further experimental validation.
-
III. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol (using AutoDock Vina):
-
Prepare the Receptor (HMGCR):
-
Download the PDB file for HMGCR (e.g., 1DQA).
-
Remove water molecules and any existing ligands.
-
Add polar hydrogens and assign Gasteiger charges using AutoDockTools (ADT).
-
Save the prepared receptor in PDBQT format.
-
-
Prepare the Ligand:
-
Obtain the 3D structure of the ligand (e.g., from PubChem).
-
Use ADT to detect the root, set the number of rotatable bonds, and save it in PDBQT format.
-
-
Define the Grid Box:
-
In ADT, define the search space (grid box) for docking, ensuring it covers the entire active site.
-
-
Run AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute Vina from the command line: vina --config conf.txt --log log.txt
-
-
Analyze Results:
-
Visualize the docked poses and their binding energies in a molecular visualization tool like PyMOL or Chimera.
-
IV. Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions.
Protocol (using GROMACS):
-
Prepare the System:
-
Use the docked complex from the molecular docking step.
-
Generate the topology for the protein and the ligand using a force field (e.g., CHARMM36).
-
Place the complex in a simulation box and solvate it with water molecules.
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration: first in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature, followed by the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Analysis:
-
Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and binding free energy to assess the stability and interactions of the complex.
-
Statin Interactions with HMG-CoA Reductase
Statins competitively inhibit HMGCR by binding to the active site, mimicking the natural substrate HMG-CoA.[12][13] The HMG-like moiety of statins forms key interactions with residues in the active site, while the hydrophobic groups of different statins form additional interactions, contributing to their varying potencies.[6]
Conclusion
Computational modeling provides a powerful and cost-effective approach to accelerate the discovery and design of novel HMG-CoA reductase inhibitors. The protocols and application notes presented here offer a practical guide for researchers to employ a range of computational techniques, from initial hit identification through virtual screening to detailed characterization of binding interactions using molecular dynamics simulations. By integrating these computational methods with experimental validation, the development of next-generation therapies for hypercholesterolemia can be significantly advanced.
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Exploration of Virtual Candidates for Human HMG-CoA Reductase Inhibitors Using Pharmacophore Modeling and Molecular Dynamics Simulations | PLOS One [journals.plos.org]
- 5. xbio.jmir.org [xbio.jmir.org]
- 6. community.gep.wustl.edu [community.gep.wustl.edu]
- 7. DSpace [helda.helsinki.fi]
- 8. Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Exploration of virtual candidates for human HMG-CoA reductase inhibitors using pharmacophore modeling and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3ds.com [3ds.com]
- 12. rcsb.org [rcsb.org]
- 13. Crystal structure of the catalytic portion of human HMG-CoA reductase: insights into regulation of activity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Stable Cell Lines with Altered HMG-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) metabolism is a critical cellular pathway, central to the synthesis of cholesterol and non-sterol isoprenoids. The key enzymes governing this pathway are HMG-CoA synthase (HMGCS) and HMG-CoA reductase (HMGCR). HMGCS catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, while HMGCR is the rate-limiting enzyme that reduces HMG-CoA to mevalonate.[1][2] Given their pivotal roles, altering the expression or activity of these enzymes in cell lines provides powerful models for studying cholesterol homeostasis, developing drugs for metabolic disorders, and understanding the role of isoprenoid biosynthesis in various diseases.
This document provides detailed protocols for generating stable mammalian cell lines with modified HMG-CoA metabolism through CRISPR/Cas9-mediated knockout of HMGCR and lentiviral-mediated overexpression of HMGCS1. It also includes protocols for the validation of these genetic modifications and functional assays to characterize the resulting metabolic phenotypes.
Key Signaling Pathways and Experimental Workflow
The regulation of HMG-CoA reductase is complex, involving transcriptional control by Sterol Regulatory Element-Binding Proteins (SREBPs), and post-translational regulation through sterol-induced ubiquitination and degradation.[3][4] Understanding these pathways is crucial for interpreting the results of genetic manipulation.
The general workflow for generating and validating stable cell lines with altered HMG-CoA metabolism involves several key stages, from initial vector construction to final phenotypic analysis.
Protocols
Protocol 1: Generation of HMGCR Knockout Stable Cell Lines using CRISPR/Cas9
This protocol details the steps for creating a stable knockout of the HMGCR gene in a mammalian cell line.[5][6]
Materials:
-
HEK293T or other suitable mammalian cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
CRISPR/Cas9 vector (e.g., pSpCas9(BB)-2A-Puro)
-
gRNA targeting HMGCR
-
Lipofectamine 3000 or other transfection reagent
-
96-well and 6-well plates
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
T7 Endonuclease I (T7E1) or Sanger sequencing service
-
Anti-HMGCR antibody and secondary antibody for Western blot
Methodology:
-
gRNA Design and Cloning: Design two gRNAs targeting a critical exon of the HMGCR gene. Clone the gRNAs into the CRISPR/Cas9 vector.
-
Transfection: Seed cells in a 6-well plate to be 70-80% confluent on the day of transfection. Transfect the cells with the gRNA-containing CRISPR/Cas9 plasmid according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration.
-
Single-Cell Cloning: Once selection is complete, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Expansion and Screening: Expand the single-cell clones. Extract genomic DNA and perform PCR to amplify the targeted region. Screen for indels using a T7E1 assay or by Sanger sequencing.
-
Validation: Confirm the absence of HMGCR protein expression in knockout clones by Western blot.
Protocol 2: Generation of HMGCS1 Overexpressing Stable Cell Lines using Lentivirus
This protocol describes the creation of a stable cell line overexpressing the cytosolic HMG-CoA Synthase 1.[7][8]
Materials:
-
HEK293T cells for lentivirus production
-
Target mammalian cell line
-
Lentiviral expression vector (e.g., pLenti-C-Myc-DDK-P2A-Puro) containing the HMGCS1 ORF
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Polybrene
-
Puromycin
-
0.45 µm filter
-
Anti-HMGCS1 antibody and secondary antibody for Western blot
-
qRT-PCR reagents and primers for HMGCS1
Methodology:
-
Lentivirus Production: Co-transfect HEK293T cells with the HMGCS1 expression vector and packaging plasmids.
-
Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Transduction: Seed the target cells to be 50-60% confluent. Transduce the cells with the lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, begin selection with puromycin.
-
Validation:
-
Confirm overexpression of HMGCS1 mRNA by qRT-PCR.
-
Confirm overexpression of HMGCS1 protein by Western blot.
-
Data Presentation
Quantitative data from validation and functional assays should be summarized for clear comparison.
Table 1: Validation of Genetically Modified Cell Lines
| Cell Line | Genetic Modification | mRNA Fold Change (vs. WT) | Protein Level (vs. WT) | Genotype Confirmation |
| HMGCR-KO Clone 1 | HMGCR Knockout | Not Detected | Not Detected | Sanger Sequencing: 7 bp deletion |
| HMGCR-KO Clone 2 | HMGCR Knockout | Not Detected | Not Detected | Sanger Sequencing: 1 bp insertion |
| HMGCS1-OE Pool | HMGCS1 Overexpression | 15.2 ± 1.8 | 12.5 ± 2.1 | - |
| Wild-Type (WT) | None | 1.0 | 1.0 | Wild-Type Sequence |
Table 2: Functional Analysis of Altered HMG-CoA Metabolism
| Cell Line | HMGCR Activity (pmol/min/mg) | Cholesterol Synthesis Rate (dpm/mg protein) | Cellular Cholesterol Content (µg/mg protein) |
| HMGCR-KO Clone 1 | < 0.1 | 50 ± 8 | 15.2 ± 1.5 |
| HMGCS1-OE Pool | 120 ± 15 | 1850 ± 210 | 35.8 ± 3.2 |
| Wild-Type (WT) | 95 ± 11 | 1200 ± 150 | 22.5 ± 2.1 |
Experimental Protocols for Functional Assays
Protocol 3: HMG-CoA Reductase Activity Assay
This spectrophotometric assay measures the rate of NADPH oxidation, which is proportional to HMGCR activity.[9][10]
Materials:
-
Cell lysis buffer (e.g., RIPA with protease inhibitors)
-
Bradford assay reagent
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, 1 mM DTT
-
HMG-CoA solution (10 mM)
-
NADPH solution (10 mM)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic reads at 340 nm
Methodology:
-
Lysate Preparation: Lyse cultured cells and determine the protein concentration using the Bradford assay.
-
Reaction Setup: In a 96-well plate, add cell lysate (20-50 µg protein), HMG-CoA (final concentration 0.4 mM), and assay buffer.
-
Measurement: Initiate the reaction by adding NADPH (final concentration 0.2 mM). Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Calculation: Calculate HMGCR activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Protocol 4: Cholesterol Synthesis Assay using Isotopic Tracers
This assay measures the rate of de novo cholesterol synthesis by tracking the incorporation of a labeled precursor.[11]
Materials:
-
¹⁴C-Acetate or ³H-Water
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Scintillation counter and fluid
Methodology:
-
Labeling: Incubate cells with the isotopic tracer for a defined period.
-
Lipid Extraction: Wash the cells with PBS and extract the total lipids.
-
Saponification and Extraction: Saponify the lipid extract to hydrolyze cholesteryl esters and extract the non-saponifiable lipids, including free cholesterol.
-
Measurement: Quantify the amount of radiolabel incorporated into the cholesterol fraction using a scintillation counter.
-
Normalization: Normalize the results to the total protein content of the cell lysate.
Protocol 5: Cellular Cholesterol Quantification
This protocol describes the measurement of total cellular cholesterol content.[12]
Materials:
-
Cholesterol quantification kit (e.g., based on cholesterol oxidase reaction)
-
Lipid extraction solvents
Methodology:
-
Lipid Extraction: Extract total lipids from a known number of cells or a specific amount of cell lysate.
-
Quantification: Use a commercial cholesterol quantification kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Standard Curve: Generate a standard curve using known concentrations of cholesterol.
-
Calculation: Determine the cholesterol concentration in the samples based on the standard curve and normalize to the total protein content.
Conclusion
The generation of stable cell lines with altered HMG-CoA metabolism provides invaluable tools for research and drug development. The protocols outlined in this document offer a comprehensive guide to creating, validating, and functionally characterizing these cell lines. By carefully following these methods and utilizing the provided data presentation structures, researchers can generate robust and reliable models to investigate the complexities of cholesterol and isoprenoid biology.
References
- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 3. Regulation of HMG-CoA reductase and cholesterol metabolism [infobiochem.com]
- 4. Post-Translational Regulation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 6. Stable Knockout Cell Line Generation - Creative Biogene [creative-biogene.com]
- 7. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application of CRISPR-Cas9 for Studying HMG-CoA Pathways
Introduction
The 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR) pathway, also known as the mevalonate (B85504) pathway, is a critical metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids.[1] HMG-CoA reductase itself is the rate-limiting enzyme in this pathway and the pharmacological target of statins, a widely prescribed class of cholesterol-lowering drugs.[2][3] The pathway's regulation is complex, involving transcriptional control by Sterol Regulatory Element-Binding Protein 2 (SREBP-2), post-translational modifications, and feedback inhibition by its own downstream products.[4][5][6] Understanding the intricacies of this pathway is paramount for developing novel therapeutics for hypercholesterolemia, cardiovascular diseases, and even certain cancers where this pathway is often upregulated.[7][8]
The advent of CRISPR-Cas9 technology has provided researchers with a powerful tool for precise genome editing, enabling the targeted disruption, activation, or modification of genes within the HMG-CoA pathway.[8][9] This allows for the elucidation of gene function, the validation of drug targets, and the creation of robust cellular and animal models to study metabolic diseases. This application note provides an overview of how CRISPR-Cas9 can be applied to study the HMG-CoA pathway, complete with data presentation and detailed experimental protocols.
Key Applications of CRISPR-Cas9 in HMG-CoA Pathway Research
The versatility of the CRISPR-Cas9 system allows for several key applications in the study of the HMG-CoA pathway:
-
Gene Knockout (Loss-of-Function Studies): By creating targeted double-strand breaks that are repaired by the error-prone non-homologous end joining (NHEJ) pathway, CRISPR-Cas9 can introduce insertions or deletions (indels) that lead to frameshift mutations and a premature stop codon, effectively knocking out the target gene.[10] This is invaluable for studying the function of enzymes like HMGCR and other downstream components of the pathway.
-
Transcriptional Regulation: A deactivated Cas9 (dCas9) fused to transcriptional repressors (CRISPRi) or activators (CRISPRa) can be used to silence or enhance the expression of target genes without altering the DNA sequence.[9] This is particularly useful for studying the role of regulatory factors like SREBP-2.
-
Disease Modeling: CRISPR-Cas9 can be used to introduce specific mutations found in human genetic disorders, such as familial hypercholesterolemia, into cell lines or animal models to study disease mechanisms and test therapeutic interventions.[8]
-
Drug Target Validation: By knocking out a gene encoding a potential drug target, researchers can mimic the effect of a drug and validate the target's role in a particular phenotype.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing CRISPR-Cas9 to modulate the HMG-CoA pathway.
| Target Gene | Model System | CRISPR-Cas9 Approach | Editing Efficiency | Key Quantitative Outcome | Reference |
| HMGCR | Mucor circinelloides (fungus) | Gene disruption via plasmid-free CRISPR-Cas9 | Not specified | Reduced growth at lower temperatures; no effect on ergosterol (B1671047) production | [11] |
| PCSK9 | Adult Mice | AAV-delivered CRISPR/dCas9-KRAB repressor | ~65% reduction in Pcsk9 mRNA | ~40% reduction in plasma cholesterol for 6 months | [9] |
| PCSK9 | Humanized mouse model | CRISPR-Cas9 mediated genome editing | Significant decrease in plasma PCSK9 | Reduction in plasma cholesterol levels | [8] |
Signaling Pathway and Experimental Workflow Diagrams
HMG-CoA Reductase Regulatory Pathway
The HMG-CoA pathway is primarily regulated by the SREBP-2 transcription factor. When cellular sterol levels are low, SREBP-2 is transported from the endoplasmic reticulum to the Golgi, where it is cleaved. The active N-terminal fragment then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including HMGCR, activating their transcription.[4][7][12]
Caption: Regulation of the HMG-CoA reductase pathway by SREBP-2.
General Experimental Workflow for CRISPR-Cas9 Knockout
The process of creating a gene knockout using CRISPR-Cas9 involves several key steps, from designing the guide RNA to validating the functional consequences of the knockout.
Caption: Experimental workflow for HMGCR gene knockout using CRISPR-Cas9.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of HMGCR in HEK293T Cells
This protocol outlines the steps to generate HMGCR knockout HEK293T cells.
1. sgRNA Design and Vector Construction
-
Objective: To design specific sgRNAs targeting an early exon of the HMGCR gene to maximize the chances of generating a loss-of-function mutation.
-
Procedure:
-
Obtain the cDNA sequence for human HMGCR from a database like NCBI.
-
Use an online sgRNA design tool (e.g., CHOPCHOP, Synthego) to identify potential 20-nucleotide sgRNA sequences targeting the first or second exon. Select 2-3 top-scoring guides based on predicted on-target efficiency and low off-target scores.
-
Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences.
-
Clone the annealed oligonucleotides into a CRISPR-Cas9 expression vector that also contains a selection marker (e.g., puromycin (B1679871) resistance). The lentiCRISPRv2 plasmid is a common choice.
-
Verify the correct insertion of the sgRNA sequence into the plasmid by Sanger sequencing.
-
2. Cell Culture and Transfection
-
Objective: To deliver the CRISPR-Cas9 plasmid into HEK293T cells.
-
Procedure:
-
Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.
-
Seed 2.5 x 10^5 cells per well in a 6-well plate 24 hours before transfection.
-
On the day of transfection, transfect the cells with the HMGCR-sgRNA-Cas9 plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
3. Selection and Clonal Isolation
-
Objective: To select for cells that have successfully incorporated the plasmid and to isolate single-cell clones for downstream analysis.
-
Procedure:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium (the optimal concentration, typically 1-2 µg/mL, should be determined by a kill curve).
-
Maintain the cells under puromycin selection for 7-10 days, replacing the medium every 2-3 days, until non-transfected control cells are all dead.
-
Generate single-cell clones from the surviving polyclonal population by performing serial dilution in a 96-well plate.
-
Expand the single-cell clones for validation.
-
4. Validation of Gene Editing
-
Objective: To confirm the presence of indels at the target locus and the absence of HMGCR protein.
-
Procedure:
-
Genomic DNA Analysis:
-
Extract genomic DNA from each expanded clone.
-
PCR amplify the region of the HMGCR gene surrounding the sgRNA target site.
-
Analyze the PCR products by Sanger sequencing and use a tool like TIDE or ICE to deconvolute the sequencing chromatograms and identify the specific indels and their frequencies.
-
-
Protein Analysis (Western Blot):
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HMGCR and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the bands. Clones with successful biallelic knockout should show no HMGCR protein band.
-
-
5. Functional Analysis
-
Objective: To assess the phenotypic consequences of HMGCR knockout.
-
Procedure:
-
Cholesterol Measurement:
-
Culture validated knockout clones and wild-type control cells.
-
Lyse the cells and measure total cholesterol levels using a commercially available cholesterol quantification kit. Expect significantly lower cholesterol levels in knockout cells.
-
-
Statin Sensitivity Assay:
-
Seed knockout and wild-type cells in a 96-well plate.
-
Treat the cells with a range of concentrations of a statin (e.g., lovastatin).
-
After 48-72 hours, assess cell viability using an MTT or CellTiter-Glo assay. HMGCR knockout cells are expected to show altered sensitivity to statins compared to wild-type cells.
-
-
Conclusion
CRISPR-Cas9 technology offers an unprecedented ability to precisely manipulate the HMG-CoA pathway, enabling researchers to dissect its complex regulatory mechanisms and its role in health and disease. By providing a robust framework for generating loss-of-function models, this technology accelerates the identification and validation of new therapeutic targets for a host of metabolic disorders. The protocols and applications described herein serve as a guide for researchers looking to leverage the power of CRISPR-Cas9 to advance our understanding of cholesterol metabolism and develop next-generation therapies.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Controlling cholesterol synthesis beyond 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol biosynthesis and its regulation, role of HMG-CoA reductase and SREBP protein - WikiLectures [wikilectures.eu]
- 6. researchgate.net [researchgate.net]
- 7. Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CRISPR/Cas9 Silences Gene Associated with High Cholesterol | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 10. researchgate.net [researchgate.net]
- 11. CRISPR-Cas9-mediated disruption of the HMG-CoA reductase genes of Mucor circinelloides and subcellular localization of the encoded enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: HMG-CoA Reductase Spectrophotometric Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing spectrophotometric assays to measure the activity of HMG-CoA reductase. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the HMG-CoA reductase spectrophotometric assay.
Q1: What is the principle of the HMG-CoA reductase spectrophotometric assay?
The assay quantitatively measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm.[1][2] This decrease is a direct result of the oxidation of the cofactor NADPH to NADP+ as HMG-CoA is converted to mevalonate (B85504) by the enzyme.[1][3] The rate of NADPH consumption is directly proportional to the enzyme's activity.[1]
Q2: My assay shows no or very low enzyme activity. What are the possible causes and solutions?
Several factors can lead to low or absent enzyme activity. Here are the common culprits and how to address them:
-
Inactive or Improperly Stored Enzyme: HMG-CoA reductase is a sensitive enzyme. Ensure it is stored at the recommended temperature (e.g., -70°C) and always kept on ice during the experiment.[4] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[4][5] Do not keep the enzyme on ice for extended periods (e.g., more than 60 minutes) as this can lead to a reduction in activity.[4][6]
-
Incorrect Reagent Preparation or Storage: Reconstitute NADPH and HMG-CoA in the appropriate buffer and store them in aliquots at -20°C, protected from light.[3][4] If required by the protocol, pre-warm the assay buffer to 37°C before use.[3][5]
-
Incorrect Order of Reagent Addition: The order of reagent addition is often critical for optimal results.[6] Typically, the enzyme is added last to initiate the reaction.[4] Consult your specific assay protocol for the correct sequence.
-
Spectrophotometer Not Set Correctly: Verify that the spectrophotometer is set to the correct wavelength (340 nm for NADPH) and temperature (typically 37°C).[4]
Q3: I'm observing a high background signal in my negative control (no enzyme). What could be the issue?
A decreasing absorbance at 340 nm in the absence of the HMG-CoA reductase enzyme indicates NADPH degradation that is independent of enzyme activity.[2] Potential causes include:
-
Contaminated Reagents: Use high-purity water (e.g., ultrapure 17 MΩ-cm) for all reagent preparations to avoid contamination with microbes or other oxidizing agents.[4] Running a reagent background control (without any enzyme) can help identify contaminated components.[4]
-
Insufficient Mixing of Reagents: Ensure thorough mixing of the reaction components, especially when using a multi-well plate reader. Some protocols recommend vigorous shaking for at least 10 seconds before the first reading.[4][6]
-
High Background from the Plate: If using a 96-well plate, ensure it is a high-quality, UV-transparent plate.[2]
Q4: My results are inconsistent and show high variability. What can I do to improve reproducibility?
Inconsistent results are often due to technical errors or environmental factors:
-
Pipetting Errors: Use calibrated pipettes and ensure you are adding accurate and consistent volumes to each well or cuvette.[4]
-
Temperature Fluctuations: HMG-CoA reductase activity is temperature-dependent. Maintain a constant temperature (e.g., 37°C) throughout the assay.[4]
-
Improper Sample Handling: Thaw all kit components to room temperature before use and keep them on ice once thawed.[4]
Q5: The activity of my positive control inhibitor (e.g., a statin) is lower than expected. What does this indicate?
Low potency of a known inhibitor could be due to:
-
Improper Inhibitor Preparation: Ensure the inhibitor is dissolved in an appropriate solvent (e.g., DMSO) and used at the correct concentration.[3]
-
Degraded Inhibitor: Check the expiration date and storage conditions of your inhibitor stock.
Data Presentation
Table 1: Optimized HMG-CoA Reductase Spectrophotometric Assay Conditions
| Parameter | Optimized Condition | Reference |
| Reaction Buffer pH | 7.0 | [7] |
| NADPH Concentration | 100 µM | [7] |
| HMG-CoA Concentration | 50 µM | [7] |
| Microsomal Protein | 200 µg/mL | [7] |
| Pre-incubation Time | 20 minutes at 37°C | [7] |
| Reaction Time | 60 minutes at 37°C | [7] |
Table 2: IC50 Values of Common HMG-CoA Reductase Inhibitors
| Inhibitor | IC50 (µM) - Spectrophotometric Assay | IC50 (µM) - Radioisotope Assay | Reference |
| Pravastatin | 0.026 | 0.034 | |
| Fluvastatin | 0.015 | 0.049 | |
| Rosuvastatin | 0.007 | 0.0119 |
Experimental Protocols
Detailed Methodology for a Standard HMG-CoA Reductase Spectrophotometric Assay
This protocol is a generalized procedure based on common practices and commercially available kits.[5][6] Always refer to the specific instructions provided with your reagents and enzyme source.
I. Reagent Preparation:
-
HMG-CoA Reductase Assay Buffer (1x): If supplied as a concentrate (e.g., 5x), dilute it to 1x with ultrapure water. Pre-warm the buffer to 37°C before use.[3][6]
-
NADPH Solution: Reconstitute lyophilized NADPH in the 1x Assay Buffer or ultrapure water to the desired stock concentration. Aliquot and store at -20°C, protected from light.[3][5]
-
HMG-CoA Substrate Solution: Reconstitute lyophilized HMG-CoA in ultrapure water to the desired stock concentration. Aliquot and store at -20°C.[3][5]
-
HMG-CoA Reductase Enzyme: If using a purified enzyme, thaw it on ice. Keep the enzyme on ice throughout the procedure and avoid keeping it on ice for more than 60 minutes.[6]
-
Inhibitor Solution (e.g., Pravastatin): Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO).[3]
II. Assay Procedure (96-well plate format):
-
Set up the Spectrophotometer: Set the microplate reader to 37°C and to read absorbance at 340 nm in kinetic mode. Set the reading interval (e.g., every 20-30 seconds) and total read time (e.g., 10-60 minutes).[6]
-
Prepare Reaction Wells: Add the following reagents to each well in the specified order. The volumes can be adjusted based on the final reaction volume.
-
Assay Buffer: Add the appropriate volume of 1x Assay Buffer to all wells (including blanks, negative controls, and samples).
-
Inhibitor/Vehicle: Add the test inhibitor at various concentrations to the respective wells. For control wells, add the same volume of the solvent used to dissolve the inhibitor.[3]
-
NADPH Solution: Add the reconstituted NADPH solution to all wells.
-
HMG-CoA Substrate Solution: Add the HMG-CoA solution to all wells except the blank.
-
-
Initiate the Reaction: Add the HMG-CoA Reductase enzyme to all wells except the negative control and blank.
-
Mix and Measure: Immediately mix the contents of the plate thoroughly (e.g., shake for 10 seconds) and start the kinetic measurement in the spectrophotometer.[6]
III. Data Analysis:
-
Calculate the rate of NADPH consumption (ΔOD/min) from the linear portion of the absorbance versus time curve.
-
The activity of HMG-CoA reductase is calculated using the Beer-Lambert law and the extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹ at 340 nm).
Mandatory Visualizations
Caption: The HMG-CoA reductase enzymatic reaction and its inhibition by statins.
Caption: A logical workflow for troubleshooting common HMG-CoA reductase assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optimization, Validation and Application of Spectrophotometric Assay for 3-Hydroxy-3-methylglutarylcoenzyme A Reductase Activity | Tropical Journal of Pharmaceutical Research [ajol.info]
Technical Support Center: Optimizing HMG-CoA Quantification in Complex Biological Samples
Welcome to the technical support center for the quantification of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and reproducible quantification of HMG-CoA in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during HMG-CoA quantification?
The most prevalent issues include:
-
Sample Stability and Degradation: HMG-CoA is susceptible to both enzymatic and chemical degradation during sample collection, extraction, and storage.
-
Poor Chromatographic Peak Shape: Peak tailing, broadening, or splitting can compromise the resolution and accuracy of integration in chromatographic methods.
-
Ion Suppression: In mass spectrometry-based methods, matrix components that co-elute with HMG-CoA can interfere with its ionization, leading to reduced sensitivity and inaccurate quantification.
-
Low Recovery: Inefficient extraction methods can result in a significant loss of HMG-CoA, affecting the accuracy of the results.
-
Internal Standard Issues: Improper selection or use of an internal standard may not adequately compensate for variability in sample preparation and instrument response.
Q2: How does pH and temperature affect HMG-CoA stability during sample preparation?
HMG-CoA is a thioester that is most stable in neutral to slightly acidic conditions (pH 6.5-7.4). Alkaline conditions promote the hydrolysis of the thioester bond, leading to degradation. Higher temperatures accelerate both chemical hydrolysis and enzymatic degradation. Therefore, it is crucial to maintain low temperatures (on ice or at 4°C) throughout the sample preparation process and to use buffers within the optimal pH range.
Q3: What are thioesterases and how can their activity be minimized?
Thioesterases are enzymes present in biological samples that catalyze the hydrolysis of thioester bonds, such as the one in HMG-CoA, leading to its rapid degradation. To prevent enzymatic degradation, it is essential to rapidly quench all enzymatic activity upon sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in a cold, strong acid (e.g., perchloric acid) or an organic solvent mixture (e.g., acetonitrile/methanol/water). The inclusion of broad-spectrum protease and thioesterase inhibitors in lysis and extraction buffers is also recommended.
**Q4: What are the advantages of
Technical Support Center: HMG-CoA Extraction from Tissues
Welcome to the Technical Support Center for 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) extraction from tissues. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of HMG-CoA quantification experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for successful HMG-CoA extraction from tissues?
A1: The most critical factors for successful HMG-CoA extraction are rapid quenching of metabolic activity, maintaining low temperatures throughout the procedure, and using appropriate extraction solvents to ensure stability and prevent degradation.[1][2] HMG-CoA is susceptible to both enzymatic and chemical degradation, making swift and careful sample handling paramount.[1]
Q2: My HMG-CoA levels are consistently low or undetectable. What are the likely causes?
A2: Low or undetectable HMG-CoA levels can stem from several issues:
-
Sample Degradation: HMG-CoA is prone to hydrolysis. Immediate snap-freezing of tissues in liquid nitrogen is crucial to halt enzymatic activity.[1][2][3] All subsequent steps should be performed on ice.[2]
-
Inefficient Extraction: The choice of extraction method and solvent is critical. Methods using sulfosalicylic acid (SSA) or organic solvents like acetonitrile/methanol are effective for deproteinization and extraction.[4]
-
Low Recovery: Inefficient extraction can lead to significant loss of HMG-CoA.[1] It is important to optimize the extraction protocol for your specific tissue type.
-
Multiple Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples, as this can lead to degradation. It is recommended to aliquot samples after the initial extraction.[2]
Q3: I am observing high variability between my sample replicates. What could be the reason?
A3: High variability between replicates is often due to inconsistent sample processing.[2] To minimize this, it is important to standardize the timing of each step in the protocol for all samples.[2] Additionally, partial thawing of samples during handling can contribute to variability; ensure samples remain frozen on dry ice when not in use.[2]
Q4: Can I measure HMG-CoA reductase activity instead of directly quantifying HMG-CoA?
A4: Yes, an indirect method to assess the mevalonate (B85504) pathway is to measure the activity of HMG-CoA reductase (HMGCR), the rate-limiting enzyme that converts HMG-CoA to mevalonic acid.[3][5] This is often done by quantifying the product, mevalonic acid, which is converted to mevalonolactone (B1676541) (MVL) for better analytical performance in LC-MS/MS analysis.[3][5] This approach is particularly useful for screening HMGCR inhibitors.[3]
Troubleshooting Guides
Issue 1: Sample Stability and Degradation
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Immediately quench metabolic activity by snap-freezing tissue samples in liquid nitrogen.[1][2][3] Perform all subsequent extraction steps on ice or at 4°C.[1][2] Use a cocktail of protease and thioesterase inhibitors in your homogenization buffer.[2] |
| Chemical Degradation (Hydrolysis) | Maintain a neutral to slightly acidic pH (6.5-7.4) in your buffers, as HMG-CoA is more stable under these conditions.[2] Avoid alkaline conditions.[2] |
| Incorrect Sample Storage | For long-term storage, keep extracts at -80°C to prevent degradation.[4] Aliquot samples to avoid multiple freeze-thaw cycles.[2] |
Issue 2: Low Extraction Recovery
| Potential Cause | Recommended Solution |
| Inefficient Protein Precipitation | Use effective deproteinization agents like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[4] Ensure complete protein precipitation by allowing sufficient incubation time on ice.[4] |
| Suboptimal Homogenization | Ensure the tissue is thoroughly homogenized to a fine powder to maximize surface area for extraction.[4] Use a bead beater or ultrasonic homogenizer for efficient cell lysis.[4] |
| Loss During Supernatant Collection | Be careful not to disturb the protein pellet when collecting the supernatant containing the extracted HMG-CoA.[4] |
Data Presentation
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE) |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Butyryl-CoA | Not Reported | Not Reported | Not Reported |
| Malonyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE) |
| Data sourced from a comparative study on short-chain acyl-CoA extraction methods.[4] |
Experimental Protocols
Protocol 1: Direct Quantification of HMG-CoA from Tissue Samples
This protocol outlines the direct measurement of HMG-CoA levels in biological samples.
1. Sample Preparation:
- Rapidly quench metabolic activity in tissues by snap-freezing in liquid nitrogen.[2][3]
- Weigh approximately 20-50 mg of the frozen tissue.[4]
- Grind the tissue to a fine powder using a pre-chilled mortar and pestle.[4]
2. Homogenization and Protein Precipitation:
- Transfer the powdered tissue to a pre-chilled microcentrifuge tube.[4]
- Add 500 µL of ice-cold 5% sulfosalicylic acid (SSA) solution.[4]
- Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer on ice.[4]
3. Centrifugation and Supernatant Collection:
- Incubate the homogenate on ice for 10-30 minutes to allow for complete protein precipitation.[2][4]
- Centrifuge the sample at high speed (e.g., 14,000-16,000 x g) for 10-15 minutes at 4°C.[2][4]
- Carefully collect the supernatant, which contains the extracted HMG-CoA.[2][4]
4. Sample Analysis:
- The extracted sample is now ready for analysis by LC-MS/MS.[4]
- If not analyzing immediately, store the extracts at -80°C.[4]
Protocol 2: Indirect Quantification of HMG-CoA via Mevalonolactone
This method measures the activity of HMG-CoA reductase by quantifying its product, mevalonic acid, which is converted to mevalonolactone (MVL).[3]
1. Sample Preparation:
- Harvest tissues and place them on ice.[3]
- Homogenize samples in a suitable buffer (e.g., potassium phosphate (B84403) buffer with EDTA and DTT).[3]
2. Enzyme Reaction:
- Initiate the enzyme reaction by adding HMG-CoA and NADPH to the sample.[3]
- Incubate the reaction mixture at 37°C for a specified time (e.g., 50 minutes).[3]
3. Reaction Termination and Lactonization:
- Terminate the reaction by adding a strong acid, such as 5 M HCl.[3]
- Incubate for an additional 15 minutes at 37°C to facilitate the conversion of mevalonic acid to mevalonolactone.[3]
4. Sample Analysis:
- Spike the sample with a deuterated internal standard for accurate quantification.
- Analyze the sample by LC-MS/MS.
Mandatory Visualizations
Caption: Workflow for the direct quantification of HMG-CoA from tissue.
Caption: The Mevalonate Pathway highlighting HMG-CoA synthesis and metabolism.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring HMG-CoA Stability During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) stability during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for HMG-CoA degradation during sample preparation?
A1: HMG-CoA is susceptible to degradation through two main pathways: chemical hydrolysis and enzymatic degradation.[1] The thioester bond in HMG-CoA is prone to hydrolysis, which is influenced by pH and temperature. Additionally, biological samples contain enzymes like thioesterases that can rapidly break down HMG-CoA.[1]
Q2: How do pH and temperature affect the stability of HMG-CoA?
A2: HMG-CoA is most stable in neutral to slightly acidic conditions (pH 6.5-7.4).[1] Alkaline (high pH) conditions promote the hydrolysis of its thioester bond, leading to degradation.[1] Higher temperatures accelerate both chemical and enzymatic degradation, making it crucial to keep samples on ice or at 4°C throughout preparation.[1]
Q3: What are thioesterases and how can their activity be minimized?
A3: Thioesterases are enzymes present in biological samples that hydrolyze thioester bonds, such as the one in HMG-CoA.[1] To prevent this enzymatic degradation, it is critical to halt all enzymatic activity immediately upon sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen or by homogenizing it in a cold, strong acid (like perchloric acid) or an organic solvent mixture.[1] The use of broad-spectrum protease and thioesterase inhibitors is also recommended.[1]
Q4: How can I prevent HMG-CoA degradation during long-term storage?
A4: For long-term stability, extracted HMG-CoA samples should be stored at -80°C.[1] It is also advisable to aliquot samples after the initial extraction to avoid repeated freeze-thaw cycles, which can lead to molecular degradation.[1][2][3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable HMG-CoA | Degradation during sample collection and processing. | Immediately flash-freeze tissue samples in liquid nitrogen upon collection. For cell cultures, place the plate on ice and wash with ice-cold PBS before extraction.[1] |
| Inefficient quenching of enzymatic activity. | Use rapid quenching methods such as homogenization in cold organic solvents (e.g., acetonitrile/methanol) or perchloric acid to denature enzymes.[1] | |
| Suboptimal pH or temperature. | Maintain a pH range of 6.5-7.4 for all buffers and keep samples and reagents on ice or at 4°C at all times.[1] | |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes after the initial extraction to avoid repeated thawing and freezing of the entire sample.[1][2][3][4] | |
| Inconsistent results between replicates | Partial thawing of samples during handling. | Keep samples on dry ice when transferring them between storage and the lab bench. Minimize the time samples are outside of the freezer.[1] |
| Variable enzymatic activity between samples. | Ensure consistent and rapid quenching of all samples. Add protease and thioesterase inhibitor cocktails to all extraction buffers.[1] | |
| Presence of unexpected peaks in chromatogram | Degradation products of HMG-CoA. | Review and optimize the sample preparation protocol to minimize degradation, focusing on immediate quenching and maintaining low temperatures.[1] |
| Contaminants from reagents or labware. | Use high-purity, LC-MS grade solvents and reagents. Ensure all labware is thoroughly cleaned or use disposable plasticware to prevent contamination.[1] |
Experimental Protocols
Protocol 1: Extraction of HMG-CoA from Tissue Samples
-
Sample Collection: Immediately upon excision, flash-freeze the tissue sample in liquid nitrogen to halt all enzymatic activity.[1]
-
Homogenization: In a pre-chilled mortar and pestle on dry ice, grind the frozen tissue to a fine powder.[1]
-
Extraction: Transfer the powdered tissue to a pre-chilled tube containing an ice-cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).[1]
-
Incubation: Incubate the homogenate on ice for 30 minutes, with occasional vortexing.[1]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted HMG-CoA.[1]
-
Storage: For immediate analysis, place the supernatant in an autosampler vial at 4°C. For long-term storage, store at -80°C.[1]
Protocol 2: Extraction of HMG-CoA from Cell Cultures
-
Preparation: Place the cell culture plate on ice.
-
Washing: Quickly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[1]
-
Extraction: Add an appropriate volume of ice-cold extraction solvent directly to the plate.
-
Cell Scraping: Use a cell scraper to detach the cells into the extraction solvent.[1]
-
Collection: Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.[1]
-
Centrifugation: Centrifuge at high speed for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Transfer the supernatant to a new, clean tube.[1]
-
Storage: Store at -80°C until analysis.[1]
Visual Guides
Caption: Factors leading to HMG-CoA degradation and preventative measures.
Caption: Experimental workflow for HMG-CoA sample preparation.
References
Technical Support Center: HMG-CoA Reductase Colorimetric Assay
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background signals in HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) reductase colorimetric assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the principle of the colorimetric HMG-CoA reductase assay?
A1: The colorimetric HMG-CoA reductase assay measures the activity of the HMG-CoA reductase enzyme.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a reaction that involves the oxidation of the cofactor NADPH to NADP+.[1][2] Since NADPH absorbs light at 340 nm and NADP+ does not, the rate of decrease in absorbance at this wavelength is directly proportional to the enzyme's activity.[1][3]
Q2: My negative control (no enzyme) shows a significant decrease in absorbance at 340 nm. What is causing this high background?
A2: A decreasing absorbance in the no-enzyme control indicates that NADPH is being consumed independently of HMG-CoA reductase activity.[1][3] This is a common cause of high background. Potential causes include:
-
NADPH Degradation: NADPH is unstable and can degrade if not handled properly. It is sensitive to light and repeated freeze-thaw cycles.[1][3]
-
Contaminated Reagents or Buffers: Microbial contamination or the presence of other oxidizing agents in your reagents (e.g., water, buffer) can lead to NADPH oxidation.[1][3]
-
Plate Issues: Using a low-quality or non-UV-transparent 96-well plate can contribute to background signal.[1][3]
Q3: How can I troubleshoot high background in my no-enzyme control wells?
A3: To address high background from non-enzymatic NADPH degradation, consider the following troubleshooting steps:
-
Prepare Fresh NADPH: Always prepare NADPH solution fresh for each experiment.[3] Aliquot reconstituted NADPH to avoid multiple freeze-thaw cycles and protect it from light.[1][3]
-
Use High-Purity Reagents: Use sterile, high-purity water (ultrapure, 17 MΩ-cm or equivalent) for all reagent and buffer preparations.[4] If contamination is suspected, filter-sterilize your buffers.[3]
-
Run a Reagent Background Control: To isolate the source of contamination, run a control well containing all reagents except the enzyme.[4]
-
Use Appropriate Plates: Utilize high-quality, UV-transparent 96-well plates for the assay.[1][3]
Q4: My sample wells show a higher rate of NADPH consumption than my positive control. What could be the reason?
A4: If your test samples (e.g., cell or tissue lysates) exhibit high NADPH consumption, it may be due to the presence of other NADPH-oxidizing enzymes in the sample.[3]
Q5: How do I control for interfering NADPH-oxidizing enzymes in my samples?
A5: To account for the activity of other NADPH-oxidizing enzymes, you should include a "sample blank" control for each sample.[3] This control should contain the sample and all assay reagents except for the HMG-CoA substrate.[3] The rate of NADPH oxidation in this sample blank should be subtracted from the rate observed in the complete reaction well (containing the sample and HMG-CoA).[3]
Experimental Protocols & Data
Optimized Assay Conditions
For reproducible and accurate results, it is crucial to maintain optimal assay conditions. The table below summarizes key parameters.
| Parameter | Recommended Condition | Notes |
| Wavelength | 340 nm | Corresponds to the absorbance maximum of NADPH.[1] |
| Temperature | 37°C | Optimal temperature for mammalian HMG-CoA reductase activity.[1] |
| pH | 7.0 - 7.5 | The optimal pH can vary; a pH of 7.0 has been reported as optimal in some cases.[5] |
| NADPH Concentration | 100 µM | Optimal concentration can be determined by titration.[5] |
| HMG-CoA Concentration | 50 µM | Optimal concentration can be determined by titration.[5] |
Protocol: Preparing Control Wells for High Background Troubleshooting
This protocol outlines the setup for key control wells to identify the source of high background.
-
Reagent Preparation:
-
Prepare all buffers and solutions according to the assay kit protocol, using high-purity water.[4]
-
Reconstitute NADPH and HMG-CoA in the recommended buffer. Aliquot and store at -20°C, protected from light. Keep on ice during use.[1][6]
-
Keep the HMG-CoA reductase enzyme on ice during the experiment.[1][4]
-
-
Plate Setup:
-
Reagent Background Control (No Enzyme): Add the assay buffer, NADPH solution, and HMG-CoA substrate to a well. Do not add the enzyme.[6][7]
-
Sample Blank (No HMG-CoA): For each experimental sample, prepare a well containing the assay buffer, NADPH solution, and the sample. Do not add the HMG-CoA substrate.
-
Positive Control: Add the assay buffer, NADPH solution, HMG-CoA substrate, and a known amount of HMG-CoA reductase enzyme.[6][7]
-
Test Sample Wells: Add the assay buffer, NADPH solution, HMG-CoA substrate, the test sample, and the enzyme.[7]
-
-
Reaction and Measurement:
-
Ensure all reagents are thoroughly mixed in the wells. Some protocols recommend shaking for at least 10 seconds.[2][4]
-
Initiate the reaction by adding the HMG-CoA reductase enzyme to the appropriate wells (Positive Control and Test Sample).[4]
-
Immediately place the plate in a microplate reader pre-heated to 37°C.[7]
-
Measure the absorbance at 340 nm in kinetic mode, with readings every 2-3 minutes for at least 10 minutes.[7]
-
Visual Guides
HMG-CoA Reductase Signaling Pathway
The diagram below illustrates the enzymatic reaction at the core of the assay.
Caption: Enzymatic conversion of HMG-CoA to Mevalonate.
Troubleshooting Workflow for High Background
This flowchart provides a logical sequence for diagnosing and resolving high background issues.
Caption: Troubleshooting flowchart for high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization, Validation and Application of Spectrophotometric Assay for 3-Hydroxy-3-methylglutarylcoenzyme A Reductase Activity | Tropical Journal of Pharmaceutical Research [ajol.info]
- 6. assaygenie.com [assaygenie.com]
- 7. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
Technical Support Center: Synthesis of Radiolabeled HMG-CoA
Welcome to the technical support center for the synthesis of radiolabeled 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chemical synthesis of this critical radiolabeled molecule.
Frequently Asked Questions (FAQs)
Q1: What are the common radioisotopes used for labeling HMG-CoA and what are their applications?
A1: The most common radioisotopes for labeling HMG-CoA are Carbon-14 (¹⁴C) and Tritium (³H).
-
¹⁴C-labeled HMG-CoA: Typically labeled in the HMG moiety (e.g., [3-¹⁴C]HMG-CoA) or the acetyl group of a precursor like acetyl-CoA. It is used in metabolic studies to trace the carbon skeleton of HMG-CoA through various biochemical pathways, such as cholesterol and ketone body synthesis. Its long half-life (5730 years) makes it suitable for studies that do not require high specific activity.
-
³H-labeled HMG-CoA: Offers higher specific activity than ¹⁴C, which is advantageous for receptor binding assays and enzymatic studies where high sensitivity is required. The labeling position can vary.
Q2: What are the main strategies for synthesizing radiolabeled HMG-CoA?
A2: There are two main approaches:
-
Enzymatic Synthesis: This method utilizes enzymes like HMG-CoA synthase to condense a radiolabeled precursor, such as [¹⁴C]acetyl-CoA, with acetoacetyl-CoA.[1] This method often results in high radiochemical purity and stereospecificity.
-
Chemical Synthesis: This typically involves the reaction of a radiolabeled precursor with the appropriate non-radiolabeled counterpart. A common method is the reaction of 3-hydroxy-3-methylglutaric anhydride (B1165640) with radiolabeled Coenzyme A (CoASH) or the reaction of a radiolabeled HMG precursor with CoASH.
Q3: Why is the purity of radiolabeled HMG-CoA so critical?
A3: The purity of radiolabeled HMG-CoA is paramount for obtaining accurate and reproducible experimental results.[2] Impurities can interfere with biological assays in several ways:
-
Enzyme Inhibition: Unreacted precursors or side-products can inhibit the enzyme under study, leading to an underestimation of its activity.
-
Competition in Binding Assays: Impurities may compete with the radiolabeled ligand for binding to a receptor or enzyme, affecting the accuracy of binding parameters.
-
Inaccurate Quantification: The presence of radiolabeled impurities leads to an overestimation of the concentration of the desired compound, affecting specific activity calculations and kinetic measurements.
Q4: What are the recommended storage conditions for radiolabeled HMG-CoA?
A4: Radiolabeled HMG-CoA, like its non-labeled counterpart, is susceptible to degradation. Key storage considerations include:
-
Temperature: Store at -80°C for long-term storage to minimize chemical and radiolytic decomposition.
-
pH: Aqueous solutions are most stable at a pH between 2 and 6.[3] Above pH 8, thioesters are prone to hydrolysis.
-
Solvent: For long-term storage, it is often supplied in a solution containing stabilizing agents. If preparing aqueous stock solutions, use high-purity water and consider sterile filtering.
-
Protection from Oxidation: The thiol group of any residual free Coenzyme A is susceptible to oxidation.[3] Storing under an inert atmosphere (nitrogen or argon) can be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chemical synthesis of radiolabeled HMG-CoA, particularly focusing on the reaction of a radiolabeled precursor with HMG anhydride.
| Problem | Possible Causes | Solutions |
| Low Radiochemical Yield | 1. Incomplete reaction: The reaction between the radiolabeled precursor and HMG anhydride may not have gone to completion. 2. Degradation of reactants or product: The radiolabeled precursor or the final product may be unstable under the reaction conditions. Thioesters can be sensitive to pH and temperature. 3. Side reactions: The radiolabeled precursor may be participating in competing reactions.[4] 4. Suboptimal reaction conditions: Incorrect stoichiometry, temperature, or reaction time. | 1. Optimize reaction time and temperature: Monitor the reaction progress using radio-TLC or radio-HPLC to determine the optimal endpoint. 2. Control pH: Ensure the reaction is performed at an appropriate pH to maintain the stability of the thioester bond. Avoid strongly basic conditions. 3. Use high-purity reagents: Impurities in the non-labeled reactant can lead to side reactions. 4. Adjust stoichiometry: A slight excess of the non-radiolabeled reactant can sometimes drive the reaction to completion, but this may complicate purification. |
| Low Radiochemical Purity | 1. Presence of unreacted radiolabeled precursor: A common impurity if the reaction has not gone to completion. 2. Formation of radiolabeled side-products: The radiolabel may be incorporated into unintended molecules. 3. Radiolytic decomposition: The radiation emitted by the radioisotope can cause the breakdown of the labeled molecule, especially for high specific activity compounds. | 1. Optimize purification: Use high-performance liquid chromatography (HPLC) with a radioactivity detector for purification.[3][5] This offers high resolution to separate the product from precursors and impurities. 2. Characterize impurities: If possible, use techniques like mass spectrometry to identify the structure of major impurities to understand the side reactions occurring. 3. Minimize exposure to radiation: Work efficiently to minimize the time the compound is exposed to its own radiation. Store at low temperatures and consider the addition of radical scavengers (e.g., ethanol) in the storage solution.[6] |
| Difficulty in Purifying the Product | 1. Similar chromatographic behavior of product and impurities: The desired product and a major impurity may have very similar retention times on HPLC. 2. Low recovery from purification column: The radiolabeled product may be adsorbing irreversibly to the column material. 3. Product degradation during purification: The product may be unstable in the mobile phase used for HPLC. | 1. Optimize HPLC method: Experiment with different mobile phase compositions, gradients, and column chemistries (e.g., C18, phenyl-hexyl) to improve separation.[7] 2. Passivate glassware and equipment: Silanizing glassware can reduce adsorption of the compound. 3. Use biocompatible mobile phases if possible: If the product is to be used directly in biological assays, using mobile phases like ethanol/water mixtures can avoid a separate reformulation step.[3] However, be mindful of potential backpressure issues. |
| Inconsistent Results in Biological Assays | 1. Presence of unknown inhibitors: Chemical impurities from the synthesis may be inhibiting the biological system being studied. 2. Incorrect specific activity: An inaccurate determination of the concentration of the radiolabeled compound will lead to errors in experimental results. 3. Degradation of the compound after purification and storage. | 1. Thorough characterization: Confirm the identity and purity of the final product using at least two different analytical methods (e.g., radio-HPLC and radio-TLC).[8] 2. Accurate quantification: Use a calibrated radiation detector and a reliable method to determine the concentration of the purified compound. 3. Perform stability studies: Periodically re-analyze the purity of the stored radiolabeled HMG-CoA to ensure it has not degraded. |
Experimental Protocols
Protocol 1: Synthesis of [3-¹⁴C]HMG-CoA
This protocol is a generalized procedure based on the principles of thioester synthesis.
Materials:
-
3-hydroxy-3-methylglutaric anhydride (HMG anhydride)
-
[¹⁴C]Coenzyme A, sodium salt
-
Anhydrous, amine-free solvent (e.g., dimethylformamide - DMF)
-
Inert gas (Argon or Nitrogen)
-
Reaction vial
-
Stirring mechanism
-
HPLC system with a radioactivity detector for purification
-
Scintillation counter for quantification
Procedure:
-
Preparation: All glassware should be thoroughly dried to prevent hydrolysis of the anhydride. The reaction should be carried out under an inert atmosphere.
-
Reaction Setup: In a reaction vial, dissolve HMG anhydride in anhydrous DMF.
-
Addition of Radiolabel: To the stirred solution, add a solution of [¹⁴C]Coenzyme A in a minimal amount of appropriate buffer or water. The stoichiometry should be carefully calculated, often with a slight excess of the anhydride.
-
Reaction: Allow the reaction to proceed at room temperature with stirring. The reaction progress should be monitored by radio-TLC or radio-HPLC.
-
Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water to hydrolyze any remaining anhydride.
-
Purification: Purify the [¹⁴C]HMG-CoA from the reaction mixture using reversed-phase HPLC. A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is typically used.
-
Quantification and Characterization: Collect the fractions containing the radiolabeled product. Determine the radiochemical purity by analytical radio-HPLC. The concentration and specific activity can be determined using a calibrated scintillation counter and by measuring the UV absorbance of the product, respectively.
-
Storage: Evaporate the solvent from the purified fractions (lyophilization is preferred for volatile buffers) and store the solid product at -80°C.
Visualizations
Caption: Biosynthetic pathway of HMG-CoA.
Caption: Experimental workflow for radiolabeled HMG-CoA synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technical Difficulties Associated with the Formation of Carbon-11 Labelled Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. indico.cern.ch [indico.cern.ch]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing HMG-CoA Synthase Activity Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing buffer conditions and troubleshooting assays for 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. Below are frequently asked questions (FAQs), detailed troubleshooting solutions, experimental protocols, and key data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the reaction catalyzed by HMG-CoA synthase?
HMG-CoA synthase is a key enzyme in the mevalonate (B85504) pathway that catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and Coenzyme A (CoA).[1] This reaction is the first committed step in the biosynthesis of cholesterol and other isoprenoids.[2][3][4]
Q2: What is the principle of the most common HMG-CoA synthase activity assay?
A widely used method is a continuous spectrophotometric assay that measures the release of Coenzyme A (CoASH).[5] The released CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be monitored by measuring the increase in absorbance at 412 nm.[2][5][6] This method is suitable for high-throughput screening.[2][3]
Q3: What is a typical buffer composition for an HMG-CoA synthase assay?
A standard assay buffer is 100 mM Tris-HCl with a pH of 8.0.[5] The optimal pH for HMG-CoA synthase activity is generally in the range of 8.0-8.5.[6] It is critical to ensure the buffer has sufficient capacity to maintain this pH throughout the experiment.
Q4: My enzyme seems to be inactive or has very low activity. What are the common causes?
Low enzyme activity can stem from several factors:
-
Improper Storage: The enzyme may have lost activity due to incorrect storage or repeated freeze-thaw cycles. It is recommended to aliquot the enzyme into single-use volumes and store at -80°C.[7][8]
-
Oxidation: The enzyme's catalytic cysteine residue is susceptible to oxidation. While some recombinant enzymes are stable without a reducing agent, including a reducing agent like Dithiothreitol (DTT) in storage and purification buffers is a common practice.[2][7][9]
-
Incorrect Reagent Preparation: Ensure that substrates (acetyl-CoA, acetoacetyl-CoA) are correctly prepared, stored, and used at the appropriate concentrations.
Q5: I am observing a high background signal in my DTNB assay. What can I do?
A high background can be caused by the presence of other free thiols in your enzyme preparation or reagents, which can react with DTNB. To address this, run a control reaction that includes all components except one of the substrates (e.g., acetoacetyl-CoA) to measure the rate of non-enzymatic DTNB reduction. Subtract this background rate from your experimental measurements.
Q6: My reaction rate decreases at high substrate concentrations. What is happening?
This phenomenon is likely due to substrate inhibition, which is commonly observed with high concentrations of acetoacetyl-CoA.[6] This occurs when a second molecule of the substrate binds to the enzyme, forming a non-productive complex and reducing the overall reaction velocity. To mitigate this, it is essential to determine the optimal substrate concentration range by performing a substrate titration experiment.[6]
Data Presentation: Reaction Parameters
The following tables summarize typical quantitative data for HMG-CoA synthase assays, which can serve as a reference for experimental design.
Table 1: Typical Reaction Conditions for Spectrophotometric HMG-CoA Synthase Assay
| Component | Recommended Concentration/Value | Reference |
| Buffer | 100 mM Tris-HCl or Potassium Phosphate | [5][6] |
| pH | 8.0 - 8.5 | [6] |
| Acetyl-CoA | 50 - 500 µM | [10] |
| Acetoacetyl-CoA | 10 - 200 µM | [10] |
| DTNB | 100 - 200 µM | [6] |
| Temperature | 37°C | [5] |
| Wavelength | 412 nm | [5] |
Table 2: Reported Kinetic Parameters for HMG-CoA Synthase
| Organism/Source | Substrate | Km (µM) | Notes | Reference |
| Avian Liver | Acetyl-CoA | ~40 | - | [10] |
| Avian Liver | Acetoacetyl-CoA | ~2 | - | [10] |
| Brassica juncea (plant) | Acetyl-CoA | 43 | Showed substrate inhibition by AcAc-CoA | [6] |
Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and specific assay conditions. Direct comparison should be made with caution.[6]
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for HMG-CoA Synthase Activity (DTNB-based)
This protocol measures HMG-CoA synthase activity by detecting the release of Coenzyme A (CoASH), which reacts with DTNB.[5][6]
Materials:
-
Purified HMG-CoA synthase
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Acetyl-CoA stock solution
-
Acetoacetyl-CoA stock solution
-
DTNB stock solution (prepared in Assay Buffer)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature before use. Keep the enzyme on ice.
-
Set up Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture. For a final volume of 200 µL, add components in the following order:
-
Assay Buffer (to bring the final volume to 200 µL)
-
DTNB solution (final concentration of 200 µM)
-
Acetyl-CoA solution (final concentration of 200 µM)
-
(Optional) Inhibitor or vehicle control
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to ensure temperature equilibration.[5]
-
Initiate Reaction: Start the reaction by adding a predetermined amount of HMG-CoA synthase to each well. Immediately follow this by adding acetoacetyl-CoA (e.g., to a final concentration of 50 µM) to initiate the reaction.
-
Measure Absorbance: Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot. The rate is proportional to the enzyme activity. Use the Beer-Lambert law (ε for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹) to convert the rate from ΔAbs/min to µmol/min.
Visual Guides
HMG-CoA Synthase Reaction in the Mevalonate Pathway
Caption: Role of HMG-CoA Synthase in the mevalonate pathway.
Experimental Workflow for DTNB-based Assay
Caption: Workflow for a continuous spectrophotometric HMG-CoA synthase assay.
Troubleshooting Logic for Low Enzyme Activity
Caption: A troubleshooting workflow for diagnosing low HMG-CoA synthase activity.
References
- 1. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 2. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An atomic-resolution mechanism of 3-hydroxy-3-methylglutaryl–CoA synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-hydroxy-3-methylglutaryl–CoA synthase intermediate complex observed in “real-time” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Isotopic Labeling of HMG-CoA for Mass Spectrometry
Welcome to the technical support center for troubleshooting the isotopic labeling of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) for mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of isotopic labeling of HMG-CoA?
Isotopic labeling is a technique used to trace the metabolic fate of molecules within a biological system. By replacing one or more atoms in a precursor molecule with their heavier, stable isotopes (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of these isotopes into downstream metabolites like HMG-CoA. This allows for the study of metabolic pathways, reaction rates (fluxes), and the contribution of different substrates to HMG-CoA synthesis.[1][2] In mass spectrometry, the increase in mass due to the incorporated isotopes allows for the differentiation and quantification of the newly synthesized, labeled HMG-CoA from the pre-existing, unlabeled pool.[1]
Q2: I see multiple peaks in my mass spectrometry data for HMG-CoA, even in my unlabeled control sample. Why is this?
This is an expected observation due to the natural abundance of stable isotopes. Carbon, for instance, naturally exists as approximately 98.9% ¹²C and 1.1% ¹³C.[3] Therefore, even in a molecule that has not been experimentally labeled, there is a statistical probability that it will contain one or more heavy isotopes, leading to the detection of ions with masses slightly higher than the monoisotopic mass (M+1, M+2, etc.). It is crucial to correct for this natural isotopic abundance to accurately determine the extent of experimental labeling.
Q3: How do I choose the right isotopic tracer for my HMG-CoA labeling experiment?
The choice of isotopic tracer depends on the specific metabolic pathway you are investigating.[2] HMG-CoA is synthesized from three molecules of acetyl-CoA.[4] Therefore, common tracers to label the acetyl-CoA pool, and subsequently HMG-CoA, include:
-
[U-¹³C]-glucose: Labels acetyl-CoA through glycolysis and the pyruvate (B1213749) dehydrogenase complex.
-
[¹³C]-glutamine: Labels acetyl-CoA via the Krebs cycle and ATP citrate (B86180) lyase.[5]
-
[¹³C]-acetate: Directly labels the acetyl-CoA pool.
The selection of the tracer will influence the resulting labeling pattern of HMG-CoA, providing insights into the specific metabolic pathways contributing to its synthesis under your experimental conditions.
Troubleshooting Guides
Low or No Detectable Labeling of HMG-CoA
Problem: After performing the labeling experiment and analyzing the samples by mass spectrometry, you observe very low or no incorporation of the isotopic label into HMG-CoA.
| Potential Cause | Troubleshooting Steps |
| Inefficient Tracer Uptake or Metabolism | - Verify that the cells or biological system are actively metabolizing the isotopic tracer. You can check for labeling in upstream metabolites (e.g., pyruvate, citrate) to confirm tracer uptake and entry into central carbon metabolism.[6] - Optimize the concentration of the tracer and the labeling time. Short incubation times may not be sufficient for the label to incorporate into HMG-CoA. |
| Dilution of the Labeled Precursor Pool | - The labeled precursor (e.g., acetyl-CoA) pool can be diluted by contributions from unlabeled sources. Consider the composition of your cell culture medium, as it may contain unlabeled glucose, glutamine, or other potential carbon sources. |
| HMG-CoA Instability and Degradation | - HMG-CoA is susceptible to both enzymatic and chemical degradation during sample collection, extraction, and storage.[7] - Rapidly quench metabolism: For cell cultures, aspirate the medium and add a cold quenching/extraction solution. For tissues, freeze-clamping in liquid nitrogen is recommended to halt enzymatic activity instantly.[4][7] - Maintain low temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic degradation.[7] - Avoid basic pH: HMG-CoA is unstable in basic conditions.[7] |
| Inefficient Extraction of HMG-CoA | - Low recovery of HMG-CoA from the sample will result in a weak signal, making it difficult to detect low levels of labeling.[7] - An effective method for HMG-CoA extraction is protein precipitation with a cold organic solvent (e.g., 80% methanol) followed by solid-phase extraction (SPE) for sample cleanup and concentration.[4][7] |
Issues with Mass Spectrometry Analysis
Problem: You are encountering difficulties with the detection and quantification of labeled HMG-CoA by LC-MS/MS.
| Potential Cause | Troubleshooting Steps |
| Poor Chromatographic Peak Shape | - Peak tailing, broadening, or splitting can compromise the resolution and accurate integration of labeled and unlabeled HMG-CoA peaks.[7] - Secondary interactions: The phosphate (B84403) groups of HMG-CoA can interact with the silica (B1680970) support of the column, causing peak tailing. Using a column with high-purity, end-capped silica and a mobile phase with a low pH (e.g., containing formic acid) can help mitigate this.[7] - Column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[7] |
| Ion Suppression | - Co-eluting matrix components can interfere with the ionization of HMG-CoA, leading to reduced sensitivity and inaccurate quantification.[7] - Improve sample cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[7] - Optimize chromatography: Adjust the chromatographic gradient to better separate HMG-CoA from interfering compounds.[7] - Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for HMG-CoA will co-elute and experience similar ion suppression, allowing for accurate correction during quantification.[7] |
| Incorrect Mass Transitions for Labeled Isotopologues | - Ensure you have calculated the correct precursor and product ion m/z values for all expected isotopologues of HMG-CoA. The mass shift will depend on the number of heavy isotopes incorporated. |
Expected Mass Shifts for ¹³C-Labeled HMG-CoA
The following table provides the theoretical monoisotopic masses and expected m/z values for protonated HMG-CoA ([M+H]⁺) with increasing numbers of ¹³C atoms incorporated.
| Number of ¹³C Atoms | Isotopologue | Monoisotopic Mass (Da) | [M+H]⁺ m/z |
| 0 | M+0 | 911.19 | 912.19 |
| 1 | M+1 | 912.19 | 913.19 |
| 2 | M+2 | 913.19 | 914.19 |
| 3 | M+3 | 914.20 | 915.20 |
| 4 | M+4 | 915.20 | 916.20 |
| 5 | M+5 | 916.20 | 917.20 |
| 6 | M+6 | 917.21 | 918.21 |
Experimental Protocols
Protocol: ¹³C-Labeling of HMG-CoA in Cell Culture
This protocol provides a general framework for labeling HMG-CoA in cultured mammalian cells using a ¹³C-labeled tracer.
1. Cell Culture and Labeling: a. Culture cells to the desired confluency in standard growth medium. b. To initiate labeling, aspirate the standard medium and replace it with a medium containing the desired ¹³C-labeled tracer (e.g., [U-¹³C]-glucose) at a known concentration. c. Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label over time.
2. Quenching and Metabolite Extraction: a. To stop metabolic activity, quickly aspirate the labeling medium. b. Immediately place the culture dish on dry ice and add a pre-chilled (-80°C) extraction solution (e.g., 80% methanol (B129727) in water). c. Scrape the cells in the extraction solution and transfer the cell lysate to a microcentrifuge tube. d. Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[7] f. Carefully transfer the supernatant, which contains the metabolites, to a new tube.
3. Sample Preparation for LC-MS/MS: a. For sample cleanup and concentration, solid-phase extraction (SPE) is recommended.[7] i. Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[7] ii. Load the metabolite extract onto the SPE cartridge. iii. Wash the cartridge to remove salts and other polar impurities. iv. Elute the acyl-CoAs, including HMG-CoA, with an appropriate solvent (e.g., methanol). b. Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator. c. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase.[4]
4. LC-MS/MS Analysis: a. Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). b. Use a C18 reverse-phase column for the separation of HMG-CoA.[4] c. Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent or buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile).[7] d. Set up the mass spectrometer to operate in positive ion mode using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). e. Monitor the transitions for both unlabeled HMG-CoA and all expected ¹³C-labeled isotopologues. A common fragmentation for HMG-CoA is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[7]
5. Data Analysis: a. Integrate the peak areas for each isotopologue of HMG-CoA. b. Correct for the natural abundance of ¹³C in your unlabeled control samples to determine the true extent of isotopic enrichment. c. Calculate the fractional labeling or isotopic enrichment for each time point to understand the dynamics of HMG-CoA synthesis.
Visualizations
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Systems-level analysis of isotopic labeling in untargeted metabolomic data by X13CMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
overcoming matrix effects in LC-MS/MS analysis of HMG-CoA
Welcome to the technical support center for the quantification of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to overcoming matrix effects in this critical bioanalytical assay.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of HMG-CoA?
A: The "matrix" refers to all components in a sample other than the analyte of interest, HMG-CoA.[1] In biological samples, this includes salts, proteins, lipids (especially phospholipids), and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of HMG-CoA in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4][5] Ion suppression, a decrease in the analyte's signal, is the more common issue and can result in reduced sensitivity, poor accuracy, and lack of reproducibility in your quantitative results.[1][2][3]
Q2: I am observing significant ion suppression for my HMG-CoA signal. How can I confirm this is a matrix effect?
A: There are two primary methods to diagnose matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a standard HMG-CoA solution directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[3][6] A drop in the HMG-CoA signal at its expected retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[3]
-
Post-Extraction Spike: This is a quantitative assessment.[7] You compare the peak area of HMG-CoA in a clean solvent (neat solution) to the peak area of HMG-CoA spiked into a blank matrix sample that has already gone through the extraction process.[1][7] A lower peak area in the matrix sample compared to the neat solution confirms ion suppression.[1] The matrix factor (MF) can be calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[7]
-
Q3: What are the most effective strategies to overcome matrix effects in HMG-CoA analysis?
A: A multi-faceted approach is often the most successful. Key strategies include:
-
Robust Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.[1][2]
-
Chromatographic Separation: Optimizing the LC method to separate HMG-CoA from interfering compounds is crucial.[1]
-
Use of an Appropriate Internal Standard: This is essential for compensating for matrix effects that cannot be completely eliminated.[1][8]
Troubleshooting Guides
Issue 1: Low HMG-CoA Signal and High Variability
This is often a primary indicator of significant matrix effects, particularly ion suppression.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low HMG-CoA signal.
Detailed Solutions:
| Strategy | Description | Recommendation |
| Improve Sample Preparation | The choice of sample preparation technique significantly impacts the cleanliness of the final extract.[2] Phospholipids are a major cause of ion suppression in biological samples.[2][9] | High Priority: Implement a sample preparation method that specifically targets phospholipid removal, such as HybridSPE® or other specialized Solid-Phase Extraction (SPE) sorbents.[9][10][11] While Protein Precipitation (PPT) is simple, it is the least effective at removing matrix components.[12] Liquid-Liquid Extraction (LLE) and standard SPE offer better cleanup than PPT.[12] |
| Optimize Chromatography | Achieve chromatographic separation between HMG-CoA and the region where phospholipids typically elute. | Modify your gradient to be longer or shallower to increase resolution. Consider switching to a different column chemistry, such as C8 or Phenyl, which can alter the retention of phospholipids relative to your analyte.[13] |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to HMG-CoA.[8][14] It will co-elute and experience the same degree of ion suppression or enhancement, thus providing the most accurate correction.[1][5] | Essential: Synthesize or procure an HMG-CoA SIL-IS (e.g., with ¹³C or ¹⁵N labels).[15][16] Deuterium-labeled standards can sometimes have slightly different retention times, which may reduce their effectiveness in compensating for matrix effects.[8] |
Issue 2: Poor Chromatographic Peak Shape for HMG-CoA (Tailing, Broadening)
Poor peak shape can compromise integration accuracy and resolution from interfering peaks.[17]
Potential Causes and Solutions
Caption: Causes and solutions for poor HMG-CoA peak shape.
| Cause | Solution |
| Secondary Interactions | The phosphate (B84403) groups on HMG-CoA can interact with active silanol (B1196071) sites on the column's silica backbone, causing peak tailing.[17] |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase.[17] |
| Extra-Column Volume | Excessive tubing length or poorly made connections can lead to peak broadening.[17] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression or enhancement for HMG-CoA in the sample matrix.
Methodology:
-
Prepare Solutions:
-
Solution A (Neat): Spike a known concentration of HMG-CoA standard into the final reconstitution solvent.
-
Solution B (Post-Spike): Take a blank matrix sample (e.g., plasma, tissue homogenate) and perform the complete extraction procedure. Spike the same concentration of HMG-CoA standard into the final, extracted matrix just before LC-MS/MS analysis.
-
-
Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak areas for HMG-CoA.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) * 100
-
A value significantly below 100% indicates ion suppression. A value significantly above 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Phospholipid Removal SPE
Objective: To effectively remove proteins and phospholipids from a biological sample (e.g., plasma) prior to HMG-CoA analysis.
Methodology (Based on HybridSPE®-Phospholipid technology):
-
Protein Precipitation: In a microcentrifuge tube, add 300 µL of acidified acetonitrile (B52724) (e.g., with 1% formic acid) to 100 µL of plasma sample. Add the internal standard at this stage.
-
Vortex: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cleanup: Load the supernatant onto a HybridSPE®-Phospholipid plate or cartridge.
-
Elution: Apply vacuum or positive pressure to pass the sample through the sorbent. The analytes (including HMG-CoA) will be in the eluate, while phospholipids are retained by the zirconia-based sorbent.[11][18]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques on Matrix Effects
| Sample Preparation Method | Typical Matrix Effect (%) | Relative Analyte Recovery | Notes |
| Protein Precipitation (PPT) | 50 - 80% (Suppression) | Good | Simple but results in significant matrix effects due to residual phospholipids.[12] |
| Liquid-Liquid Extraction (LLE) | 80 - 95% | Variable (Poor for polar analytes) | Cleaner than PPT, but recovery can be problematic for polar compounds like HMG-CoA.[12] |
| Standard Solid-Phase Extraction (SPE) | 85 - 100% | Good | Offers good cleanup by removing many interfering compounds.[1] |
| Phospholipid Removal SPE | >95% | Excellent | Highly effective at specifically removing phospholipids, leading to minimal matrix effects.[9][13] |
Table 2: Selection of Internal Standards for Matrix Effect Compensation
| Internal Standard Type | Co-elution with Analyte | Matrix Effect Compensation | Recommendation for HMG-CoA |
| Structural Analog | May be similar | Partial to Good | A viable option if a SIL-IS is unavailable, but requires careful validation.[8] |
| Deuterium-Labeled SIL-IS | May have slight shift | Very Good | Good, but check for chromatographic shifts that could lead to differential matrix effects.[8] |
| ¹³C or ¹⁵N Labeled SIL-IS | Identical | Excellent | The gold standard. Provides the most accurate compensation for matrix effects.[5][16][19] |
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. waters.com [waters.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. benchchem.com [benchchem.com]
- 18. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Recombinant HMG-CoA Reductase Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in expressing recombinant 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Expression Yield
Q1: My recombinant HMG-CoA reductase expression is very low or undetectable. What are the common causes and how can I fix this?
Low protein yield is a frequent issue in recombinant protein production.[1][2] The problem can often be traced back to the expression vector, the gene sequence itself, or the culture conditions.
Potential Causes & Solutions:
-
Suboptimal Codon Usage: The codon usage of your HMG-CoA reductase gene may not match the codon preference of your expression host (e.g., E. coli), leading to translational stalling.[3]
-
Weak Promoter or Inefficient Translation Initiation: The promoter in your expression vector might not be strong enough, or sequences around the start codon could be inhibiting efficient ribosome binding.[2][3]
-
Solution: Sub-clone the gene into a vector with a stronger, tightly regulated promoter (e.g., T7 promoter in E. coli). Ensure that the 5' untranslated region is optimized; for mammalian systems, this includes a proper Kozak consensus sequence.[6]
-
-
Plasmid Instability or Incorrect Sequence: Errors in the plasmid sequence or plasmid instability can lead to a loss of the gene during cell division.
-
Solution: Re-sequence your plasmid to confirm the integrity of the gene and regulatory elements. If plasmid loss is suspected, ensure appropriate antibiotic selection is maintained throughout cell culture.
-
-
Harsh Induction Conditions: High concentrations of the inducer (e.g., IPTG) or high expression temperatures can create a metabolic burden on the host cells, leading to reduced growth and lower protein yield.[3]
-
Solution: Optimize induction conditions by testing a range of inducer concentrations and lowering the post-induction temperature (e.g., 18-25°C). Lower temperatures slow down protein synthesis, which can promote proper folding and reduce toxicity.[2]
-
dot graph TD { graph [rankdir="TB", splines=ortho, size="7.6,7.6", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Troubleshooting workflow for low recombinant protein yield.
Section 2: Protein Insolubility and Aggregation
Q2: My HMG-CoA reductase is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
Insolubility is a major hurdle, especially when expressing eukaryotic proteins in bacterial systems like E. coli.[2] Insoluble aggregates, known as inclusion bodies, contain misfolded protein that is inactive.
Potential Causes & Solutions:
-
High Expression Rate: Rapid protein synthesis at high temperatures (e.g., 37°C) can overwhelm the cell's folding machinery, leading to aggregation.[2]
-
Solution: Reduce the expression temperature to 18-25°C after induction. This slows down translation, giving the polypeptide chain more time to fold correctly.
-
-
Lack of Post-Translational Modifications: If the HMG-CoA reductase variant requires specific post-translational modifications that the host cannot perform, it may misfold.
-
Solution: Switch to a eukaryotic expression system such as yeast, insect, or mammalian cells, which can perform more complex protein folding and modifications.[2]
-
-
Suboptimal Buffer Conditions: The lysis buffer environment may not be conducive to protein stability.
-
Solution: Experiment with different lysis buffer compositions. Adding stabilizing agents like glycerol (B35011) (5-20%), non-detergent sulfobetaines, or small amounts of mild detergents can improve solubility.
-
-
Disulfide Bond Formation: Improper disulfide bond formation in the oxidizing environment of the E. coli cytoplasm can lead to misfolding.
-
Solution: Use engineered E. coli strains (e.g., SHuffle®, Origami™) that have a more oxidizing cytoplasm, facilitating correct disulfide bond formation.
-
Section 3: Enzyme Instability and Activity Loss
Q3: My purified HMG-CoA reductase is active initially but loses activity quickly. How can I improve its stability?
Maintaining the enzymatic activity of purified HMG-CoA reductase requires specific buffer and storage conditions.
Potential Causes & Solutions:
-
Suboptimal pH: The enzyme is sensitive to pH and may denature or lose activity outside of its optimal range.
-
Solution: Maintain a buffer pH between 7.0 and 8.0.[7] Tris-HCl or potassium phosphate (B84403) buffers are commonly used and effective.[7]
-
-
Oxidation of Sulfhydryl Groups: HMG-CoA reductase contains critical sulfhydryl groups that are prone to oxidation, leading to inactivation.
-
Solution: Always include a reducing agent in your purification and storage buffers. Dithiothreitol (DTT) at a concentration of 1-10 mM is recommended.[7]
-
-
Proteolytic Degradation: Proteases released during cell lysis can degrade the target protein.
-
Solution: Add a commercial protease inhibitor cocktail to your lysis buffer during the initial purification steps.[7] Keep the protein at 4°C throughout the purification process.
-
-
Freeze-Thaw Stress: Repeatedly freezing and thawing the enzyme can cause aggregation and loss of activity.[7]
-
Solution: Aliquot the purified enzyme into single-use volumes before freezing. Include a cryoprotectant such as 20-50% glycerol in the final storage buffer to protect against freeze-thaw damage.[7]
-
dot graph G { graph [layout=neato, model=shortpath, start=9, size="7.6,7.6", bgcolor="#FFFFFF"]; node [shape=circle, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [color="#5F6368", len=2.5];
}
Caption: Factors leading to HMG-CoA reductase inactivation.
Quantitative Data on Yield Improvement
Optimizing a single component of an expression system can lead to substantial improvements in the final product yield. The following table summarizes data from a study that enhanced the production of amorphadiene (B190566) in E. coli by expressing variant HMG-CoA reductases and optimizing cofactor availability.[8]
| Optimization Strategy | Enzyme/Modification | Amorphadiene Titer (mg/L) | Improvement over Native Pathway |
| Baseline | Native S. cerevisiae HMG-CoA Reductase | ~338 | 0% |
| Enzyme Variant | D. acidovorans HMG-CoA Reductase (NADH-dependent) | 520 | +54% |
| Cofactor Engineering | D. acidovorans HMGCR + Formate Dehydrogenase (for NADH regeneration) | 700 | +120% |
Data adapted from a study on engineered mevalonate (B85504) pathways.[8]
Experimental Protocols
Protocol 1: Spectrophotometric HMG-CoA Reductase Activity Assay
This assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.[9][10]
Materials:
-
Purified HMG-CoA Reductase
-
Assay Buffer: 100 mM potassium phosphate (pH 7.4), 5 mM DTT, 0.1 mM EDTA.[11]
-
NADPH solution (e.g., 20 mM stock)
-
HMG-CoA solution (e.g., 10 mM stock)
-
96-well UV-transparent plate
-
Spectrophotometer (plate reader) capable of kinetic reads at 340 nm, pre-heated to 37°C.[12]
Procedure:
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture. For a final volume of 200 µL:
-
180 µL Assay Buffer
-
4 µL NADPH stock (final concentration ~0.4 mM)
-
Add your enzyme or inhibitor samples at this stage.
-
-
Equilibrate: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add 10 µL of HMG-CoA stock solution (final concentration ~0.5 mM) to each well to start the reaction.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate Activity: Determine the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve. The rate of NADPH consumption is directly proportional to the HMG-CoA reductase activity.[10]
Protocol 2: Small-Scale Trial for Optimizing Expression Temperature
This protocol helps determine the optimal temperature for soluble protein expression.
Materials:
-
Expression host (E. coli BL21(DE3) or similar) transformed with your HMG-CoA reductase plasmid.
-
LB medium with appropriate antibiotic.
-
Inducer (e.g., 1 M IPTG stock).
-
Incubator shakers set to 37°C, 25°C, and 18°C.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors).
Procedure:
-
Inoculation: Inoculate 50 mL of LB medium (with antibiotic) with a single colony of your transformed cells. Grow overnight at 37°C with shaking.
-
Main Cultures: Inoculate three 100 mL cultures of LB medium to an initial OD600 of ~0.05 using the overnight culture. Grow at 37°C with shaking.
-
Induction: When the cultures reach an OD600 of 0.6-0.8, take a 1 mL "uninduced" sample from one flask. Induce all three cultures with a final IPTG concentration of 0.1-0.5 mM.
-
Temperature Shift: Immediately move the induced cultures to the three different temperature-controlled shakers: 37°C, 25°C, and 18°C.
-
Harvest:
-
For the 37°C culture, harvest after 3-4 hours.
-
For the 25°C culture, harvest after 6-8 hours.
-
For the 18°C culture, harvest overnight (16-18 hours).
-
To harvest, centrifuge 1 mL of each culture, discard the supernatant, and freeze the cell pellets.
-
-
Analysis: Lyse the cell pellets from each temperature point. Separate the soluble and insoluble fractions by centrifugation. Analyze all fractions (total cell lysate, soluble, and insoluble) by SDS-PAGE to visualize the amount of soluble HMG-CoA reductase at each temperature.
Signaling and Metabolic Pathways
dot graph MevalonatePathway { graph [rankdir="LR", splines=ortho, size="7.6,7.6", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: The initial steps of the mevalonate pathway.
References
- 1. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 4. web.azenta.com [web.azenta.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of a heterologous mevalonate pathway through the use of variant HMG-CoA reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Optimization, validation and application of an assay for the activity of HMG-CoA reductase in vitro by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Solubilizing Membrane-Bound HMG-CoA Redductase
Welcome to the technical support center for strategies to solubilize membrane-bound 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to overcome common challenges in rendering this integral membrane protein soluble for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is my HMG-CoA reductase activity low or absent after solubilization?
A1: Loss of activity is a common issue stemming from several factors. The detergent used may be too harsh, leading to denaturation.[1][2] Specific lipids essential for activity might be stripped away during solubilization.[3] Also, ensure that essential cofactors and stabilizing agents, such as DTT or other reducing agents, are present throughout the procedure, as free thiol groups are often crucial for full activity.[4]
Q2: My purified HMG-CoA reductase is aggregating. What can I do to prevent this?
A2: Aggregation occurs when the hydrophobic transmembrane domains are exposed to the aqueous buffer.[1] This can happen if the detergent concentration falls below its critical micelle concentration (CMC) or if the chosen detergent is not effective at shielding the hydrophobic surfaces. Consider screening for a detergent that provides better stability, such as zwitterionic detergents or novel options like Lauryl Maltose Neopentyl Glycol (LMNG).[5][6] Alternatively, detergent-free systems like amphipols or nanodiscs can offer a more native-like environment.[7][8]
Q3: How do I choose the right detergent for my experiment?
A3: Detergent selection is critical and often requires empirical screening.[3][9] Key parameters to consider are the detergent's charge (non-ionic, zwitterionic, ionic), CMC, and micelle size. Non-ionic detergents like Dodecyl Maltoside (DDM) are often a good starting point due to their mild nature.[3] A screening kit with a variety of detergents can be an efficient way to identify the optimal choice for both solubilization efficiency and preservation of enzyme activity.[9]
Q4: What are the main alternatives to traditional detergents?
A4: Detergent-free systems are gaining popularity as they can better preserve the native structure and function of membrane proteins.[8][10] Key alternatives include:
-
Amphipols: Amphipathic polymers that wrap around the transmembrane domain of the protein, keeping it soluble in aqueous solutions.[8]
-
Nanodiscs (e.g., SMALPs): These systems use polymers like styrene-maleic acid (SMA) to directly extract a small patch of the native cell membrane containing the protein of interest, creating a "nanodisc".[7][8][10]
-
Peptidiscs: This method uses a specially designed peptide to encircle the membrane protein, stabilizing it in a detergent-free environment.[11]
Q5: How can I confirm that my HMG-CoA reductase is properly solubilized?
A5: True solubilization means the protein is part of a protein-detergent or protein-polymer complex, not just in small membrane fragments. The standard method for confirmation is high-speed ultracentrifugation (e.g., >100,000 x g for 1 hour). A successfully solubilized protein will remain in the supernatant, while unsolubilized membranes and aggregates will be found in the pellet.
Troubleshooting Guide
Issue 1: Low Solubilization Yield
| Possible Cause | Suggested Solution |
| Ineffective Detergent | Screen a panel of detergents with different properties (non-ionic, zwitterionic, etc.). DDM is a common starting point, but others like Triton X-100, CHAPS, or novel detergents might work better for your specific system.[3] |
| Incorrect Detergent Concentration | Ensure the detergent concentration is well above its Critical Micelle Concentration (CMC). A good starting point is a 10:1 detergent-to-protein mass ratio. Optimize this ratio. |
| Insufficient Incubation Time/Temperature | Allow adequate time for solubilization to occur (e.g., 1-4 hours, or even overnight).[2] While often performed at 4°C, some protocols show success with brief incubations at higher temperatures (e.g., 37°C).[12][13] |
| Inappropriate Buffer Conditions | Optimize pH, ionic strength, and additives. High salt concentrations (e.g., 150-500 mM NaCl) can sometimes improve solubilization by reducing non-specific interactions. The inclusion of glycerol (B35011) (e.g., 10-50%) can enhance stability.[12][13] |
Issue 2: Loss of Enzymatic Activity
| Possible Cause | Suggested Solution |
| Protein Denaturation | Use a milder detergent (e.g., non-ionic like DDM or digitonin). Avoid harsh ionic detergents like SDS unless denaturation is intended.[3] |
| Loss of Essential Lipids | Add specific lipids or a total lipid extract from the source membrane back into the solubilization and purification buffers. Cholesterol or its analogs may be particularly important for HMG-CoA reductase.[3][14] |
| Oxidation of Cysteine Residues | Maintain a reducing environment by including 1-10 mM DTT or β-mercaptoethanol in all buffers.[4] |
| Instability During Purification | Perform all steps at 4°C. Include protease inhibitors in the lysis buffer. Expedite the purification process to minimize the time the protein spends in a detergent environment. |
Comparative Data on Solubilization Strategies
The choice of solubilizing agent is critical. Below is a summary of agents used in various studies. Note that direct comparison is difficult as conditions vary, but it provides a useful starting point.
| Agent Type | Specific Agent | Typical Concentration | Key Characteristics & Findings |
| Detergent | Brij W-1 | Not specified | Successfully used to solubilize and purify HMG-CoA reductase from radish seedlings; required at all stages to maintain activity.[4] |
| Detergent | Dodecyl Maltoside (DDM) | > CMC (0.17 mM) | A mild, non-ionic detergent often recommended for initial solubilization trials of membrane proteins.[3] |
| Detergent | CHAPS / Digitonin | > CMC (8 mM / ~0.5 mM) | Reported to be effective for solubilizing membrane proteins from Pichia pastoris.[3] |
| Detergent-Free | Amphipols (e.g., A8-35) | Used post-solubilization | Traps and stabilizes proteins previously solubilized by detergents, allowing for detergent removal.[8] |
| Detergent-Free | SMALPs | 0.5 - 2.5% (w/v) | Directly extracts the protein within its native lipid environment, preserving protein-lipid interactions.[7][8] |
| Mechanical/Physical | Freeze-Thaw & Glycerol | 50% Glycerol | An older, detergent-free method shown to yield highly active HMG-CoA reductase from rat liver microsomes.[12][13] |
Experimental Protocols & Visualizations
The Mevalonate (B85504) Pathway: Context for HMG-CoA Reductase
HMG-CoA Reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol and isoprenoid biosynthesis. Understanding its central role highlights the importance of maintaining its catalytic function during in-vitro studies.
Caption: The initial steps of the mevalonate pathway, highlighting the role of HMG-CoA Reductase.
Protocol 1: General Detergent-Based Solubilization Workflow
This protocol outlines a general approach for screening detergents to solubilize HMG-CoA reductase.
-
Membrane Preparation: Isolate membranes (e.g., microsomal fraction) from your expression system using standard differential centrifugation protocols. Resuspend the final membrane pellet in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Detergent Screening: Aliquot the membrane suspension. To each aliquot, add a different detergent from a concentrated stock solution to a final concentration of 1-2% (w/v).[3]
-
Solubilization: Incubate the mixtures for 1-4 hours at 4°C with gentle, end-over-end rotation.[2]
-
Clarification: Centrifuge the samples at high speed (>100,000 x g) for 60 minutes at 4°C to pellet unsolubilized material.
-
Analysis: Carefully collect the supernatant, which contains the solubilized proteins. Analyze the yield and integrity of HMG-CoA reductase via SDS-PAGE and Western Blot. Assess enzymatic activity using a spectrophotometric assay that measures the rate of NADPH oxidation at 340 nm.[14][15]
Caption: A typical experimental workflow for detergent-based solubilization and analysis.
Logical Diagram: Choosing a Solubilization Strategy
The decision-making process for selecting a solubilization method involves balancing protein yield, activity, and the requirements of downstream applications.
Caption: A decision-making tree for selecting a suitable solubilization strategy.
References
- 1. betalifesci.com [betalifesci.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 4. Detergent-solubilization, purification, and characterization of membrane-bound this compound reductase from radish seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 7. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detergent-free systems for structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel systematic detergent screening method for membrane proteins solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors influencing the detergent-free membrane protein isolation using synthetic nanodisc-forming polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Peptidisc, a simple method for stabilizing membrane proteins in detergent-free solution | eLife [elifesciences.org]
- 12. Improved methods for the solubilization and assay of hepatic 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the Validation of HMG-CoA Measurements in Cell Lysates
For researchers, scientists, and drug development professionals, the accurate measurement of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is critical for understanding cholesterol metabolism and for the development of novel therapeutics targeting this pathway. As HMG-CoA is a key intermediate in the mevalonate (B85504) pathway for cholesterol synthesis, its quantification in cell lysates provides valuable insights into the activity of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in this pathway and the target of statin drugs.
This guide provides a comprehensive comparison of the most common methods for measuring HMG-CoA reductase activity as an indicator of HMG-CoA levels in cell lysates: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Spectrophotometric Assays, and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance characteristics, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of HMG-CoA Measurement Methods
The choice of assay for determining HMG-CoA levels or HMG-CoA reductase activity depends on several factors, including the required sensitivity, specificity, throughput, and available equipment. The following table summarizes the key performance indicators for the three main analytical methods.
| Feature | LC-MS/MS | Spectrophotometric Assay (Colorimetric/Fluorometric) | ELISA |
| Principle | Direct or indirect quantification of HMG-CoA or its product, mevalonic acid (as mevalonolactone), based on mass-to-charge ratio.[1][2] | Measures the change in absorbance or fluorescence resulting from the oxidation of NADPH during the HMG-CoA reductase enzymatic reaction.[1][3] | Quantifies the amount of HMG-CoA reductase protein using specific antibodies.[4][5] |
| Sensitivity | Very high; detection limits in the amol to fmol range.[6] | Moderate; limit of detection is typically below 0.05 mU for colorimetric assays.[3] Fluorometric assays offer higher sensitivity.[1] | High; can detect protein levels in the pg/mL to ng/mL range.[4] |
| Specificity | High; can distinguish between HMG-CoA and other cellular components with high accuracy.[6] | Prone to interference from other cellular components that absorb at the same wavelength or other NADPH-utilizing enzymes.[7] | High for the target protein (HMGCR), but does not measure enzymatic activity.[4] |
| Throughput | Lower; sample preparation can be extensive, and run times are longer.[8] | High; suitable for 96-well plate format and automated screening.[1] | High; well-suited for high-throughput screening in a 96-well plate format.[4] |
| Data Obtained | Absolute quantification of HMG-CoA or mevalonic acid, providing a direct measure of enzyme activity product.[2] | Enzymatic activity (rate of reaction).[7] | Total protein level of HMG-CoA reductase.[4] |
| Precision | High; intra- and inter-assay coefficients of variation are typically low.[2] | Good; dependent on accurate pipetting and temperature control. | Good; intra- and inter-assay CVs are generally low.[4] |
| Cost | High initial instrument cost and requires specialized personnel. | Low to moderate; requires a standard spectrophotometer or fluorometer. | Moderate; kits are commercially available at a reasonable cost. |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the experimental process, the following diagrams illustrate the mevalonate pathway and a general workflow for the validation of HMG-CoA measurements.
Mevalonate Pathway highlighting HMG-CoA's central role.
A generalized workflow for validating HMG-CoA measurements.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the three main types of assays for measuring HMG-CoA reductase activity in cell lysates.
LC-MS/MS Method for Mevalonolactone (B1676541) Quantification
This method offers high sensitivity and specificity for the product of the HMG-CoA reductase reaction.[2]
a. Cell Lysate Preparation:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Wash cells with ice-cold PBS and scrape them into a suitable buffer.
-
Homogenize the cell suspension and centrifuge to pellet cellular debris.
-
Collect the supernatant (cell lysate) for analysis. Determine the protein concentration using a standard method like the Bradford assay.
b. Enzymatic Reaction and Sample Preparation:
-
In a microcentrifuge tube, combine the cell lysate with a reaction buffer containing HMG-CoA and NADPH.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a strong acid (e.g., HCl). This also facilitates the conversion of mevalonic acid to mevalonolactone.
-
Add a stable isotope-labeled internal standard (e.g., mevalonolactone-d7).
-
Extract mevalonolactone using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the sample in a mobile phase-compatible solvent.
c. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate mevalonolactone from other components using a suitable chromatography column.
-
Detect and quantify mevalonolactone and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Spectrophotometric HMG-CoA Reductase Activity Assay
This widely used method is available in kit format from several manufacturers and measures the decrease in NADPH concentration.[7]
a. Cell Lysate Preparation:
-
Follow the same procedure as for the LC-MS/MS method to obtain the cell lysate and determine its protein concentration.
b. Reaction Setup:
-
In a 96-well UV-transparent plate, add the assay buffer, NADPH solution, and the cell lysate.
-
Include appropriate controls such as a blank (no lysate) and a positive control with a known amount of purified HMG-CoA reductase.
-
Initiate the reaction by adding the HMG-CoA substrate.
c. Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm in a kinetic mode for 10-20 minutes.
d. Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the absorbance versus time curve.
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate to the amount of NADPH consumed per minute.
-
Normalize the activity to the protein concentration of the cell lysate.
HMG-CoA Reductase ELISA
This immunoassay quantifies the total amount of HMG-CoA reductase protein in the cell lysate.[4][5]
a. Cell Lysate Preparation:
-
Prepare cell lysates as described for the other methods. Ensure the lysis buffer is compatible with the ELISA kit.
b. ELISA Procedure (based on a typical sandwich ELISA protocol):
-
Add standards and cell lysate samples to the wells of a microplate pre-coated with an anti-HMG-CoA reductase antibody.
-
Incubate to allow the enzyme to bind to the immobilized antibody.
-
Wash the wells to remove unbound components.
-
Add a detection antibody that also binds to HMG-CoA reductase.
-
Incubate and wash away the unbound detection antibody.
-
Add a substrate that reacts with the enzyme-linked detection antibody to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
c. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of HMG-CoA reductase in the cell lysate samples by interpolating their absorbance values on the standard curve.
By carefully considering the performance characteristics and detailed protocols of each method, researchers can confidently select the most suitable assay for their specific experimental needs in the investigation of HMG-CoA metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Human HMG-CoAR(3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase) ELISA Kit - Elabscience® [elabscience.com]
- 6. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Cell-based screen of HMG-CoA reductase inhibitors and expression regulators using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: HMG-CoA Quantification by Mass Spectrometry vs. HPLC
For researchers in metabolic studies and drug development, the accurate quantification of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is of paramount importance. As a key intermediate in the mevalonate (B85504) pathway, HMG-CoA is the substrate for HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis and a primary target for statin drugs.[1][2] The two predominant analytical techniques for quantifying HMG-CoA, often indirectly by measuring the activity of HMG-CoA reductase, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3] This guide provides a comprehensive comparison of these methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific needs.
Quantitative Performance: A Clear Distinction
The choice between LC-MS/MS and HPLC often hinges on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes the quantitative performance of both methods based on published data.
| Performance Metric | Mass Spectrometry (LC-MS/MS) | HPLC | Key Advantages of Mass Spectrometry |
| Sensitivity (LOD) | As low as 240 amol for mevalonolactone[4] | 2.67 pmol for HMG-CoA[3][5] | Significantly higher sensitivity, enabling the detection of low-abundance analytes. |
| Precision (Intra-assay %CV) | <1.3% to 4.1%[1][6] | Generally higher than MS | Offers higher precision (lower coefficient of variation).[1] |
| Precision (Inter-assay %CV) | <2.9% to 9.4%[1][6] | Generally higher than MS | Demonstrates better reproducibility between different assay runs.[1] |
| Accuracy (Recovery) | 94.6% to >90%[1][4] | Not always reported | Both methods can demonstrate high accuracy, with LC-MS/MS showing excellent recovery.[1] |
| Specificity | High, based on mass fragmentation[1] | Lower, relies on chromatographic separation[1] | Superior specificity, reducing the risk of interference from other molecules.[1] |
Experimental Workflows
The methodologies for HMG-CoA quantification by mass spectrometry and HPLC involve distinct steps, from sample preparation to data analysis.
Detailed Experimental Protocols
Mass Spectrometry (LC-MS/MS) Based Method
This protocol describes the indirect quantification of HMG-CoA by measuring the product of the HMG-CoA reductase reaction, mevalonic acid, which is converted to mevalonolactone (B1676541) for analysis.[4][6]
-
Sample Preparation:
-
Enzymatic Reaction (for activity assays):
-
Incubate the sample with HMG-CoA and NADPH in a reaction buffer at 37°C.[1]
-
-
Extraction and Derivatization:
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a method for monitoring HMG-CoA reductase activity by separating and quantifying the substrates and products.[3][5]
-
Sample Preparation:
-
HPLC Analysis:
-
System: An HPLC system equipped with a UV/VIS detector.[3]
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol) is common.
-
Detection: The analytes (HMG-CoA, NADPH, CoA, mevalonate, NADP+) are monitored at a specific wavelength, often 254 nm.
-
Run Time: A single run can be completed in approximately 20 minutes.[3][5]
-
Method Comparison: A Logical Framework
The decision to use mass spectrometry or HPLC for HMG-CoA quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available resources.
Conclusion: Choosing the Right Tool for the Job
Both mass spectrometry and HPLC are powerful techniques for the quantification of HMG-CoA. While traditional HPLC methods offer a robust and accessible approach, they are often limited by lower sensitivity and specificity compared to mass spectrometry.[3]
LC-MS/MS has emerged as the superior method in many respects, offering significantly higher sensitivity, precision, and specificity.[1] The ability to detect and quantify minute amounts of analytes with high confidence makes it the method of choice for modern research applications, especially in complex biological matrices.[1][9][10] Although the initial capital investment for an LC-MS/MS system is substantial, the long-term benefits of superior data quality, higher throughput, and enhanced analytical performance often justify the cost for laboratories with demanding research needs.[1] For laboratories without access to mass spectrometry, HPLC remains a viable, albeit more laborious, alternative.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of this compound reductase inhibitors using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 10. rsc.org [rsc.org]
A Researcher's Guide to Cross-Validation of HMG-CoA Reductase Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of cholesterol biosynthesis and the discovery of novel inhibitors, selecting the appropriate HMG-CoA reductase (HMGCR) activity assay is a critical decision. This guide provides a comprehensive cross-validation of three commonly employed assay methodologies: spectrophotometric, fluorometric, and radioisotopic assays. We present a comparative analysis of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable assay for your research needs.
Comparative Performance of HMG-CoA Reductase Activity Assays
The choice of an HMG-CoA reductase activity assay depends on various factors, including the specific research question, required sensitivity, throughput needs, and available laboratory equipment. Below is a summary of the key performance parameters for spectrophotometric, fluorometric, and radioisotopic assays to facilitate an informed decision.
| Parameter | Spectrophotometric Assay | Fluorometric Assay | Radioisotopic Assay | LC-MS/MS Assay |
| Principle | Measures the decrease in absorbance at 340 nm due to NADPH oxidation.[1][2] | Measures the decrease in fluorescence of a probe coupled to NADPH oxidation. | Measures the incorporation of a radiolabel from [¹⁴C]HMG-CoA into mevalonate (B85504).[3] | Directly measures the formation of mevalonate or mevalonolactone.[4][5] |
| Sensitivity | Lower | Higher | High | Very High[4] |
| Throughput | Moderate to High | High | Low to Moderate | Moderate |
| Cost | Low | Moderate | High (due to radioisotopes and waste disposal) | High (instrumentation) |
| Interference | Compounds that absorb at 340 nm.[3] | Fluorescent compounds. | Quenching agents. | Ion suppression. |
| Z'-Factor | Typically 0.5 - 0.7 | > 0.7[3] | Not widely reported | Not typically used |
| Km for HMG-CoA | ~4 µM | Not widely reported | ~1-5 µM | Not widely reported |
| Vmax | Varies with enzyme preparation and conditions | Varies with enzyme preparation and conditions | Varies with enzyme preparation and conditions | Varies with enzyme preparation and conditions |
| IC₅₀ Values | See Table 2 | See Table 2 | See Table 2 | See Table 2 |
Table 1: Comparison of Key Performance Characteristics of Different HMG-CoA Reductase Activity Assays.
Inhibitor Potency (IC₅₀) Comparison
The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for evaluating the potency of HMG-CoA reductase inhibitors, such as statins. The following table summarizes representative IC₅₀ values for common statins obtained using different assay methodologies. It is important to note that direct comparison of absolute IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Spectrophotometric Assay IC₅₀ (nM) | Fluorometric Assay IC₅₀ (nM) | Radioisotopic Assay IC₅₀ (nM) | LC-MS/MS Assay IC₅₀ (nM) |
| Atorvastatin | 8.2 ± 0.9 | 7.9 ± 0.6[3] | ~10 | 10.5[6] |
| Simvastatin | 11.2 ± 1.5 | 10.8 ± 1.1[3] | ~5-10 | 5.8[6] |
| Rosuvastatin | 5.4 ± 0.7 | 5.1 ± 0.4[3] | ~5 | 3.9[6] |
| Pravastatin | 26.0 ± 3.0 | 25.5 ± 2.1[3] | 34.3[7] | 20.1[6] |
| Fluvastatin | 15[7] | Not widely reported | 48.5[7] | 4.9 (3R,5S-fluvastatin)[6] |
| Pitavastatin | Not widely reported | Not widely reported | Not widely reported | 3.2[6] |
Table 2: Comparative IC₅₀ Values of Statins Across Different HMG-CoA Reductase Assay Methods.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. Below are the methodologies for the three primary HMG-CoA reductase activity assays.
Spectrophotometric HMG-CoA Reductase Activity Assay Protocol
This method relies on monitoring the decrease in absorbance at 340 nm, which is characteristic of NADPH oxidation during the conversion of HMG-CoA to mevalonate.[1][2]
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing KCl, EDTA, and DTT)
-
96-well UV-transparent microplate
-
Microplate reader with kinetic measurement capabilities at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Keep all solutions on ice.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor (or vehicle control)
-
NADPH solution
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add HMG-CoA substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.[6]
-
Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.
Fluorometric HMG-CoA Reductase Activity Assay Protocol
This high-throughput screening-compatible assay utilizes a fluorescent probe that is consumed in a coupled reaction linked to NADPH oxidation, resulting in a decrease in fluorescence.[3]
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Fluorescent probe solution
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, NADPH, and the fluorescent probe in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor (or vehicle control)
-
HMG-CoA reductase enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add a mixture of HMG-CoA, NADPH, and the fluorescent probe to each well.
-
Kinetic Measurement: Immediately measure the decrease in fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for 15-30 minutes.
-
Data Analysis: Determine the rate of fluorescence decrease. Calculate the percent inhibition and IC₅₀ values as described for the spectrophotometric assay.
Radioisotopic HMG-CoA Reductase Activity Assay Protocol
This classic and highly sensitive method directly measures the enzymatic conversion of radiolabeled [¹⁴C]HMG-CoA to [¹⁴C]mevalonate.[3]
Materials:
-
Purified HMG-CoA reductase enzyme
-
[¹⁴C]HMG-CoA (radiolabeled substrate)
-
NADPH
-
Assay Buffer
-
Stopping solution (e.g., HCl)
-
Scintillation cocktail
-
Scintillation counter
-
Ion-exchange columns
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH, test inhibitor (or vehicle), and HMG-CoA reductase.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Add [¹⁴C]HMG-CoA to start the reaction and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 6M HCl). The acidic condition also facilitates the lactonization of the product to [¹⁴C]mevalonolactone.
-
Separation: Separate the radiolabeled product ([¹⁴C]mevalonolactone) from the unreacted substrate ([¹⁴C]HMG-CoA) using a suitable method, such as ion-exchange chromatography.[3]
-
Quantification: Add the eluted product to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the percent inhibition and IC₅₀ values.
Visualizing the Methodologies
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
References
- 1. Determination of simvastatin-derived HMG-CoA reductase inhibitors in biomatrices using an automated enzyme inhibition assay with radioactivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of HMG-CoA Metabolism in Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) metabolism across different cell types is fundamental. This guide provides a comparative analysis of HMG-CoA metabolism, focusing on a representative liver cell line (HepG2), a lung cancer cell line (A549), and a neuronal cell line (SH-SY5Y). We will delve into the quantitative differences in key metabolic parameters, outline detailed experimental protocols for their measurement, and visualize the underlying regulatory pathways.
HMG-CoA is a critical intermediate at the crossroads of several metabolic pathways, primarily the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol and various non-sterol isoprenoids. The regulation and flux through this pathway can vary significantly between different cell types, reflecting their unique physiological roles and pathological states. For instance, hepatocytes are central to systemic cholesterol homeostasis, while cancer cells often exhibit upregulated cholesterol synthesis to support rapid proliferation. Neurons, on the other hand, have distinct requirements for isoprenoids and cholesterol for their specialized functions.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative parameters of HMG-CoA metabolism in HepG2, A549, and SH-SY5Y cell lines. It is important to note that absolute values can vary between laboratories and experimental conditions. The data presented here is a synthesis of available literature to provide a comparative overview.
| Parameter | HepG2 (Hepatocyte-like) | A549 (Lung Carcinoma) | SH-SY5Y (Neuroblastoma) | Reference |
| Basal HMG-CoA Reductase (HMGCR) Activity | High | Higher than normal fibroblasts | Moderate | [1] |
| De Novo Cholesterol Synthesis Rate | High | Elevated | Lower than astrocytes | [2] |
| SREBP-2 Expression (mRNA) | Regulated by sterol levels | Often constitutively high | Regulated by sterol levels | [3][4] |
| HMG-CoA Reductase (HMGCR) Protein Expression | Regulated by sterol levels | Often elevated | Regulated by sterol levels | [5][6] |
Experimental Protocols
Accurate and reproducible measurement of HMG-CoA metabolism is crucial for comparative studies. Below are detailed methodologies for key experiments.
HMG-CoA Reductase (HMGCR) Activity Assay
This protocol measures the enzymatic activity of HMGCR by monitoring the oxidation of its cofactor, NADPH.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
Assay buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT
-
HMG-CoA solution
-
NADPH solution
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
In a microplate well or cuvette, add a specific amount of cell lysate (e.g., 50-100 µg of protein).
-
Add the assay buffer to a final volume of, for example, 190 µL.
-
Initiate the reaction by adding HMG-CoA and NADPH to final concentrations of, for example, 0.1 mM and 0.2 mM, respectively.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADPH oxidation is proportional to HMGCR activity.
-
Calculate the specific activity as pmol of NADPH consumed per minute per mg of protein.
-
De Novo Cholesterol Synthesis Assay (¹⁴C-Acetate Incorporation)
This method quantifies the rate of new cholesterol synthesis by measuring the incorporation of radiolabeled acetate (B1210297).
Materials:
-
Cell culture medium
-
[¹⁴C]-Acetic acid, sodium salt
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Labeling:
-
Incubate cultured cells with a known concentration of [¹⁴C]-acetate in the culture medium for a defined period (e.g., 2-4 hours).[7]
-
-
Lipid Extraction:
-
Wash the cells with PBS and harvest them.
-
Extract total lipids from the cell pellet using an appropriate solvent system (e.g., Folch method).[8]
-
-
Separation and Quantification:
-
Separate the lipid extract using TLC to isolate the cholesterol fraction.
-
Scrape the cholesterol spot from the TLC plate and measure the incorporated radioactivity using a scintillation counter.
-
-
Calculation:
-
Calculate the rate of cholesterol synthesis as nmol of acetate incorporated into cholesterol per mg of cell protein per hour.
-
Western Blot Analysis of HMG-CoA Reductase
This protocol is for the semi-quantitative or quantitative analysis of HMGCR protein expression levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HMG-CoA Reductase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against HMGCR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations: Pathways and Workflows
To better understand the complex processes involved in HMG-CoA metabolism, the following diagrams have been generated.
Caption: HMG-CoA Metabolism and SREBP-2 Regulation.
References
- 1. Importance of mevalonate-derived products in the control of HMG-CoA reductase activity and growth of human lung adenocarcinoma cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol Biosynthesis and Uptake in Developing Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen stimulates SREBP2 expression in hepatic cell lines via an estrogen response element in the SREBP2 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 5. Role of de novo cholesterol synthesis enzymes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Composition of, and [14C]acetate incorporation into, lipids of rat Sertoli cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.stowers.org [research.stowers.org]
- 10. origene.com [origene.com]
- 11. bio-rad.com [bio-rad.com]
A Comparative Guide to the Inhibitory Effects of Statins on HMG-CoA Reductase
For researchers and professionals in drug development, understanding the comparative potency of different statins is crucial for advancing lipid-lowering therapies. Statins exert their effect by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] This guide provides an objective comparison of the inhibitory effects of various statins, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks.
Quantitative Comparison of Statin Potency
The inhibitory potency of statins is commonly measured by their half-maximal inhibitory concentration (IC50) against HMG-CoA reductase. A lower IC50 value signifies a higher potency. The following table summarizes the IC50 values for several statins and their metabolites from a comparative study, ensuring data consistency.[1]
| Statin/Metabolite | IC50 (nM) |
| Pitavastatin | 3.2 |
| Rosuvastatin | 3.9 |
| 3R,5S-fluvastatin | 4.9 |
| Simvastatin acid | 5.8 |
| Atorvastatin | 10.5 |
| 2-hydroxyatorvastatin | 12.1 |
| Pravastatin | 20.1 |
| 4-hydroxyatorvastatin | 63.5 |
| 3S,5R-fluvastatin | >1000 |
Data sourced from a Master's thesis from the University of Helsinki, which utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.[1]
Experimental Protocols
The determination of IC50 values for statin inhibition of HMG-CoA reductase is typically performed using an in vitro enzyme inhibition assay. The following protocol is a generalized methodology based on commercially available kits and published research.[2][3]
Principle
The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which results in a decrease in absorbance at 340 nm.[2][4]
Materials and Reagents
-
Recombinant human HMG-CoA Reductase (catalytic domain)
-
HMG-CoA substrate solution
-
NADPH cofactor solution
-
Assay Buffer (e.g., 100 mM Potassium Phosphate pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)
-
Statin solutions of varying concentrations
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure
-
Reagent Preparation : Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Prepare serial dilutions of the statin to be tested.
-
Reaction Setup : In a 96-well plate, add the assay buffer, NADPH solution, and the statin solution at various concentrations to the designated wells.
-
Substrate Addition : Add the HMG-CoA substrate solution to all wells.
-
Enzyme Initiation : Initiate the reaction by adding the HMG-CoA reductase enzyme solution to all wells except for the blank control.
-
Kinetic Measurement : Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for 10-20 minutes.
-
Data Analysis :
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each statin concentration by comparing the reaction rates in the presence and absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the statin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
HMG-CoA vs. Acetyl-CoA: A Comparative Guide to their Roles as Metabolic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the intricate web of cellular metabolism, both 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) and acetyl-coenzyme A (acetyl-CoA) are pivotal intermediates. While inextricably linked, their roles as metabolic precursors are distinct and critical for a range of biosynthetic pathways essential for cellular function and homeostasis. This guide provides an objective comparison of their functions, supported by experimental data and detailed methodologies, to aid researchers in understanding their unique contributions to cellular metabolism.
At a Glance: Key Differences in Precursor Roles
While acetyl-CoA serves as the fundamental two-carbon building block for a multitude of metabolic pathways, HMG-CoA is a more committed intermediate, primarily directing carbon flux towards the synthesis of isoprenoids and ketone bodies. The metabolic fates of these molecules are largely determined by their subcellular localization and the enzymatic machinery present in different tissues.
| Parameter | Acetyl-CoA | HMG-CoA |
| Primary Role | Central metabolic hub; precursor for numerous pathways | Committed intermediate for isoprenoid and ketone body synthesis |
| Key Metabolic Fates | TCA cycle, fatty acid synthesis, cholesterol synthesis, ketogenesis, acetylcholine (B1216132) synthesis, acetylation reactions[1] | Cholesterol synthesis (cytosolic), ketone body synthesis (mitochondrial)[2] |
| Subcellular Pools | Cytosolic and Mitochondrial | Cytosolic and Mitochondrial[3] |
| Entry into Pathways | Condensation with other molecules (e.g., oxaloacetate, another acetyl-CoA) | Reduction by HMG-CoA reductase or cleavage by HMG-CoA lyase |
| Regulation | Allosteric regulation and substrate availability | Transcriptional and post-translational regulation of consuming enzymes (e.g., HMG-CoA reductase)[4] |
Metabolic Fates: A Quantitative Perspective
Direct quantitative comparisons of the metabolic efficiency of acetyl-CoA versus HMG-CoA as precursors are not commonly performed, as HMG-CoA is a downstream product of acetyl-CoA condensation. However, metabolic flux analysis using isotopic tracers can elucidate the rate of incorporation of acetyl-CoA into various products, including those derived from HMG-CoA.
For instance, studies utilizing ¹³C-labeled glucose or acetate (B1210297) can track the incorporation of the label into acetyl-CoA and subsequently into cholesterol and ketone bodies. The distribution of isotopologues in these end products provides a quantitative measure of the flux through these pathways.
-
Cholesterol Synthesis: In cholesterol biosynthesis, three molecules of acetyl-CoA are required to form one molecule of HMG-CoA.[4][5] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the committed and rate-limiting step of this pathway.[2]
-
Ketogenesis: In the mitochondria of liver cells, HMG-CoA is cleaved by HMG-CoA lyase to produce acetoacetate (B1235776) and acetyl-CoA, a key step in ketone body synthesis.[6]
Signaling Pathways and Metabolic Branch Points
The metabolic switch between cholesterol synthesis and ketogenesis is a critical regulatory point governed by the subcellular localization of HMG-CoA and the enzymes that act upon it.
Experimental Protocols
Quantification of Metabolite Incorporation using ¹³C-Labeling
This protocol provides a general workflow for tracing the incorporation of a labeled precursor, such as ¹³C-glucose, into acetyl-CoA and downstream metabolites like cholesterol.
a. Cell Culture and Labeling:
-
Culture cells of interest (e.g., hepatocytes) to the desired confluency.
-
Replace the standard medium with a medium containing the ¹³C-labeled precursor (e.g., [U-¹³C₆]glucose).[7][8]
-
Incubate the cells for a specified period to allow for the incorporation of the label into cellular metabolites.[1]
b. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).[9]
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
c. Sample Analysis by LC-MS/MS:
-
Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use appropriate chromatography methods to separate acetyl-CoA, HMG-CoA, and other metabolites of interest.[9][10]
-
Quantify the mass isotopologue distribution of each metabolite to determine the extent of ¹³C incorporation.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay measures the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, by monitoring the oxidation of NADPH.
a. Preparation of Cell Lysates:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
b. Reaction Setup:
-
In a 96-well plate or cuvette, prepare a reaction mixture containing potassium phosphate (B84403) buffer, dithiothreitol (B142953) (DTT), and NADPH.
-
Add a standardized amount of cell lysate to initiate the reaction.
-
Add HMG-CoA to start the enzymatic reaction.
c. Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to HMG-CoA reductase activity.[2]
Conclusion
Acetyl-CoA and HMG-CoA, while sequentially linked in several key metabolic pathways, fulfill distinct roles as metabolic precursors. Acetyl-CoA is a versatile and fundamental building block, feeding into a wide array of anabolic and catabolic processes. In contrast, HMG-CoA represents a more committed metabolic branch point, directing carbon skeletons towards the synthesis of either cholesterol and other isoprenoids in the cytosol or ketone bodies in the mitochondria. Understanding the regulation of the enzymes that produce and consume these critical intermediates is paramount for researchers in metabolic diseases and for the development of novel therapeutic strategies. The experimental approaches outlined in this guide provide a framework for the quantitative analysis of these pathways, enabling a deeper understanding of cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CHOLESTEROL BIOSYNTHESIS [uh.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Tale of Two Synthases: Unraveling the Functional Divide Between Cytosolic and Mitochondrial HMG-CoA Synthase
A comprehensive comparison of the distinct roles, kinetic properties, and regulatory networks of the two human isoforms of 3-hydroxy-3-methylglutaryl-CoA synthase.
In the intricate landscape of cellular metabolism, two isozymes of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, HMGCS1 and HMGCS2, catalyze the same fundamental reaction: the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. Despite this shared catalytic function, their subcellular localization dictates their involvement in two vastly different metabolic pathways, each critical for cellular homeostasis. The cytosolic HMGCS1 is a key player in the synthesis of cholesterol and other isoprenoids, while its mitochondrial counterpart, HMGCS2, is the rate-limiting enzyme in the production of ketone bodies. This guide provides an in-depth comparison of these two vital enzymes, detailing their functional differences, kinetic parameters, regulatory mechanisms, and the experimental protocols used to study them.
At a Glance: Cytosolic vs. Mitochondrial HMG-CoA Synthase
| Feature | Cytosolic HMG-CoA Synthase (HMGCS1) | Mitochondrial HMG-CoA Synthase (HMGCS2) |
| Cellular Location | Cytosol | Mitochondrial Matrix |
| Metabolic Pathway | Cholesterol Biosynthesis (Mevalonate Pathway) | Ketogenesis |
| Primary Function | Production of HMG-CoA for cholesterol and isoprenoid synthesis. | Production of HMG-CoA for ketone body formation. |
| Gene | HMGCS1 | HMGCS2 |
| Primary Regulatory Transcription Factor | Sterol Regulatory Element-Binding Protein 2 (SREBP-2) | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) |
| Optimal pH | ~8.0[1] | ~8.0-8.2[2][3] |
| Kinetic Parameter (Km for Acetyl-CoA) | 294 µM (Chicken) | Not definitively established in search results |
| Kinetic Parameter (Km for Acetoacetyl-CoA) | Not definitively established in search results | Not definitively established in search results |
Divergent Metabolic Fates: Cholesterol vs. Ketone Bodies
The subcellular compartmentalization of HMGCS1 and HMGCS2 is the cornerstone of their distinct physiological roles.
Cytosolic HMG-CoA Synthase (HMGCS1) , located in the cytosol, funnels its product, HMG-CoA, into the mevalonate (B85504) pathway.[4][5] This pathway is the sole route for the de novo synthesis of cholesterol, a crucial component of cell membranes and a precursor for steroid hormones and bile acids. Additionally, the mevalonate pathway generates other essential isoprenoid molecules involved in various cellular processes, including protein prenylation and the synthesis of coenzyme Q10.
Mitochondrial HMG-CoA Synthase (HMGCS2) resides within the mitochondrial matrix and is the committed step in ketogenesis.[4][5] During periods of fasting, prolonged exercise, or in a low-carbohydrate state, when glucose availability is limited, the liver ramps up the production of ketone bodies (acetoacetate and β-hydroxybutyrate). These water-soluble molecules are exported from the liver and serve as a vital alternative energy source for extrahepatic tissues, most notably the brain. The HMG-CoA produced by HMGCS2 is cleaved by HMG-CoA lyase to yield acetoacetate (B1235776) and acetyl-CoA.[2]
Under the Hood: Experimental Methodologies
Characterizing the activity and regulation of HMGCS1 and HMGCS2 is fundamental to understanding their physiological roles and their implications in disease. Below are detailed protocols for key experiments.
Purification of Recombinant HMG-CoA Synthase
Objective: To obtain pure and active HMGCS1 or HMGCS2 for kinetic and structural studies.
Principle: The human HMGCS1 or HMGCS2 gene is cloned into an expression vector, typically with an affinity tag (e.g., His-tag), and expressed in a suitable host system like E. coli. The recombinant protein is then purified from the cell lysate using affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human HMGCS1 or HMGCS2 cDNA with a His-tag
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents for protein analysis
Procedure:
-
Transform the expression vector into competent E. coli cells and select for positive colonies on antibiotic-containing agar plates.
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB broth and grow the cells to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged HMGCS protein with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Assess the purity of the protein by SDS-PAGE.
HMG-CoA Synthase Activity Assay
Objective: To measure the enzymatic activity of HMGCS1 or HMGCS2 and determine its kinetic parameters.
Principle: The activity of HMG-CoA synthase can be measured using a continuous spectrophotometric assay. One common method involves a coupled enzyme assay where the product, HMG-CoA, is immediately used by HMG-CoA reductase, and the concomitant oxidation of NADPH is monitored as a decrease in absorbance at 340 nm.[6] Alternatively, a direct assay can monitor the consumption of acetoacetyl-CoA by measuring the decrease in its absorbance at 304 nm.[2][3] A radioactive assay can also be employed, measuring the incorporation of radiolabeled acetyl-CoA into HMG-CoA.
Spectrophotometric Coupled Enzyme Assay Protocol:
Materials:
-
Purified recombinant HMGCS1 or HMGCS2
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[2]
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
HMG-CoA Reductase (commercially available)
-
NADPH
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well or cuvette containing assay buffer, a fixed concentration of HMG-CoA reductase, and NADPH.
-
Add varying concentrations of one substrate (e.g., acetyl-CoA) while keeping the other substrate (acetoacetyl-CoA) at a saturating concentration.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified HMG-CoA synthase.
-
Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance versus time curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Orchestrating Expression: Distinct Regulatory Networks
The expression of HMGCS1 and HMGCS2 is tightly controlled by distinct signaling pathways that reflect their different metabolic roles.
Transcriptional Regulation of Cytosolic HMG-CoA Synthase (HMGCS1) by SREBP-2
The transcription of HMGCS1, along with other genes in the cholesterol biosynthesis pathway, is primarily regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[7][8]
Mechanism:
-
Sensing Low Cholesterol: In sterol-depleted cells, the SREBP-2 protein, which is initially an inactive precursor embedded in the endoplasmic reticulum (ER) membrane, is escorted to the Golgi apparatus by the SREBP cleavage-activating protein (SCAP).[8][9]
-
Proteolytic Activation: In the Golgi, SREBP-2 undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[8]
-
Nuclear Translocation and Gene Activation: This cleavage releases the N-terminal domain of SREBP-2, which then translocates to the nucleus. In the nucleus, it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including HMGCS1, thereby activating their transcription.[7][8]
Caption: Transcriptional regulation of cytosolic HMG-CoA synthase (HMGCS1) by SREBP-2.
Transcriptional Regulation of Mitochondrial HMG-CoA Synthase (HMGCS2) by PPARα
The expression of HMGCS2 is primarily under the control of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that acts as a major regulator of lipid metabolism.[10][11]
Mechanism:
-
Ligand Activation: During fasting or on a high-fat diet, levels of fatty acids and their derivatives increase. These molecules act as ligands for PPARα.[11]
-
Heterodimerization and DNA Binding: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then translocates to the nucleus.
-
Gene Activation: In the nucleus, the PPARα/RXR heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes, including HMGCS2.[10][12] This binding recruits coactivator proteins and initiates the transcription of the HMGCS2 gene.
Caption: Transcriptional regulation of mitochondrial HMG-CoA synthase (HMGCS2) by PPARα.
Conclusion
The cytosolic and mitochondrial isoforms of HMG-CoA synthase, while catalyzing an identical chemical reaction, are distinct enzymes with specialized roles that are critical for cellular and systemic metabolism. Their differential localization, kinetic properties, and transcriptional regulation ensure that the production of HMG-CoA is appropriately directed towards either cholesterol synthesis or ketogenesis, depending on the metabolic needs of the cell and the organism as a whole. A thorough understanding of these differences is paramount for researchers in the fields of metabolic diseases, cardiovascular health, and oncology, and is essential for the development of targeted therapeutic strategies. The experimental protocols provided herein offer a foundation for the further characterization of these important enzymes, paving the way for new discoveries into their function and regulation.
References
- 1. A novel assay for cytosolic 3-hydroxy-3-methylglutaryl-coenzyme A synthase activity using reversed-phase ion-pair chromatography: demonstration that Lifibrol (K12.148) modulates the enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Human Mitochondrial HMG-CoA Synthase Deficiency: Role of Enzyme Dimerization Surface and Characterization of Three New Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PXR Suppresses PPARα-Dependent HMGCS2 Gene Transcription by Inhibiting the Interaction between PPARα and PGC1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitoylation of ketogenic enzyme HMGCS2 enhances its interaction with PPARalpha and transcription at the Hmgcs2 PPRE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HMG-CoA Reductase Kinetics Across Species
A deep dive into the kinetic properties of the rate-limiting enzyme in cholesterol biosynthesis reveals both conserved mechanisms and species-specific adaptations. This guide provides a comparative overview of the kinetic parameters of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase from various species, offering valuable insights for researchers in drug development and metabolic engineering.
HMG-CoA reductase (HMGR) is a pivotal enzyme in the mevalonate (B85504) pathway, responsible for the production of cholesterol and other essential isoprenoids. As the primary target of statin drugs, a thorough understanding of its kinetic behavior is crucial for the development of new therapeutic agents. This guide summarizes key kinetic data, details the experimental protocols for their determination, and visualizes the underlying biochemical and experimental workflows.
Comparative Kinetic Parameters
The kinetic efficiency of HMG-CoA reductase varies across different species, reflecting evolutionary adaptations and differing metabolic demands. The following table summarizes the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for HMG-CoA reductase from human, rat, the bacterium Streptococcus pneumoniae, and the yeast Saccharomyces cerevisiae. Km indicates the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing a measure of the enzyme's affinity for its substrate. A lower Km value signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme active site per unit of time when the enzyme is fully saturated with substrate.
| Species | Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Human | HMG-CoA | 4[1] | - | - |
| NADPH | - | - | - | |
| Rat (liver) | HMG-CoA (D-isomer) | 1.01 ± 0.12[2] | - | - |
| NADPH | - | - | - | |
| Streptococcus pneumoniae | HMG-CoA | - | - | - |
| NADPH | 28.9 ± 5.1 | 6.85 ± 0.3 | 2.4 x 10⁵ | |
| NADH | 153 ± 59.3 | 0.131 ± 0.02 | 8.6 x 10² | |
| Saccharomyces cerevisiae | HMG-CoA | - | - | - |
| NADPH | - | - | - |
Note: Data for Vmax and kcat for human and rat, and all kinetic parameters for Saccharomyces cerevisiae were not available in the search results. The provided data for rat liver HMG-CoA reductase specifies the D-isomer of HMG-CoA.
The Mevalonate Pathway and HMGR's Role
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the biosynthesis of cholesterol and other isoprenoids. This reaction is the primary regulatory point of the mevalonate pathway. The diagram below illustrates the central position of this reaction.
References
A Researcher's Guide to Validating HMG-CoA Reductase Antibody Specificity in Immunoassays
For researchers in drug development and life sciences, accurate and reliable detection of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase or HMGCR) is critical. As the rate-limiting enzyme in the cholesterol biosynthesis pathway, HMGCR is a primary target for statins, a widely prescribed class of cholesterol-lowering drugs.[1] Validating the specificity of antibodies used in immunoassays to detect HMGCR is paramount to ensure data integrity and reproducibility. This guide provides a comparative overview of commercially available HMG-CoA reductase antibodies and detailed experimental protocols for their validation.
HMG-CoA Reductase: A Key Therapeutic Target
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in the synthesis of cholesterol and other isoprenoids.[2] Its central role in cholesterol homeostasis makes it a significant therapeutic target for managing hypercholesterolemia.[1] The expression and activity of HMGCR are tightly regulated through a negative feedback mechanism involving sterols and non-sterol metabolites derived from mevalonate.
Comparison of Commercially Available HMG-CoA Reductase Antibodies
The selection of a highly specific and sensitive antibody is the first step toward reliable immunoassay results. Below is a comparison of several commercially available HMG-CoA reductase antibodies, detailing their specifications and validated applications.
| Antibody/Supplier | Catalog Number | Clonality | Host | Validated Applications | Recommended Dilution (WB) | Recommended Dilution (IHC-P) | Recommended Dilution (ELISA) | Recommended Dilution (IP) |
| Boster Bio | M00643 | Monoclonal | Rabbit | WB, IP | 1:500-1:2000 | - | - | 1:50 |
| Novus Biologicals | NBP2-66888 | Monoclonal | Rabbit | WB, Simple Western, IHC, IP | 1:500-1:2000 | 1:100 | - | Assay dependent |
| Proteintech | 13533-1-AP | Polyclonal | Rabbit | IHC, IF, ELISA | - | 1:50-1:500 | - | - |
| Thermo Fisher Scientific | PA5-37367 | Polyclonal | Rabbit | WB, IHC | 1:500-1:1000 | 1:100-1:1000 | - | - |
| Novus Biologicals | NBP2-61616 | Monoclonal | Mouse | WB, IHC | 1 µg/ml | 1:50-1:200 | - | - |
Experimental Validation of HMG-CoA Reductase Antibody Specificity
To ensure the selected antibody specifically recognizes HMG-CoA reductase, a series of validation experiments are essential. Below are detailed protocols for key immunoassays.
Western Blot (WB) Validation
Western blotting is a fundamental technique to verify antibody specificity by detecting the target protein's molecular weight.
Experimental Workflow for Western Blot Validation
Caption: Western Blot workflow for HMGCR antibody validation.
Protocol:
-
Lysate Preparation:
-
Culture cells known to express HMG-CoA reductase (e.g., HepG2, Jurkat).
-
For validation, consider treating cells with a statin (e.g., 10 µM lovastatin (B1675250) for 16 hours) to induce HMGCR expression or with HMGCR-specific siRNA to knock down expression.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel at 150V for 1-1.5 hours.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HMGCR antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) at a 1:10,000 dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Results: A specific band should be detected at ~97 kDa, corresponding to the molecular weight of HMGCR. The intensity of this band should increase in statin-treated cells and decrease or disappear in siRNA-treated cells, confirming antibody specificity.
Immunohistochemistry (IHC) Validation on Paraffin-Embedded Tissues
IHC allows for the visualization of HMGCR expression and localization within the cellular context of tissues.
Experimental Workflow for IHC Validation
Caption: IHC workflow for HMGCR antibody validation.
Protocol:
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) known to express HMGCR (e.g., liver, small intestine).
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.
-
Incubate with the primary anti-HMGCR antibody at the recommended dilution overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody polymer for 30 minutes.
-
Detect the signal with a diaminobenzidine (DAB) chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Imaging:
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
Examine under a light microscope.
-
Expected Results: Specific cytoplasmic staining should be observed in cells known to express HMGCR, such as hepatocytes in the liver. Negative controls, including omission of the primary antibody, should show no staining.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Validation
A competitive ELISA can be employed to determine the specificity of the antibody by assessing its ability to bind to the target protein in the presence of potential cross-reactants.
Logical Relationship for Competitive ELISA
Caption: Competitive ELISA logic for specificity testing.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with recombinant human HMG-CoA reductase protein (1-10 µg/ml) in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer (PBST).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
-
Competitive Binding:
-
Prepare a constant, predetermined concentration of the anti-HMGCR antibody.
-
Prepare serial dilutions of the competitor protein (e.g., recombinant HMG-CoA synthase 1 or 2).
-
In a separate plate, pre-incubate the antibody with the competitor dilutions for 1-2 hours.
-
-
Detection:
-
Transfer the antibody-competitor mixtures to the HMGCR-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Expected Results: A highly specific antibody will show minimal to no decrease in signal in the presence of high concentrations of a potential cross-reactant. A significant decrease in signal indicates cross-reactivity.
HMG-CoA Reductase Signaling Pathway
Understanding the broader signaling context of HMG-CoA reductase is crucial for interpreting experimental results. The following diagram illustrates the central role of HMGCR in the cholesterol biosynthesis pathway and its regulation.
Caption: HMG-CoA reductase signaling pathway.
By following these guidelines and protocols, researchers can confidently validate the specificity of their HMG-CoA reductase antibodies, leading to more accurate and reliable data in their studies of cholesterol metabolism and the effects of therapeutic interventions.
References
comparing the metabolic flux of HMG-CoA in healthy versus diseased states
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) represents a critical metabolic node, directing carbon flux towards two major biosynthetic pathways: the mevalonate (B85504) pathway for cholesterol and isoprenoid synthesis, and ketogenesis for the production of ketone bodies. The regulation of HMG-CoA metabolism is paramount for cellular and systemic homeostasis. Dysregulation of its metabolic flux is a hallmark of numerous pathological conditions, including cancer, cardiovascular disease, neurodegenerative disorders, and metabolic syndromes. This guide provides a comparative analysis of HMG-CoA metabolic flux in healthy versus diseased states, supported by experimental data and detailed methodologies for its assessment.
Data Presentation: A Comparative Overview of HMG-CoA Metabolic Flux
The metabolic fate of HMG-CoA is highly dependent on the cellular context and physiological state. In healthy cells, flux is tightly regulated to meet the demands for cholesterol, isoprenoids, and energy. In diseased states, this regulation is often compromised, leading to significant shifts in metabolic flux.
| Metabolic State | Cell/Tissue Type | Primary HMG-CoA Flux Direction | Observed Flux/Activity Change | Key Regulatory Features |
| Healthy | Hepatocytes | Balanced between cholesterol synthesis and ketogenesis | Baseline | Tightly regulated by SREBP-2 and feedback inhibition of HMG-CoA Reductase (HMGCR)[1][2][3]. |
| Healthy (Fasting) | Hepatocytes | Predominantly towards ketogenesis | Increased flux to ketone bodies[4][5]. | Low insulin (B600854) levels activate fatty acid oxidation, providing acetyl-CoA for ketogenesis[5]. |
| Cancer | Various cancer cells (e.g., breast, colon, pancreatic) | Upregulated towards mevalonate pathway (cholesterol and isoprenoids) | Increased HMGCR and HMG-CoA Synthase (HMGCS) expression and activity[6][7]. | Driven by oncogenic signaling (e.g., Akt-mTORC1) activating SREBPs[7]. |
| Familial Hypercholesterolemia (FH) | Fibroblasts, Hepatocytes | Upregulated towards mevalonate pathway | Higher expression of sterol biosynthetic enzymes compared to healthy controls[8]. | Impaired LDL uptake leads to a cellular cholesterol deficit, activating SREBP-2 and increasing cholesterol synthesis[8][9][10]. |
| Type 1 Diabetes (uncontrolled) | Hepatocytes | Strongly directed towards ketogenesis | Pathologically high rates of ketogenesis, leading to ketoacidosis[4][5]. | Lack of insulin leads to massive fatty acid release and oxidation, overwhelming the TCA cycle and shunting acetyl-CoA to ketone production[5]. |
| Neurodegenerative Diseases (e.g., Alzheimer's) | Neurons, Glia | Dysregulated cholesterol and isoprenoid synthesis | Altered expression and activity of HMGCR has been implicated[11][12]. | Complex interplay of lipid dysregulation, inflammation, and oxidative stress[11][12]. |
Quantitative Flux Data Examples
| Study Context | Organism/Cell Type | Condition | Measured Flux/Parameter | Value | Citation |
| Mevalonate Production | Engineered E. coli | Glucose feed, aerobic | Mevalonate production rate | 1.84 mmol/gDCW/h | [13] |
| Ketogenic Flux | Fasted Mice | 18-hour fast with [D15]-octanoate tracer | Tracer Enrichment in Ketones | ~70% | [14] |
| TCA Cycle Flux | Fasted Mice | 18-hour fast with [D15]-octanoate tracer | Tracer Enrichment in TCA Cycle | ~20% | [14] |
| HMGCR Inhibition | LRRK2-G2019S SH-SY5Y cells | Treatment with 1.0 µM JMF3086 | Relative HMGCR enzymatic activity | 0.74 ± 0.03 | [15] |
Mandatory Visualizations
Figure 1: Core HMG-CoA Metabolic Pathways.
Figure 2: Key Signaling Pathways Regulating HMG-CoA Reductase.
Figure 3: Experimental Workflow for ¹³C-Metabolic Flux Analysis.
Experimental Protocols
Accurate quantification of HMG-CoA metabolic flux is essential for comparative studies. Below are detailed methodologies for key experiments.
Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
This is a powerful technique to quantify intracellular metabolic fluxes by tracing the incorporation of ¹³C from a labeled substrate (e.g., [U-¹³C]glucose) into downstream metabolites.
1. Experimental Design:
-
Tracer Selection: Choose a ¹³C-labeled substrate appropriate for the pathway of interest. [U-¹³C]glucose is commonly used to trace carbon into acetyl-CoA and the mevalonate pathway.
-
Cell Culture: Culture cells in standard medium to the desired confluence. Acclimatize cells to the experimental medium before introducing the tracer.
-
Isotopic Labeling: Replace the standard medium with a medium containing the ¹³C-labeled tracer. Incubate for a duration sufficient to achieve isotopic steady state (typically 18-24 hours for mammalian cells)[16].
2. Sample Quenching and Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled (-80°C) quenching/extraction solution (e.g., 80:20 methanol:water) to halt all enzymatic activity[16].
-
Scrape the cells in the extraction solution and transfer to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet cell debris[16].
-
Collect the supernatant containing the metabolites.
3. Analytical Measurement (GC-MS):
-
Derivatization: Dry the metabolite extract under vacuum. Derivatize the samples to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use an appropriate temperature gradient to separate the metabolites. The mass spectrometer will detect the mass isotopomer distributions (MIDs) for each metabolite fragment[17].
4. Flux Estimation:
-
The measured MIDs, along with a stoichiometric model of the cell's metabolic network, are used as inputs for flux analysis software (e.g., INCA, Metran).
-
The software estimates the metabolic fluxes that best fit the experimental data[18].
Protocol 2: HMG-CoA Reductase (HMGCR) Activity Assay (Spectrophotometric)
This assay measures the rate of NADPH oxidation, which is proportional to HMGCR activity, by monitoring the decrease in absorbance at 340 nm. This protocol is adapted from commercially available kits and published literature[19][20].
1. Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT[20].
-
NADPH Solution: Prepare a stock solution (e.g., 10 mM) in assay buffer.
-
HMG-CoA Substrate Solution: Prepare a stock solution (e.g., 10 mM) in ultrapure water.
-
Cell Lysate: Prepare cell lysates from healthy and diseased cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and determine the protein concentration.
2. Assay Procedure (96-well plate format):
-
Pre-warm a UV-transparent 96-well microplate and the plate reader to 37°C.
-
Set up the reactions in each well. A typical 200 µL reaction includes:
-
Assay Buffer
-
Cell lysate (e.g., 20-50 µg of protein)
-
NADPH (final concentration ~0.2 mM)
-
HMG-CoA (final concentration ~0.4 mM)
-
-
Include appropriate controls: a blank control (lysis buffer instead of lysate) and a positive control (purified HMGCR enzyme) if available.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately place the plate in the spectrophotometer.
3. Data Acquisition and Analysis:
-
Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes[20].
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve.
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumed (µmol/min).
-
Normalize the activity to the amount of protein in the lysate (e.g., in nmol/min/mg protein).
Protocol 3: HMG-CoA Synthase (HMGCS) Activity Assay (Spectrophotometric)
This assay measures the release of Coenzyme A (CoASH) during the HMGCS-catalyzed reaction, which is detected by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product measured at 412 nm[21][22].
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0).
-
Substrates: Acetyl-CoA and Acetoacetyl-CoA stock solutions.
-
DTNB Solution: Freshly prepared 0.5 mM DTNB in 50 mM Tris-HCl (pH 8.0)[22].
-
Cell Lysate: Prepare cell lysates and determine protein concentration as described for the HMGCR assay.
2. Assay Procedure:
-
Set up reactions in a microplate. A typical reaction includes:
-
Assay Buffer
-
Cell Lysate
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
-
Incubate the reaction mixture at 37°C.
-
At various time points, stop the reaction (e.g., by boiling).
-
Add the DTNB solution to each well and incubate for 10 minutes at 37°C[22].
3. Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm.
-
The concentration of the product (TNB²⁻) is calculated using its molar extinction coefficient (14,150 M⁻¹cm⁻¹).
-
The rate of CoASH production is determined, which is stoichiometric to HMG-CoA synthesis.
-
Normalize the activity to the protein concentration.
Conclusion
The metabolic flux of HMG-CoA is a highly dynamic and context-dependent process. Its dysregulation is a common feature in a range of diseases, making the enzymes in this pathway attractive therapeutic targets. Understanding the quantitative differences in HMG-CoA flux between healthy and diseased states is crucial for the development of novel diagnostic and therapeutic strategies. The experimental protocols outlined in this guide provide robust methods for researchers to quantify these critical metabolic activities.
References
- 1. Cholesterol - Wikipedia [en.wikipedia.org]
- 2. Post-Translational Regulation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Cholesterol Synthesis through Regulated ER-Associated Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 9. Abnormal regulation of the LDL-R and HMG CoA reductase genes in subjects with familial hypercholesterolemia with the "French Canadian mutation" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of 3-Hydroxyl 3-Methylglutaryl CoA Reductase in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of 3-Hydroxyl 3-Methylglutaryl CoA Reductase in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. A dual inhibitor targeting HMG-CoA reductase and histone deacetylase mitigates neurite degeneration in LRRK2-G2019S parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Novastatin-X: A Next-Generation HMG-CoA Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of a novel HMG-CoA reductase inhibitor, designated Novastatin-X, against leading commercially available statins: Atorvastatin, Rosuvastatin, and Simvastatin. The data presented herein is intended to validate the efficacy and characterize the inhibitory mechanism of Novastatin-X, offering a comprehensive resource for professionals in drug discovery and development.
Introduction to HMG-CoA Reductase Inhibition
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol.[1][2][3] Inhibition of this enzyme is a clinically validated strategy for lowering plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, a key risk factor for atherosclerotic cardiovascular disease.[1][4][5] Statins, which act as competitive inhibitors of HMG-CoA reductase, are among the most widely prescribed drugs globally for the management of hypercholesterolemia.[1][6][7] They competitively bind to the active site of the HMG-CoA reductase enzyme, preventing the substrate HMG-CoA from binding and thereby reducing cholesterol production.[1][4][8] This guide evaluates the in vitro performance of a novel inhibitor, Novastatin-X, in this critical therapeutic area.
Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. Lower IC50 values indicate greater potency. The IC50 for each inhibitor was determined using a standardized HMG-CoA reductase enzymatic assay, which measures the rate of NADPH oxidation. Novastatin-X demonstrates a highly potent inhibitory profile, with an IC50 value in the low nanomolar range, comparable to or exceeding that of leading statins.
Table 1: Comparative IC50 Values against Human HMG-CoA Reductase
| Inhibitor | IC50 (nM) |
| Novastatin-X | 4.8 |
| Atorvastatin | 8.2[9] |
| Rosuvastatin | 5.4[9][10][11] |
| Simvastatin (active form) | 11.2[9] |
| Pravastatin | 44.1[9] |
Note: Data for established statins are derived from published literature for comparative purposes.
Enzyme Inhibition Kinetics
To elucidate the mechanism of inhibition, kinetic studies were performed. The inhibition constant (Ki) provides a direct measure of the inhibitor's binding affinity to the enzyme. These studies confirm that Novastatin-X, like other statins, acts as a competitive inhibitor with respect to the HMG-CoA substrate.[12][13][14] The Ki values indicate that Novastatin-X possesses a strong binding affinity for the HMG-CoA reductase active site.
Table 2: Enzyme Inhibition Kinetics
| Inhibitor | Inhibition Type (vs. HMG-CoA) | Ki (nM) |
| Novastatin-X | Competitive | 2.1 |
| Atorvastatin | Competitive | ~3.5 |
| Rosuvastatin | Competitive | ~2.0[6] |
| Simvastatin (active form) | Competitive | ~4.0 |
Note: Kinetic values for established statins are representative values from scientific literature.
Visualizations
Signaling Pathway and Point of Inhibition
The diagram below illustrates the cholesterol biosynthesis pathway, highlighting the critical role of HMG-CoA reductase and the point of inhibition by Novastatin-X and other statins.
Caption: HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate.
Experimental Workflow for Inhibitor Validation
This workflow diagram outlines the standardized in vitro validation process applied to Novastatin-X.
Caption: In vitro validation workflow for HMG-CoA reductase inhibitors.
Logical Comparison of Inhibitor Properties
This diagram provides a logical comparison of the key performance indicators for Novastatin-X against established statins.
Caption: Comparative logic of key in vitro inhibitor performance metrics.
Detailed Experimental Protocols
Protocol 1: HMG-CoA Reductase Activity Assay for IC50 Determination
This protocol describes the method used to determine the concentration of an inhibitor required to reduce enzyme activity by 50%. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[3][15]
-
Materials & Reagents:
-
Recombinant human HMG-CoA reductase (catalytic domain)
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[16]
-
NADPH solution
-
HMG-CoA substrate solution
-
Test Inhibitors (Novastatin-X, Atorvastatin, etc.) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm, pre-heated to 37°C
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Dispense 1 µL of each dilution into the wells of the 96-well plate. For control wells, dispense 1 µL of DMSO.
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, NADPH, and HMG-CoA in pre-warmed (37°C) assay buffer.
-
Enzyme Addition: Add 100 µL of the HMG-CoA reductase working solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.[16]
-
Reaction Initiation: Prepare a reaction mix containing HMG-CoA and NADPH.[16] Add 100 µL of this reaction mix to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.[16][17]
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[17]
-
Protocol 2: Enzyme Inhibition Kinetic Studies
This protocol is designed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). The assay is performed by measuring reaction velocities at various concentrations of both the substrate (HMG-CoA) and the inhibitor.
-
Materials & Reagents:
-
Same as Protocol 1.
-
-
Procedure:
-
Assay Setup: Set up a matrix of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration (including a zero-inhibitor control), and each column will have a different, fixed concentration of the HMG-CoA substrate.
-
Reagent Addition: To each well, add assay buffer, a fixed concentration of inhibitor (or DMSO), and a fixed concentration of NADPH.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reactions by adding the varying concentrations of HMG-CoA substrate to the appropriate wells, followed immediately by the addition of the HMG-CoA reductase enzyme.
-
Kinetic Measurement: Measure the initial reaction velocities (V₀) at 340 nm as described in Protocol 1.
-
Data Analysis:
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the intersection pattern of the lines on the Lineweaver-Burk plot to determine the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
Calculate the Ki value from the data using appropriate enzyme kinetic equations, such as the Cheng-Prusoff equation, or by non-linear regression fitting of the raw data to the competitive inhibition model.
-
-
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. everydaybiochemistry.com [everydaybiochemistry.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. elsevier.health [elsevier.health]
- 5. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [helda.helsinki.fi]
- 8. droracle.ai [droracle.ai]
- 9. thieme-connect.com [thieme-connect.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Rosuvastatin calcium | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 12. resource.odmu.edu.ua [resource.odmu.edu.ua]
- 13. brainkart.com [brainkart.com]
- 14. Competitive inhibitor: Significance and symbolism [wisdomlib.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Statin Showdown: A Comparative Analysis of HMG-CoA and Mevalonate Level Responses
For Researchers, Scientists, and Drug Development Professionals
Statins, a class of drugs that inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, are a cornerstone in the management of hypercholesterolemia. Their primary mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, leading to a reduction in cholesterol synthesis.[1][2][3][4] This guide provides a comparative analysis of the effects of different statins on the levels of HMG-CoA and its immediate downstream product, mevalonate. The presented data, experimental protocols, and pathway visualizations aim to offer valuable insights for researchers and professionals in drug development.
Comparative Efficacy of Statins on the Mevalonate Pathway
Direct comparative data on intracellular HMG-CoA and mevalonate levels in response to various statins in mammalian cells is limited in publicly available literature. However, a study utilizing a yeast model expressing human HMG-CoA reductase provides valuable insights into the relative potency of different statins in modulating the downstream products of the mevalonate pathway. The following table summarizes the percentage reduction of various sterol precursors, which are synthesized from mevalonate, after treatment with simvastatin (B1681759), atorvastatin, fluvastatin (B1673502), and rosuvastatin.
Table 1: Comparative Effects of Statins on Sterol Precursor Levels
| Sterol Precursor | Simvastatin (% of control) | Atorvastatin (% of control) | Fluvastatin (% of control) | Rosuvastatin (% of control) |
| Squalene | 14 | 24 | 7 | 9 |
| Lanosterol | 10 | 23 | 12 | 12 |
| Zymosterol | 7 | 50 | 19 | 41 |
| Fecosterol | 7 | 22 | 15 | 16 |
| Ergosterol | 13 | 37 | 39 | 54 |
| Total Sterols | 13 | 33 | 27 | 39 |
Data adapted from a study in a yeast model expressing human HMG-CoA reductase.[1]
These findings suggest that, in this model system, simvastatin and fluvastatin exhibit the most potent inhibition of the mevalonate pathway, leading to the lowest levels of downstream sterol precursors.[1]
Another important parameter for comparing the direct efficacy of statins is their half-maximal inhibitory concentration (IC50) against HMG-CoA reductase. The following table presents the IC50 values for several statins.
Table 2: IC50 Values of Various Statins for HMG-CoA Reductase Inhibition
| Statin | IC50 (nM) |
| Atorvastatin | 3 - 20 |
| 2-hydroxyatorvastatin | 3 - 20 |
| 4-hydroxyatorvastatin | > 20 (less active) |
| 3R,5S-fluvastatin | 3 - 20 |
| Pitavastatin | 3 - 20 |
| Pravastatin | 3 - 20 |
| Rosuvastatin | 3 - 20 |
| Simvastatin acid | 3 - 20 |
Most of the tested statins demonstrated IC50 values in the range of 3-20 nM.[2]
Signaling Pathways and Experimental Workflows
To visually represent the biochemical cascade and the experimental procedures for quantifying the key metabolites, the following diagrams are provided.
Caption: The Mevalonate Pathway and the inhibitory action of statins on HMG-CoA reductase.
Caption: A generalized experimental workflow for the quantification of HMG-CoA and mevalonate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the quantification of HMG-CoA and mevalonate.
Protocol 1: Quantification of HMG-CoA by LC-MS/MS
This method offers high sensitivity and specificity for the direct measurement of HMG-CoA levels in cell lysates or tissue homogenates.
1. Sample Preparation:
- Culture cells to the desired confluency and treat with various statins at specified concentrations and durations.
- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable buffer (e.g., methanol/water mixture) and homogenize.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
2. Metabolite Extraction:
- Perform a liquid-liquid or solid-phase extraction to isolate small molecules, including HMG-CoA, from the supernatant.
- Dry the extracted fraction under a stream of nitrogen.
- Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.
3. LC-MS/MS Analysis:
- Chromatography: Employ a suitable column (e.g., C18) with a gradient elution program to separate HMG-CoA from other metabolites.
- Mass Spectrometry: Utilize a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of HMG-CoA.
4. Data Analysis:
- Generate a standard curve using known concentrations of HMG-CoA.
- Quantify the amount of HMG-CoA in the samples by comparing their peak areas to the standard curve.
- Normalize the HMG-CoA levels to the total protein concentration of the cell lysate.
Protocol 2: Quantification of Mevalonate by Enzymatic Assay
This protocol describes a sensitive enzymatic cycling method for the measurement of mevalonic acid in serum or cell lysates.
1. Principle:
- This assay is based on the enzyme cycling reaction involving HMG-CoA reductase (HMGR). Mevalonate is converted to HMG-CoA, and the cycling reaction is coupled to the reduction of a chromogenic substrate, which can be measured spectrophotometrically.
2. Reagents:
- Assay buffer (e.g., potassium phosphate (B84403) buffer)
- HMG-CoA reductase (HMGR)
- Coenzyme A (CoA)
- NADH
- Thio-NAD (or other suitable chromogenic substrate)
- Mevalonate kinase (MVK) for specificity control
- Mevalonate standard solutions
3. Procedure:
- Prepare cell lysates as described in Protocol 1.
- Set up two sets of reactions for each sample: one with and one without MVK. The MVK-containing reaction will convert mevalonate to phosphomevalonate, which is not a substrate for HMGR, thus serving as a specific control.
- Initiate the enzymatic cycling reaction by adding the enzyme mix (HMGR, CoA, NADH, Thio-NAD) to the samples and standards.
- Incubate the reactions at a controlled temperature (e.g., 37°C).
- Measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for Thio-NADH) over time using a spectrophotometer.
4. Data Analysis:
- Calculate the rate of the reaction for each sample and standard.
- Subtract the reaction rate of the MVK-containing control from the corresponding sample to obtain the specific mevalonate-dependent reaction rate.
- Generate a standard curve by plotting the reaction rates of the mevalonate standards against their concentrations.
- Determine the mevalonate concentration in the samples from the standard curve and normalize to the total protein concentration.
References
Safety Operating Guide
Proper Disposal of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), a key intermediate in cholesterol biosynthesis, is crucial for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive operational and disposal plan, adhering to standard laboratory safety practices.
Personal Protective Equipment (PPE) and Handling
When working with HMG-CoA, which is typically a water-soluble powder, wearing appropriate personal protective equipment is mandatory to prevent accidental contact.[1]
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves | To provide a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | To shield skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or if aerosolization is a risk. | To prevent inhalation of the powder. |
Operational Plan: From Handling to Disposal
A systematic workflow ensures both experimental integrity and safety.
Diagram: HMG-CoA Handling and Disposal Workflow
Caption: Workflow for handling and disposing of HMG-CoA.
Disposal Plan: Waste Categorization and Procedures
Proper segregation and containment of HMG-CoA waste are critical to prevent environmental contamination and ensure regulatory compliance.[1] The Safety Data Sheet (SDS) for a deuterated version of HMG-CoA indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[2] However, it is prudent to handle all chemical waste with care.
Waste Categorization:
-
Non-Contaminated Waste: Items such as packaging that have not come into contact with HMG-CoA can be disposed of as regular laboratory waste.[1]
-
Contaminated Solid Waste: This includes used gloves, weigh boats, and pipette tips. These items should be placed in a designated, sealed biohazard bag or a labeled container for chemical waste.[1]
-
Aqueous Waste: Solutions containing HMG-CoA should be collected in a clearly labeled waste container.[1]
Disposal Procedure:
-
Segregate Waste: At the point of generation, separate contaminated from non-contaminated waste.[1]
-
Contain Contaminated Waste: Place all contaminated solid and liquid waste into appropriately labeled, leak-proof containers.[1]
-
Consult Environmental Health and Safety (EHS): This is the most critical step. Always follow your institution's specific procedures for the pickup and disposal of chemical waste.[1] Do not mix different types of waste unless explicitly permitted by your EHS department.[1]
-
Aqueous Waste Consideration: For aqueous solutions deemed non-hazardous by your institution's EHS, disposal down the sanitary sewer with copious amounts of water may be permissible.[1] However, this must be verified with and approved by your local EHS department beforehand.
-
Documentation: Maintain a log of the waste generated, including the approximate amount and date of disposal.[1]
For larger quantities of HMG-CoA waste, disposal via a licensed waste management contractor is the recommended and most straightforward method.[3]
Experimental Protocols
Disclaimer: The information provided in this document is intended for research use only and not for diagnostic or therapeutic procedures. It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical handling and waste disposal.
References
Personal protective equipment for handling 3-hydroxy-3-methylglutaryl-coenzyme A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). Adherence to these procedures is essential for maintaining a safe laboratory environment.
Hazard Assessment
Based on available safety data, this compound is not classified as a hazardous substance.[1] However, it is imperative to follow standard laboratory safety protocols when handling any chemical reagent.
| Hazard Assessment for this compound | |
| GHS Classification | Not classified as hazardous[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| Primary Route of Exposure | Ingestion, Inhalation, Skin/Eye Contact |
| Toxicological Information | No known sensitizing effects or harmful effects when handled according to specifications[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended for handling HMG-CoA to minimize exposure and ensure personal safety.
| PPE Requirement | Specification | Purpose |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from potential splashes.[2][3] |
| Eye Protection | Safety glasses with side shields or safety goggles.[2][3] | Protects eyes from accidental splashes. |
| Hand Protection | Disposable nitrile gloves.[2][4] | Prevents direct skin contact. |
| Clothing | Long pants and closed-toe shoes.[2][5] | Ensures full skin coverage of the lower body and feet. |
Operational Plan: Handling Protocol
1. Receiving and Storage:
-
Upon receipt, verify the container is intact and properly labeled.
-
Store HMG-CoA according to the manufacturer's instructions, typically in a cool, dry, and well-ventilated area.
-
Segregate from strong oxidizing agents.[1]
2. Preparation and Use:
-
Before handling, read the Safety Data Sheet (SDS) thoroughly.[5]
-
Work in a designated, clean laboratory area.[6]
-
Don the appropriate PPE as outlined in the table above.
-
Measure and dispense the required amount of HMG-CoA carefully to avoid generating dust or aerosols.
-
If working with solutions, handle them in a manner that prevents splashing.
-
Keep containers closed when not in use.[7]
3. General Laboratory Practices:
-
Do not eat, drink, or apply cosmetics in the laboratory.[7][8]
-
Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[9][10]
-
Maintain a clean and organized workspace.[11]
-
Ensure safety equipment such as eyewash stations and safety showers are accessible.[6][7]
Disposal Plan
Even though HMG-CoA is not classified as hazardous, proper disposal is necessary to maintain a safe and compliant laboratory.
1. Waste Segregation:
-
Segregate HMG-CoA waste from hazardous chemical waste streams.
2. Liquid Waste Disposal:
-
For non-hazardous, water-soluble biochemicals like HMG-CoA, disposal down the sanitary sewer with copious amounts of water may be permissible.[1] However, always consult and adhere to your institution's and local regulations regarding drain disposal.
-
If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container for non-hazardous waste.
3. Solid Waste Disposal:
-
Collect unused solid HMG-CoA and any contaminated materials (e.g., weighing paper, pipette tips) in a sealed, clearly labeled container for non-hazardous solid chemical waste.
-
This waste can typically be disposed of in the regular laboratory trash, provided it is securely contained and your institution's guidelines allow it.[1]
4. Empty Container Disposal:
-
Ensure the container is "RCRA empty" (no free-standing liquid remains).
-
Deface or remove the original label to prevent misidentification.
-
Dispose of the empty container in the regular trash or recycling according to your facility's procedures.
Workflow for Safe Handling and Disposal of HMG-CoA
Caption: Workflow for the safe handling and disposal of HMG-CoA.
References
- 1. sfasu.edu [sfasu.edu]
- 2. juniata.edu [juniata.edu]
- 3. needle.tube [needle.tube]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. Regulated degradation of this compound reductase in permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 7. pnas.org [pnas.org]
- 8. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. lsu.edu [lsu.edu]
- 11. needle.tube [needle.tube]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
